1,2-Distearoylphosphatidylethanolamine
Description
Structure
2D Structure
Properties
CAS No. |
4537-76-2 |
|---|---|
Molecular Formula |
C41H82NO8P |
Molecular Weight |
748.1 g/mol |
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46) |
InChI Key |
LVNGJLRDBYCPGB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Synonyms |
1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine 1,2-distearoylphosphatidylethanolamine 1,2-distearoylphosphatidylethanolamine, (+-)-isomer 1,2-distearoylphosphatidylethanolamine, (R)-isomer 1,2-distearoylphosphatidylethanolamine, (S)-isomer DC18PE distearoyl-L-phosphatidylethanolamine DSPE |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of DSPE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a critical phospholipid in drug delivery systems. This document details the chemical synthesis pathways, purification protocols, and analytical characterization techniques, presenting quantitative data in accessible formats and illustrating key processes with detailed diagrams.
Introduction to DSPE
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid widely utilized in the pharmaceutical industry for the formulation of liposomes and lipid nanoparticles.[1] Its amphiphilic nature, consisting of a hydrophilic phosphoethanolamine headgroup and two hydrophobic stearoyl acyl chains, allows for the self-assembly into stable bilayer structures, making it an excellent excipient for encapsulating and delivering therapeutic agents.[1] The saturated nature of the stearoyl chains contributes to the formation of rigid and stable lipid bilayers, enhancing the in vivo stability of drug formulations.[1]
DSPE Synthesis Methodologies
The chemical synthesis of DSPE is a multi-step process that generally involves the protection of the reactive amino group of a phosphoethanolamine precursor, followed by acylation of the glycerol backbone with stearic acid, and subsequent deprotection to yield the final product.
A common precursor for this synthesis is sn-glycero-3-phosphoethanolamine (GPE). The synthesis can be conceptually broken down into the following key stages:
-
N-Protection of the Ethanolamine Moiety: The primary amine of the ethanolamine headgroup is protected to prevent side reactions during the acylation step.
-
Acylation of the Glycerol Backbone: The hydroxyl groups of the glycerol backbone are esterified with stearic acid.
-
Deprotection of the Amino Group: The protecting group is removed to yield the final DSPE product.
Experimental Protocols
Step 1: N-Protection of sn-Glycero-3-phosphoethanolamine (GPE)
The protection of the primary amine is crucial for directing the acylation to the hydroxyl groups of the glycerol backbone. A variety of amino-protecting groups can be employed, with the choice depending on the desired stability and the conditions required for its subsequent removal.
General Protocol for N-Tritylation of a Phosphoethanolamine Derivative
This protocol is adapted from the protection of a similar phosphoethanolamine compound and can be applied to GPE.[2]
-
Materials: sn-glycero-3-phosphoethanolamine (GPE), Dichloromethane (DCM), Triethylamine (TEA), Trityl bromide.
-
Procedure:
-
Dissolve GPE in a suitable solvent such as dichloromethane.
-
Add triethylamine to the solution to act as a base.
-
Add trityl bromide to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the N-trityl-GPE product by flash column chromatography.[3]
-
Step 2: Acylation of N-Protected GPE with Stearic Acid
The acylation of the glycerol hydroxyl groups can be achieved using stearic acid activated with a coupling agent, or by using a more reactive derivative such as stearoyl chloride.
General Protocol for Acylation using Stearic Acid and a Coupling Agent
-
Materials: N-protected GPE, Stearic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), a suitable solvent (e.g., Dichloromethane).
-
Procedure:
-
Dissolve the N-protected GPE in the chosen solvent.
-
Add stearic acid to the solution.
-
Add DCC and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with appropriate aqueous solutions to remove any remaining reagents.
-
Dry the organic layer and concentrate it under reduced pressure to obtain the crude N-protected DSPE.
-
Step 3: Deprotection of the Amino Group
The final step is the removal of the protecting group to yield DSPE. The deprotection conditions will depend on the specific protecting group used. For an acid-labile group like trityl, mild acidic conditions are employed.[2]
General Protocol for N-Trityl Deprotection [2]
-
Materials: N-trityl-DSPE, Trifluoroacetic acid (TFA), a suitable solvent (e.g., Dichloromethane).
-
Procedure:
-
Dissolve the N-trityl-DSPE in the solvent.
-
Add a solution of trifluoroacetic acid dropwise to the mixture.
-
Stir the reaction at room temperature for a specified time, monitoring the progress by TLC.
-
Neutralize the reaction mixture with a suitable base.
-
Purify the final DSPE product using appropriate chromatographic techniques.
-
Synthesis Workflow Diagram
Purification of DSPE
The purification of DSPE is critical to remove unreacted starting materials, byproducts, and other impurities. A combination of chromatographic and non-chromatographic techniques is typically employed to achieve high purity.
Purification Protocols
Silica Gel Column Chromatography
Silica gel chromatography is a widely used method for the purification of phospholipids.
-
Principle: Separation is based on the differential adsorption of the components of the mixture onto the polar silica gel stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer.
-
General Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude DSPE in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).
-
Collect fractions and analyze them by TLC to identify the fractions containing pure DSPE.
-
Combine the pure fractions and evaporate the solvent to obtain purified DSPE.
-
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the final purification of DSPE to achieve very high purity.
-
Principle: Separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
General Protocol:
-
Dissolve the partially purified DSPE in a suitable solvent.
-
Inject the sample onto an RP-HPLC column.
-
Elute the column with a gradient of a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid).
-
Monitor the elution profile using a suitable detector (e.g., an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)).
-
Collect the peak corresponding to DSPE.
-
Lyophilize the collected fraction to obtain the pure DSPE.
-
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility.
-
Principle: The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
-
General Protocol:
-
Select a suitable solvent or solvent system where DSPE has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Dissolve the crude DSPE in a minimal amount of the hot solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Purification Workflow Diagram
Analytical Characterization
The identity and purity of the synthesized DSPE must be confirmed using various analytical techniques.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR are powerful tools for the structural elucidation of DSPE.
-
¹H NMR: Provides information about the proton environment in the molecule, confirming the presence of the stearoyl chains, the glycerol backbone, and the ethanolamine headgroup.
-
³¹P NMR: Confirms the presence and chemical environment of the phosphate group in the phospholipid.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of DSPE and to identify any impurities.
-
Electrospray Ionization (ESI)-MS: A soft ionization technique suitable for analyzing phospholipids.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS: Another soft ionization technique that can be used for the analysis of DSPE.
High-Performance Liquid Chromatography (HPLC)
HPLC with detectors such as ELSD or CAD can be used to assess the purity of the final DSPE product.
Analytical Workflow Diagram
Quantitative Data Summary
The following table summarizes typical quantitative data associated with DSPE synthesis and purification. It is important to note that specific yields and purity levels can vary significantly depending on the specific reaction conditions and purification methods employed.
| Parameter | Method | Typical Value | Reference |
| Synthesis Yield | |||
| N-Protection (Tritylation) | Chemical Synthesis | ~91% | [3] |
| Acylation | Chemical Synthesis | Variable | N/A |
| Deprotection | Chemical Synthesis | Variable | N/A |
| Purity | |||
| After Silica Gel Chromatography | Chromatography | >95% | General Knowledge |
| After HPLC | Chromatography | >99% | General Knowledge |
| Analytical Data | |||
| Molecular Weight (Calc.) | - | 749.9 g/mol | - |
| ¹H NMR Chemical Shifts | NMR Spectroscopy | Stearoyl chains (δ ~0.8-2.3 ppm), Glycerol backbone (δ ~3.9-5.2 ppm), Ethanolamine headgroup (δ ~3.1-4.1 ppm) | General Knowledge |
| ³¹P NMR Chemical Shift | NMR Spectroscopy | δ ~0 ppm | General Knowledge |
Note: "N/A" indicates that specific, citable quantitative data for this step in a complete DSPE synthesis was not found in the provided search results. The values provided are based on general chemical principles and data from related reactions.
Conclusion
The synthesis and purification of high-purity DSPE are essential for its application in advanced drug delivery systems. This guide has provided a detailed overview of the key methodologies involved, from the multi-step chemical synthesis to the various purification and analytical techniques. While specific, detailed protocols may be proprietary or vary between laboratories, the principles and general procedures outlined here offer a solid foundation for researchers and drug development professionals working with this critical phospholipid. The provided diagrams and data tables serve as a quick reference for understanding the workflows and expected outcomes in the production of DSPE.
References
The Unseen Architect: 1,2-Distearoylphosphatidylethanolamine's Mechanism of Action in Lipid Bilayers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid that plays a crucial role in the structure and function of lipid bilayers. Its unique physicochemical properties make it a valuable component in various biological and pharmaceutical applications, particularly in the formulation of drug delivery systems such as liposomes. This in-depth technical guide explores the core mechanism of action of DSPE within lipid bilayers, providing a comprehensive overview of its effects on membrane properties, supported by quantitative data and detailed experimental methodologies.
The Molecular Structure and Orientation of DSPE
DSPE is characterized by a small ethanolamine headgroup and two long, saturated 18-carbon stearoyl acyl chains. This molecular architecture dictates its behavior within the lipid bilayer, where the hydrophilic headgroup orients towards the aqueous environment and the hydrophobic tails embed themselves within the core of the membrane.
Caption: DSPE's orientation in a lipid bilayer.
Core Mechanisms of Action
The primary mechanism of action of DSPE in lipid bilayers revolves around its influence on the physical properties of the membrane, including its phase behavior, fluidity, thickness, and lipid packing. These effects are a direct consequence of its saturated acyl chains and small headgroup.
Phase Behavior and Transition Temperature
DSPE exhibits a distinct thermotropic phase behavior, transitioning from a highly ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα) upon heating. This main phase transition temperature (Tm) is a critical parameter that dictates the state of the membrane at a given temperature.
Table 1: Thermophysical Properties of DSPE
| Property | Value | Experimental Technique |
| Main Phase Transition Temperature (Tm) | 74 °C | Differential Scanning Calorimetry (DSC) |
| Lamellar to Hexagonal Phase Transition Temperature (Th) | 100 °C | X-ray Diffraction |
| Area per Lipid (Gel Phase, estimated from DPPE) | 0.407 ± 0.002 nm² | Molecular Dynamics Simulation |
The high Tm of DSPE is attributed to the strong van der Waals interactions between its long, saturated stearoyl chains, which allow for tight packing in the gel phase. Above its Tm, the acyl chains become more disordered, leading to a more fluid membrane.
Effect on Membrane Fluidity and Order
The incorporation of DSPE into a lipid bilayer significantly decreases membrane fluidity, particularly in membranes composed of lipids with lower transition temperatures. This rigidifying effect is a direct result of the ordering of its saturated acyl chains.
Influence on Bilayer Thickness
Interaction with Cholesterol and Lipid Packing
DSPE's interaction with cholesterol is complex and influences lipid packing and the formation of lipid domains. The presence of cholesterol in a DSPE-containing membrane can modulate the phase behavior, typically broadening or even abolishing the main phase transition. While a specific phase diagram for DSPE-cholesterol mixtures is not available, it is expected that cholesterol would induce a liquid-ordered (Lo) phase, characterized by high acyl chain order and high lateral mobility. This is due to cholesterol's ability to fill the interstitial spaces between the phospholipid molecules, leading to a more condensed and ordered membrane.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a powerful technique to determine the thermotropic properties of lipid bilayers.
Caption: Workflow for DSC analysis of DSPE liposomes.
Protocol:
-
Liposome Preparation: DSPE is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is evaporated under a stream of nitrogen to form a thin lipid film. The film is hydrated with a buffer solution above the Tm of DSPE (e.g., at 80°C) to form multilamellar vesicles (MLVs). To obtain unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size.
-
DSC Analysis: A known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference. The sample and reference pans are placed in the DSC cell. The temperature is scanned over a desired range (e.g., 20°C to 90°C) at a constant rate (e.g., 1°C/min).
-
Data Interpretation: The resulting thermogram plots the differential heat flow against temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition (ΔH).
Fluorescence Anisotropy for Membrane Fluidity Assessment
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity.
Protocol:
-
Probe Incorporation: A fluorescent probe, such as DPH, is incorporated into the DSPE-containing liposome suspension. This is typically done by adding a small aliquot of a concentrated DPH solution in a suitable solvent to the liposome suspension and incubating for a period to allow for probe partitioning into the bilayer.
-
Anisotropy Measurement: The fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the emission intensity is measured in both the vertical (I_VV) and horizontal (I_VH) planes. A correction factor (G-factor) is determined using horizontally polarized excitation.
-
Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Higher 'r' values indicate lower rotational mobility and thus lower membrane fluidity.
Signaling Pathways and Logical Relationships
While DSPE itself is not directly implicated as a signaling molecule, its influence on the physical properties of the membrane can indirectly affect the function of membrane-associated proteins and signaling pathways. For instance, by modulating membrane fluidity and promoting the formation of ordered lipid domains, DSPE can influence the clustering and activity of transmembrane receptors.
Caption: DSPE's influence on membrane-mediated signaling.
Conclusion
1,2-Distearoylphosphatidylethanolamine is a key modulator of lipid bilayer properties. Its long, saturated acyl chains and small headgroup promote a highly ordered, gel-like state at physiological temperatures, leading to decreased membrane fluidity and increased bilayer thickness. These characteristics are fundamental to its role in stabilizing liposomal drug delivery systems and influencing the local membrane environment. A thorough understanding of DSPE's mechanism of action, supported by quantitative biophysical data, is essential for the rational design of advanced drug delivery vehicles and for elucidating the complex interplay between lipid composition and cellular function. Further research to obtain more specific quantitative data on DSPE's effects on membrane fluidity and its interactions with other lipids will undoubtedly provide deeper insights into its multifaceted role in membrane biophysics.
DSPE role in biological membrane stability
An In-depth Technical Guide on the Role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in Biological Membrane Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid that plays a pivotal role in the structural integrity and functional characteristics of biological and synthetic lipid membranes. Its unique molecular architecture, characterized by two long, saturated acyl chains, imparts a high degree of rigidity and stability to lipid bilayers. This technical guide provides a comprehensive overview of the core principles underlying DSPE's contribution to membrane stability, with a focus on its biophysical properties, its interactions with other membrane components, and its applications in drug delivery systems. Detailed experimental methodologies and quantitative data are presented to offer a practical resource for researchers in the field.
Introduction: The Molecular Basis of DSPE's Stabilizing Effects
DSPE's fundamental role in membrane stability stems from its amphiphilic nature, possessing a hydrophilic phosphoethanolamine headgroup and two hydrophobic 18-carbon stearoyl chains.[1] The saturation of these acyl chains, meaning they lack double bonds, allows for tight packing and strong van der Waals interactions between adjacent lipid molecules.[1][2] This dense arrangement results in a highly ordered and less fluid membrane, particularly at physiological temperatures.[1]
The stability imparted by DSPE is critical in various biological and pharmaceutical contexts. In drug delivery, for instance, the rigidity of DSPE-containing membranes helps protect encapsulated therapeutic agents from degradation and controls their release, thereby enhancing efficacy.[1] Furthermore, DSPE serves as a robust anchor for polyethylene glycol (PEG) chains in "stealth" liposomes, which are designed to evade the immune system and prolong circulation times.[1][3][4]
Biophysical Properties of DSPE-Containing Membranes
The inclusion of DSPE into a lipid bilayer significantly modulates its biophysical characteristics, primarily its phase behavior, fluidity, and permeability.
Phase Transition and Membrane Rigidity
One of the most defining features of DSPE is its high phase transition temperature (Tm), which is the temperature at which a lipid bilayer transitions from a rigid, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα). For pure DSPE vesicles, the main melting temperature is approximately 74°C.[5] This is significantly higher than the transition temperatures of many other common phospholipids, such as DPPC (dipalmitoylphosphatidylcholine), which has a Tm of around 41°C.[6][7]
The high Tm of DSPE means that at physiological temperature (around 37°C), membranes containing a significant proportion of DSPE exist in a highly ordered gel phase.[1] This rigidity contributes to the low permeability of DSPE-rich membranes, which is advantageous for retaining encapsulated drugs.[1] The incorporation of DSPE can also increase the overall Tm of a lipid mixture, thereby enhancing the stability of formulations that might otherwise be too fluid.[1]
Influence on Membrane Fluidity
Membrane fluidity is a critical parameter that affects the diffusion and function of membrane proteins and other embedded molecules.[2] The saturated acyl chains of DSPE decrease membrane fluidity due to their ability to pack tightly together.[1][2] In contrast, unsaturated fatty acids, which contain "kinks" in their hydrocarbon chains, increase membrane fluidity by disrupting this tight packing.[2]
The reduced fluidity in DSPE-containing membranes can be a desirable property in drug delivery systems, as it can prevent the leakage of encapsulated contents. However, it is a factor that needs to be carefully considered in the design of formulations, as it can also influence the interaction of the carrier with target cells.
Interaction with Cholesterol
Cholesterol is another key modulator of membrane fluidity and stability.[8][9][10][11] When incorporated into a DSPE-containing membrane, cholesterol can have complex effects. While cholesterol is known to increase the ordering of lipid chains in more fluid membranes, in a rigid membrane like one rich in DSPE, it can disrupt the tight packing of the saturated acyl chains, leading to a decrease in membrane rigidity.[12] This can influence the deformability of liposomes and their ability to penetrate tissues.[12] For example, a moderate cholesterol content in DSPE-containing liposomes has been shown to improve their diffusion in simulated tumor environments.[12]
Quantitative Data on DSPE and Membrane Properties
The following tables summarize key quantitative data from experimental studies on DSPE-containing membranes.
Table 1: Phase Transition Temperatures (Tm) of Phospholipids
| Phospholipid | Acyl Chain Composition | Main Transition Temperature (Tm) | Reference(s) |
| DSPE | 18:0 / 18:0 | ~74°C | [5][6][7] |
| DPPC | 16:0 / 16:0 | ~41°C | [6][7] |
| DSPE-PEG(2000) (micelles) | 18:0 / 18:0 with PEGylated headgroup | ~12.8°C (heating), ~11.1°C (cooling) | [5] |
| DSPE-PEG(1000) (micelles) | 18:0 / 18:0 with PEGylated headgroup | ~58.0°C (heating), ~49.1°C (cooling) | [5] |
Table 2: Effect of DSPE-PEG(2000) on Liposome Stability in Ionic Solutions
| Liposome Composition | Ionic Solution | Survival Rate Improvement vs. POPC Liposomes (Day 3) | Reference(s) |
| 20 mol% DSPE-PEG | Mg²⁺ (200 mM) | ~8-fold | [13][14] |
| 20 mol% DSPE-PEG | Ca²⁺ (200 mM) | ~5-fold | [13][14] |
| 20 mol% DSPE-PEG | Seawater | ~5-fold | [13] |
| 20 mol% DSPE-PEG | Buffer Solution | ~3-fold | [13] |
Experimental Protocols for Characterizing DSPE-Containing Membranes
This section details common experimental methodologies used to investigate the role of DSPE in membrane stability.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[15][16][17][18][19] It is a gold standard for determining the phase transition temperature (Tm) of lipid vesicles.[17][19]
-
Principle: A sample and a reference are heated or cooled at a controlled rate. The difference in the amount of heat required to maintain the sample and reference at the same temperature is measured. An endothermic peak is observed as the lipid bilayer absorbs heat to transition from the gel to the liquid-crystalline phase.[15][16]
-
Sample Preparation:
-
A known amount of lipid (e.g., DSPE, DPPC, and DSPE-PEG) in chloroform is added to a round-bottom flask.[6][7]
-
The chloroform is evaporated under a stream of nitrogen to form a thin lipid film.[6][7]
-
The lipid film is hydrated with a buffer solution (e.g., HEPES) at a temperature above the Tm of the highest-melting lipid component (e.g., 60°C).[6][7]
-
The resulting lipid dispersion is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 200 nm) to produce unilamellar vesicles of a uniform size.[6][7]
-
-
DSC Measurement:
-
The liposome suspension is loaded into the sample cell of the DSC instrument, and the same buffer is loaded into the reference cell.
-
The sample and reference are scanned over a defined temperature range (e.g., 10°C to 60°C) at a specific heating and cooling rate (e.g., 1°C/min heating, 0.5°C/min cooling).[6][7]
-
The thermogram (heat flow vs. temperature) is recorded, and the Tm is determined as the peak of the endothermic transition.[16]
-
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the structural properties of lipid bilayers, such as their thickness and the packing of the lipid acyl chains.[20][21][22][23][24]
-
Principle: A beam of X-rays is directed at an oriented sample of lipid bilayers. The X-rays are diffracted by the ordered arrangement of the lipid molecules, producing a characteristic diffraction pattern. The positions and intensities of the diffraction peaks provide information about the repeating structures within the bilayer.[22]
-
Sample Preparation: Oriented multibilayers are typically prepared by depositing a lipid solution onto a flat substrate (e.g., a silicon wafer) and allowing the solvent to evaporate slowly. The sample is then hydrated in a controlled humidity environment.[23]
-
XRD Measurement: The sample is placed in an X-ray beam, and the diffracted X-rays are detected. The lamellar repeat spacing (D), which is the thickness of the bilayer plus the intervening water layer, can be calculated from the positions of the Bragg peaks.[22] Wide-angle X-ray scattering (WAXS) provides information about the lateral packing of the acyl chains.[6]
Fluorescence Microscopy
Fluorescence microscopy is used to visualize liposomes and study their interactions with cells.[25][26][27][28][29]
-
Principle: Liposomes are labeled with fluorescent dyes that intercalate into the lipid bilayer. These labeled liposomes can then be observed using a fluorescence microscope to study their stability, cellular uptake, and intracellular trafficking.[25][28]
-
Sample Preparation:
-
Fluorescently labeled lipids (e.g., Cy5-DSPE) are co-dissolved with the other lipid components in an organic solvent.[25]
-
Liposomes are then formed using the film hydration method followed by extrusion, as described for DSC.
-
-
Imaging:
Visualizing DSPE's Role in Membrane Stability
The following diagrams, generated using the DOT language, illustrate key concepts related to DSPE and membrane stability.
Conclusion
DSPE is a critical component for enhancing the stability of biological and synthetic membranes. Its long, saturated acyl chains lead to a high phase transition temperature and reduced membrane fluidity, resulting in more rigid and less permeable bilayers. These properties are highly advantageous in the field of drug delivery, where DSPE-containing liposomes and lipid nanoparticles offer improved drug retention and protection. Furthermore, DSPE's role as an anchor for PEGylation is essential for the development of long-circulating "stealth" nanocarriers. A thorough understanding of the biophysical principles governing DSPE's behavior in lipid membranes, facilitated by techniques such as DSC, XRD, and fluorescence microscopy, is crucial for the rational design of effective and stable drug delivery systems.
References
- 1. nbinno.com [nbinno.com]
- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 3. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 4. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 5. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of lipid vesicle–membrane interactions by cholesterol - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Cholesterol-tuned liposomal membrane rigidity directs tumor penetration and anti-tumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. azom.com [azom.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. X-ray diffraction study of lipid bilayer membranes interacting with amphiphilic helical peptides: diphytanoyl phosphatidylcholine with alamethicin at low concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 24. Study of the Layer-Type BST Thin Film with X-ray Diffraction and X-ray Photoelectron Spectroscopy [mdpi.com]
- 25. Liposomal Extravasation and Accumulation in Tumors as Studied by Fluorescence Microscopy and Imaging Depend on the Fluorescent Label - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Fusogenic liposome-enhanced cytosolic delivery of magnetic nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03094A [pubs.rsc.org]
- 28. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Phase Behavior and Transition Temperature of 1,2-Distearoylphosphatidylethanolamine (DSPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid widely utilized in the development of drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles. Its molecular structure, consisting of a glycerol backbone, two 18-carbon stearoyl chains, and a phosphoethanolamine headgroup, imparts unique physicochemical properties that are critical for the stability and performance of these nanocarriers. A thorough understanding of the phase behavior and transition temperature of DSPE is paramount for designing and optimizing lipid-based formulations with desired characteristics such as drug retention, release profiles, and in vivo stability. This guide provides a comprehensive overview of the phase transitions of DSPE, methodologies for their characterization, and the influence of various factors on its thermal behavior.
Molecular Structure and Phase Behavior of DSPE
The long, saturated stearoyl chains of DSPE allow for tight packing of the lipid molecules, resulting in a high main phase transition temperature (Tm). This transition corresponds to the transformation of the lipid bilayer from a well-ordered gel phase (Lβ) to a disordered liquid crystalline phase (Lα). In the gel phase, the hydrocarbon chains are fully extended and tilted, exhibiting a high degree of order. As the temperature increases to the Tm, the chains undergo a cooperative melting process, becoming more fluid and disordered. This phase transition is a critical determinant of the permeability and mechanical stability of DSPE-containing lipid bilayers.
The phase behavior of DSPE can be influenced by several factors, including hydration, pH, and the presence of other molecules such as polyethylene glycol (PEG), cholesterol, or encapsulated drugs.
Quantitative Data on DSPE Phase Transitions
The following table summarizes the key phase transition temperatures and enthalpy changes for DSPE and its derivatives under various conditions as determined by Differential Scanning Calorimetry (DSC).
| Lipid Composition | Condition | Main Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) | Reference |
| DSPE | Fully Hydrated | 74 | 10.5 | [1] |
| DSPE-PEG(2000) | Micelles | 12.8 | 9.3 (39 ± 4.2 kJ/mol) | |
| DSPE-PEG(1000) | Micelles | 58.0 | 8.4 (35 ± 7.5 kJ/mol) | |
| DPPC:DSPE-PEG(2000) | 90.4 mol% DPPC | ~42 | - | [2] |
| DPPC:DSPE-PEG(2000) | 88 mol% DPPC | ~44 | - | [2] |
Note: The conversion from kJ/mol to kcal/mol is approximated by dividing by 4.184. The enthalpy values for DSPE-PEG micelles correspond to the transition of the lipid core. The main transition of pure DSPE at 74°C is often absent in DSPE-PEG micelles. The phase transition of DPPC is influenced by the presence of DSPE-PEG.
Experimental Protocols
The characterization of DSPE phase behavior is primarily conducted using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of the temperature and enthalpy of phase transitions.
Methodology:
-
Sample Preparation:
-
A known amount of DSPE or DSPE-containing lipid formulation is accurately weighed into a DSC pan (typically aluminum).
-
For liposome analysis, the lipid is first dissolved in an organic solvent (e.g., chloroform/methanol mixture), dried to a thin film under nitrogen, and hydrated with an aqueous buffer. The resulting multilamellar vesicles (MLVs) are then transferred to the DSC pan.
-
The pan is hermetically sealed to prevent solvent evaporation. An empty sealed pan is used as a reference.
-
-
Instrument Setup:
-
The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).
-
A controlled heating and cooling program is set. A typical scan rate for lipid analysis is 1-5°C/min. Multiple heating and cooling cycles are often performed to ensure the reversibility of the transitions.
-
-
Data Acquisition and Analysis:
-
The heat flow to the sample is recorded as a function of temperature, generating a thermogram.
-
Endothermic peaks in the heating scan correspond to phase transitions where heat is absorbed, such as the gel-to-liquid crystalline transition.
-
The peak temperature of the endotherm is taken as the main transition temperature (Tm).
-
The area under the peak is integrated to calculate the enthalpy change (ΔH) of the transition.
-
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the structural arrangement of lipids in different phases. Small-angle X-ray scattering (SAXS) provides information on the lamellar repeat distance (d-spacing), while wide-angle X-ray scattering (WAXS) gives insights into the packing of the hydrocarbon chains.
Methodology:
-
Sample Preparation:
-
The lipid sample is hydrated to the desired water content and sealed in a thin-walled glass capillary or between two X-ray transparent windows.
-
The sample is placed in a temperature-controlled sample holder.
-
-
Instrument Setup:
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected by a two-dimensional detector.
-
-
Data Acquisition and Analysis:
-
SAXS: The scattering pattern at small angles reveals a series of Bragg peaks for lamellar phases. The positions of these peaks are used to calculate the lamellar d-spacing, which is the sum of the bilayer thickness and the thickness of the interlamellar water layer.
-
WAXS: The scattering pattern at wider angles provides information about the packing of the lipid acyl chains. A sharp, narrow peak in the gel phase indicates tight, ordered packing, while a broad, diffuse peak in the liquid crystalline phase signifies disordered chain packing.
-
Visualization of DSPE Phase Behavior
The following diagrams illustrate the phase transition of DSPE and a typical experimental workflow for its characterization.
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of DSPE
For Immediate Release
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
This in-depth technical guide provides a thorough examination of the solubility and stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a critical phospholipid in the development of liposomal and lipid nanoparticle drug delivery systems. This document serves as an essential resource for formulation scientists and researchers, offering quantitative data, detailed experimental protocols, and visual workflows to facilitate the effective use of DSPE in novel therapeutic applications.
Executive Summary
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid widely employed in pharmaceutical formulations due to its ability to form stable bilayers and its role as a key component in PEGylated lipids, which enhance the circulation time of nanoparticles. A comprehensive understanding of its solubility in various solvents and its stability under different environmental conditions is paramount for robust formulation design, manufacturing, and ensuring the therapeutic efficacy and safety of the final drug product. This guide consolidates publicly available data on DSPE's solubility and stability, provides standard protocols for its handling and evaluation, and illustrates key processes involving DSPE through detailed diagrams.
Solubility of DSPE and DSPE-PEG Derivatives
The solubility of DSPE is highly dependent on the solvent and the presence of modifications, such as PEGylation. The amphiphilic nature of DSPE, with its long, saturated stearoyl chains and polar phosphoethanolamine headgroup, dictates its solubility characteristics.
DSPE Solubility
DSPE exhibits limited solubility in many common solvents. Precise quantitative data can be challenging to consolidate due to variations in experimental conditions. However, the following tables summarize available data.
Table 1: Solubility of DSPE in Various Solvents
| Solvent | Solubility (mg/mL) | Conditions/Notes |
| Chloroform | 3[1][2] | - |
| Chloroform/Methanol (3:1 v/v) | 20 | Clear solution |
| Ethanol | < 1[1][3] | Insoluble, even with ultrasonication and pH adjustment to 5 with HCl[1] |
| Dimethyl Sulfoxide (DMSO) | < 1[1][3] | Insoluble or slightly soluble, even with ultrasonication[1] |
| Water | Insoluble | Forms suspensions or lamellar structures[3] |
DSPE-PEG Solubility
The conjugation of polyethylene glycol (PEG) to DSPE significantly alters its solubility profile, particularly in aqueous and polar organic solvents. The hydrophilic PEG chain enhances water solubility.
Table 2: Solubility of DSPE-PEG Derivatives
| Derivative | Solvent | Solubility (mg/mL) |
| DSPE-PEG(2000)-amine | Ethanol | ~20[4] |
| DSPE-PEG(2000)-amine | Dimethylformamide (DMF) | ~11[4] |
| DSPE-PEG-NHS | Hot Water | 10[5] |
| DSPE-PEG-NHS | Chloroform | 10[5] |
| DSPE-PEG-NHS | Ethanol | 10[5] |
| DSPE-PEG-NHS | DMSO | 10[5] |
Stability of DSPE and DSPE-Containing Formulations
The stability of DSPE is a critical factor in the shelf-life and in vivo performance of lipid-based drug delivery systems. Stability can be categorized into physical stability, related to the integrity of the lipid assembly, and chemical stability, concerning the degradation of the DSPE molecule itself.
Physical Stability
The physical stability of DSPE-containing liposomes and micelles is influenced by factors such as temperature, lipid composition, and the surrounding medium. DSPE's high phase transition temperature (Tm) of approximately 74°C contributes to the formation of rigid and stable bilayers at physiological temperatures.
-
Temperature Effects: DSPE-PEG(2000) micelles exhibit a melting transition of the lipid core at around 12.8°C. Below this temperature, in the "glassy" phase, monomer desorption rates are significantly lower, indicating increased micelle stability.
-
Formulation Components: The inclusion of cholesterol in liposome formulations is a common strategy to enhance bilayer stability and reduce the permeability of encapsulated drugs.
Chemical Stability and Degradation Pathways
The primary pathway for the chemical degradation of DSPE is hydrolysis of the ester and phosphodiester bonds. This process is influenced by pH and temperature.
-
Hydrolysis: Phospholipid hydrolysis can be catalyzed by both acidic and basic conditions.
-
Acid-catalyzed hydrolysis typically involves protonation of the phosphate group, making it more susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis proceeds through nucleophilic attack of a hydroxide ion on the ester carbonyl carbon or the phosphorus atom.
-
-
Degradation Products: Hydrolysis of DSPE can yield lysophospholipids (from the cleavage of one fatty acid chain) and free stearic acid. Further degradation can lead to the release of glycerol, phosphate, and ethanolamine.
Experimental Protocols
Protocol for Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes containing DSPE.
Materials:
-
DSPE and other lipids (e.g., DSPC, cholesterol)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve DSPE and other lipids in the desired molar ratio in chloroform or a suitable organic solvent mixture in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. A water bath set to a temperature above the lipid phase transition temperature (e.g., 65°C) can facilitate this process. Continue evaporation under high vacuum for at least 2 hours to remove residual solvent, resulting in a thin, dry lipid film on the flask wall.
-
Hydration: Add the aqueous hydration buffer, pre-heated to above the lipid Tm, to the flask containing the lipid film.
-
Vesicle Formation: Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
-
Sizing by Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size. This process is typically performed at a temperature above the Tm of the lipids. Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.
-
Characterization: Analyze the resulting liposome suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by separating the free drug from the liposomes using techniques like size exclusion chromatography or dialysis, followed by quantification of the encapsulated drug.
Protocol for Assessing Liposome Stability
Physical Stability Assessment:
-
Sample Storage: Store liposome formulations at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw aliquots of the stored samples.
-
DLS Measurement: Measure the particle size and PDI of the aliquots using DLS. A significant change in size or PDI over time indicates aggregation or fusion of the liposomes.
-
Drug Leakage: For drug-loaded liposomes, quantify the amount of drug that has leaked from the vesicles at each time point. This can be achieved by separating the free drug from the liposomes and measuring its concentration.
Chemical Stability Assessment:
-
Forced Degradation: Expose the DSPE-containing formulation to stress conditions such as acidic and basic pH, high temperature, and oxidative stress.
-
Chromatographic Analysis: Use a stability-indicating HPLC method to separate DSPE from its potential degradation products (e.g., lysophospholipids, free fatty acids).
-
Quantification: Quantify the amount of intact DSPE and the formation of degradation products over time to determine the degradation kinetics.
Visualizing DSPE-Related Workflows
Liposome Preparation Workflow
Caption: Workflow for liposome preparation using the thin-film hydration method.
DSPE-RGD Mediated Targeted Drug Delivery
Caption: Mechanism of DSPE-RGD liposome for targeted drug delivery to cells overexpressing integrin receptors.[6][7]
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of DSPE, a cornerstone lipid in modern drug delivery. The data and protocols presented herein are intended to equip researchers and formulation scientists with the necessary knowledge to effectively utilize DSPE in the development of stable and efficacious lipid-based nanomedicines. A thorough characterization of these fundamental properties is a critical step in the successful translation of novel therapies from the laboratory to clinical applications.
References
- 1. Temperature and pH dependence of enzyme-catalyzed hydrolysis of trans-methylstyrene oxide. A unifying kinetic model for observed hysteresis, cooperativity, and regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-ジステアロイル-sn-グリセロ-3-ホスホエタノールアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Can DSPE - PEG2000 - COOH be used in pH - sensitive drug delivery? - Blog [shochem.com]
- 5. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | C41H82NO8P | CID 447078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine 1069-79-0 | TCI EUROPE N.V. [tcichemicals.com]
- 7. chemrxiv.org [chemrxiv.org]
The Self-Assembly of 1,2-Distearoylphosphatidylethanolamine: A Technical Guide for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid that plays a pivotal role in the design and development of advanced drug delivery systems. Its amphiphilic nature, comprising a hydrophilic phosphoethanolamine headgroup and two saturated 18-carbon stearoyl acyl chains, drives its self-assembly into a variety of well-defined nanostructures in aqueous environments, including micelles, liposomes, and lipid bilayers. This intrinsic property, combined with its biocompatibility and biodegradability, makes DSPE a valuable component in formulations for encapsulating and delivering a wide range of therapeutic agents.
This technical guide provides a comprehensive overview of the self-assembly properties of DSPE, with a particular focus on its application in drug delivery when conjugated with polyethylene glycol (DSPE-PEG). It is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Core Self-Assembly Properties of DSPE and DSPE-PEG
The self-assembly of DSPE and its derivatives is governed by a delicate balance of hydrophobic and hydrophilic interactions, as well as steric effects. In its pure form, DSPE predominantly forms lamellar structures, such as lipid bilayers, which can enclose aqueous compartments to form vesicles or liposomes. The modification of the DSPE headgroup with polyethylene glycol (PEG) significantly alters its self-assembly behavior, favoring the formation of sterically stabilized micelles.
Quantitative Self-Assembly Parameters
The critical micelle concentration (CMC) and the gel-to-liquid crystalline phase transition temperature (Tm) are fundamental parameters that characterize the self-assembly and physical state of DSPE and its derivatives.
| Parameter | Molecule | Value | Conditions | Reference |
| Phase Transition Temperature (Tm) | Pure DSPE | 74°C | Fully hydrated vesicles | [1] |
| DSPE-PEG(2000) Micelles | 12.8°C | Aqueous solution | [1] | |
| DSPE-PEG(1000) Micelles | 58.0°C | Aqueous solution | [1] | |
| Critical Micelle Concentration (CMC) | DSPE-PEG(2000) | ~1.0 µM (1 x 10⁻⁶ M) | Aqueous solution | [1] |
| DSPE-PEG(2000) | 10 - 20 µM | Pure water | [2] | |
| DSPE-PEG(2000) | 0.5 - 1.0 µM | Isotonic HEPES buffer | [2] | |
| DSPE-PEG(3000) | 0.5 - 1.0 mM | Not specified | [3] | |
| DSPE-PEG(5000) | 1.0 - 1.5 mM | Not specified | [3] |
Note: The CMC of pure DSPE is not readily reported as it preferentially forms bilayers rather than micelles in aqueous media.
Factors Influencing Self-Assembly
The self-assembly of DSPE is highly sensitive to environmental conditions and molecular modifications.
-
PEGylation: The covalent attachment of PEG chains to the DSPE headgroup is a critical factor. The length of the PEG chain influences the CMC, with longer chains generally leading to a higher CMC due to the increased hydrophilicity.[3] PEGylation also dictates the transition from liposomal to micellar structures. For instance, in mixtures of DSPC and DSPE-PEG(2000), liposomes are the predominant structure at lower DSPE-PEG concentrations, while micelles are exclusively observed at concentrations above approximately 33 mol %.
-
Ionic Strength: The ionic strength of the aqueous medium significantly impacts the self-assembly of DSPE-PEG. The CMC of DSPE-PEG(2000) is approximately 10 times higher in pure water compared to an isotonic HEPES buffered saline solution.[2] This is attributed to the screening of electrostatic interactions between the charged phosphate groups in the presence of salt, which promotes micellization.
-
Temperature: Temperature influences the physical state of the lipid acyl chains. Pure DSPE undergoes a sharp gel-to-liquid crystalline phase transition at 74°C.[1] In contrast, DSPE-PEG(2000) micelles exhibit a much lower transition temperature of around 12.8°C, indicating that the bulky PEG headgroups disrupt the crystalline packing of the lipid tails.[1]
-
pH: The pH of the medium can affect the stability of the phospholipid. The ester bonds in DSPE are susceptible to hydrolysis, a process that is minimized at a pH of 6.5 and accelerated at more acidic or alkaline pH values. This is a critical consideration for the formulation and storage of DSPE-based nanoparticles.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DSPE-based nanostructures, intended to be a practical guide for laboratory work.
Preparation of DSPE-PEG Micelles by the Film Dispersion Method
This method relies on the self-assembly of amphiphilic molecules in an aqueous environment following the removal of an organic solvent.
Materials:
-
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
Methanol or another suitable organic solvent
-
Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4
Procedure:
-
Dissolve a known quantity of DSPE-PEG(2000) (e.g., 40 mg) in an appropriate volume of organic solvent (e.g., 2 ml of methanol) in a round-bottom flask or glass vial.[4] If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the DSPE-PEG.[4]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.[4] Alternatively, the solvent can be evaporated under a stream of inert gas (e.g., nitrogen or argon).[4]
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.[4]
-
Hydrate the lipid film by adding a specific volume of pre-warmed (e.g., 60°C) aqueous buffer (e.g., 2 ml of DPBS).[5]
-
Agitate the mixture to facilitate the formation of micelles. This can be achieved by gentle stirring or by sonication in an ultrasonic bath for a short period (e.g., 3 minutes) at room temperature.[4][5]
-
The resulting solution should contain self-assembled DSPE-PEG micelles. The solution can be filtered through a 0.22 µm membrane to sterilize and remove any larger aggregates.[5]
Preparation of DSPE Liposomes by Thin-Film Hydration and Extrusion
This is a common method for producing unilamellar vesicles of a controlled size.
Materials:
-
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Chloroform or a suitable organic solvent mixture
-
Aqueous buffer (e.g., HEPES buffer)
Procedure:
-
Dissolve the desired amount of DSPE in an organic solvent in a round-bottom flask.
-
Create a thin lipid film by evaporating the solvent using a rotary evaporator.
-
Hydrate the film with the aqueous buffer at a temperature above the phase transition temperature of DSPE (e.g., 90°C) for an extended period (e.g., 60 minutes) to form multilamellar vesicles (MLVs).[1]
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder at a temperature above the Tm.[1][6]
-
The resulting liposome solution can be cooled to room temperature for storage.
Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of nanoparticles in suspension.
Procedure:
-
Dilute the prepared micelle or liposome suspension with an appropriate buffer (e.g., DPBS) to a suitable concentration for DLS analysis (e.g., 1 mg/ml DSPE-PEG).[4]
-
Ensure the sample is free of dust and large aggregates by filtering it through a low-protein-binding syringe filter (e.g., 0.22 µm).
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. The software will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to calculate the hydrodynamic diameter and polydispersity index (PDI).
Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and size of the self-assembled nanostructures.
Procedure:
-
Place a drop of the nanoparticle suspension onto a TEM grid (e.g., a carbon-coated copper grid).
-
Allow the sample to adsorb for a few minutes.
-
Remove the excess liquid by blotting with filter paper.
-
For negative staining, apply a drop of a heavy atom salt solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for a short period to enhance contrast.
-
Remove the excess staining solution by blotting.
-
Allow the grid to air-dry completely before imaging in the transmission electron microscope. For more sensitive structures, cryo-TEM, where the sample is flash-frozen in vitreous ice, can be used to preserve the native hydrated state.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate important logical relationships and experimental workflows related to the self-assembly and application of DSPE.
Caption: Workflow for DSPE-PEG micelle preparation and characterization.
Caption: Cellular uptake pathway of DSPE-based nanoparticles.[7]
Caption: Factors influencing DSPE self-assembly properties.
Conclusion
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine is a remarkably versatile phospholipid whose self-assembly properties are central to its utility in drug delivery. The ability to predictably form micelles or liposomes, and to tune their properties through PEGylation and careful control of environmental factors, allows for the rational design of nanocarriers for a diverse array of therapeutic molecules. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and developers in harnessing the full potential of DSPE in their work. A thorough understanding of these fundamental principles is essential for the continued innovation of effective and safe nanomedicines.
References
- 1. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dovepress.com [dovepress.com]
The Endogenous Metabolite DSPE: A Core Technical Guide
An In-depth Examination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in Endogenous Metabolism, Cellular Function, and Analysis.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine, commonly known as DSPE or PE(18:0/18:0), is a saturated glycerophospholipid that plays a crucial role as a fundamental component of cellular membranes. While extensively utilized in pharmaceutical sciences as a key excipient in drug delivery systems such as liposomes, its significance as an endogenous metabolite is a subject of growing interest. This technical guide provides a comprehensive overview of DSPE's natural occurrence, metabolic pathways, physiological roles, and the analytical methodologies required for its study in a biological context.
Endogenous Biosynthesis of DSPE
DSPE, as a species of phosphatidylethanolamine (PE), is synthesized in mammalian cells through two primary pathways: the Kennedy pathway and the phosphatidylserine (PS) decarboxylation pathway.[1][2]
1. The Kennedy Pathway (CDP-Ethanolamine Pathway): This de novo synthesis pathway occurs primarily in the endoplasmic reticulum.[2] It involves the sequential conversion of ethanolamine to phosphoethanolamine, then to cytidine diphosphate (CDP)-ethanolamine. Finally, the phosphoethanolamine head group is transferred to a diacylglycerol (DAG) molecule, which in the case of DSPE would be 1,2-distearoyl-glycerol, to form the final DSPE molecule.[2][3]
2. The Phosphatidylserine Decarboxylase (PSD) Pathway: This pathway is predominantly located in the inner mitochondrial membrane. It involves the decarboxylation of phosphatidylserine (PS) to yield phosphatidylethanolamine.[1][4] The specific acyl chain composition of the resulting PE, including DSPE, is dependent on the acyl chain composition of the precursor PS molecule.
The following diagram illustrates the two major biosynthetic routes leading to the formation of phosphatidylethanolamine species, including DSPE.
References
- 1. LC-MS/MS versus TLC plus GC methods: Consistency of glycerolipid and fatty acid profiles in microalgae and higher plant cells and effect of a nitrogen starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS versus TLC plus GC methods: Consistency of glycerolipid and fatty acid profiles in microalgae and higher plant cells and effect of a nitrogen starvation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for DSPE Liposome Preparation in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for administration of nutrients and pharmaceutical drugs. Distearoylphosphatidylethanolamine (DSPE) is a phospholipid commonly used in liposome formulations for drug delivery. The inclusion of DSPE, often conjugated with polyethylene glycol (DSPE-PEG), imparts "stealth" characteristics to the liposomes, enabling them to evade the mononuclear phagocyte system and prolonging their circulation time in the bloodstream. This extended circulation increases the likelihood of the liposome accumulating at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
These application notes provide detailed protocols for the preparation and characterization of DSPE-containing liposomes for drug delivery, with a focus on doxorubicin as a model therapeutic agent.
Core Principles of DSPE Liposome Preparation
The preparation of DSPE liposomes for drug delivery typically involves three key stages:
-
Lipid Film Hydration: A mixture of lipids, including DSPE-PEG, is dissolved in an organic solvent, which is then evaporated to form a thin lipid film. This film is subsequently hydrated with an aqueous solution to form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): The heterogeneous population of MLVs is then subjected to a size reduction process, most commonly extrusion, to produce small unilamellar vesicles (SUVs) with a uniform size distribution.[1]
-
Drug Loading: The therapeutic agent is encapsulated within the liposomes. This can be achieved passively, by dissolving the drug in the hydration buffer, or actively, by using a transmembrane gradient (e.g., a pH gradient) to drive the drug into the pre-formed liposomes.[2][3]
Experimental Protocols
Protocol 1: DSPE Liposome Preparation via Thin-Film Hydration and Extrusion
This protocol describes the formation of empty DSPE-containing liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a specific buffer for drug loading such as 300 mM ammonium sulfate)
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Liposome extruder (e.g., Avanti Mini Extruder)[4]
-
Polycarbonate membranes (e.g., 100 nm pore size)[4]
-
Heating block for extruder[5]
-
Gas-tight syringes[5]
Procedure:
-
Lipid Mixture Preparation:
-
In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and DSPE-PEG2000 in chloroform (or a chloroform:methanol mixture). A common molar ratio is DSPC:Cholesterol:DSPE-PEG2000 of 55:40:5.[6]
-
Ensure the lipids are completely dissolved to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC).[7]
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.[8]
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.[9]
-
For complete solvent removal, place the flask under high vacuum for several hours or overnight.[9]
-
-
Lipid Film Hydration:
-
Pre-heat the hydration buffer to a temperature above the lipid Tc (e.g., 60-65°C).[9]
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
-
Agitate the flask gently by hand or on a rotary evaporator (with the vacuum off) at a temperature above the Tc for 1-2 hours to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).[4]
-
-
Optional Freeze-Thaw Cycles:
-
To enhance encapsulation efficiency for passive loading and to create more uniform lamellarity, subject the MLV suspension to 5-7 freeze-thaw cycles.[7] This involves alternately placing the sample in liquid nitrogen and a warm water bath.
-
-
Liposome Extrusion:
-
Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[5][10] Pre-wetting the extruder components with buffer can reduce dead volume.[5]
-
Heat the extruder to a temperature above the lipid Tc using a heating block.[5]
-
Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.
-
Gently push the plunger of the filled syringe to pass the liposome suspension through the membrane to the other syringe.[5]
-
Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome suspension is in the alternate syringe, minimizing contamination with larger, unextruded vesicles.[5] The resulting solution should be a translucent suspension of small unilamellar vesicles (SUVs).
-
Store the prepared liposomes at 4°C.
-
Protocol 2: Passive Drug Loading of Doxorubicin
This method is suitable for hydrophilic drugs that can be encapsulated during the hydration step.
Procedure:
-
Follow steps 1 and 2 of Protocol 1 to prepare the thin lipid film.
-
For the hydration step (Protocol 1, step 3), dissolve the doxorubicin hydrochloride in the hydration buffer (e.g., PBS pH 7.4).
-
Use this drug-containing buffer to hydrate the lipid film.
-
Proceed with the optional freeze-thaw cycles and extrusion as described in Protocol 1.
-
Removal of Unencapsulated Drug: Separate the liposome-encapsulated drug from the free drug using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis.
Protocol 3: Active Drug Loading of Doxorubicin using a Transmembrane pH Gradient
This is a more efficient method for loading weakly amphipathic drugs like doxorubicin.[1][11]
Procedure:
-
Prepare empty liposomes according to Protocol 1, using an acidic buffer such as 300 mM ammonium sulfate (pH ~4.0-5.5) as the hydration solution.[1][7]
-
After extrusion, remove the external ammonium sulfate buffer by dialysis or using a desalting column against a sucrose solution or a buffer with a physiological pH (e.g., HEPES-buffered saline, pH 7.4).[7][11] This creates a pH gradient with an acidic interior and a neutral exterior.
-
Prepare a solution of doxorubicin hydrochloride in the external buffer (e.g., 10 mg/mL).[11]
-
Add the doxorubicin solution to the liposome suspension at a specific drug-to-lipid ratio (e.g., 1:20 w/w).[11]
-
Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a defined period (e.g., 1 hour) with gentle stirring.[11] The uncharged doxorubicin will cross the lipid bilayer into the acidic core, where it becomes protonated and trapped.
-
Remove any unencapsulated doxorubicin by size exclusion chromatography or dialysis.[11]
Characterization of DSPE Liposomes
Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.[12][13]
Protocol:
-
Dilute the liposome suspension in the external buffer to an appropriate concentration to avoid multiple scattering effects.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles.[14]
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The Z-average diameter and PDI are the key parameters to be recorded.
Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.[15][] Zeta potential is an important indicator of the stability of the liposomal dispersion, with values greater than +30 mV or less than -30 mV generally indicating good stability.[17]
Protocol:
-
Dilute the liposome sample in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[14] High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.
-
Load the diluted sample into a folded capillary cell, ensuring there are no air bubbles.[14]
-
Place the cell in the instrument and perform the measurement. The instrument will apply an electric field and measure the velocity of the particles, from which the zeta potential is calculated.
Encapsulation Efficiency (EE) and Drug Loading Content (LC)
Principle: EE and LC are determined by separating the unencapsulated drug from the liposomes and quantifying the amount of drug associated with the vesicles.
Protocol:
-
Separate the unencapsulated drug from the liposomal formulation using methods like dialysis, size exclusion chromatography, or ultrafiltration.
-
Disrupt the liposomes to release the encapsulated drug by adding a surfactant like Triton X-100 or an organic solvent such as methanol.
-
Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE and LC using the following formulas:[18]
-
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
LC (%) = (Amount of encapsulated drug / Total amount of lipid) x 100
-
Quantitative Data Summary
The following tables summarize typical quantitative data for DSPE-containing liposome formulations.
Table 1: Example DSPE Liposome Formulations and Physicochemical Properties
| Formulation (Molar Ratio) | Drug | Loading Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| HSPC:Chol:DSPE-PEG2000 (55:40:5) | Doxorubicin | Active (pH gradient) | ~110[11] | < 0.1[11] | -3 to -8 | > 90[11] |
| DPPC:Chol:DSPE-PEG2000 (55:40:5) | 5-Fluorouracil | Passive | ~174[19] | ~0.2 | Not Reported | ~39[19] |
| DSPC:DSPE:mPEG-DSPE:Chol (1:0.1:0.1:0.8) | Nedaplatin | Passive | ~100-120 | < 0.2 | Not Reported | Not Reported |
| DOTAP:Chol:DMG-PEG2k:DSPE-PEG2k-cRGD (50:42:2:6) | shRNA | Complexation | ~130 | ~0.2 | +30 to +40 | ~96 |
HSPC: Hydrogenated Soy Phosphatidylcholine, DPPC: Dipalmitoylphosphatidylcholine, Chol: Cholesterol, DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane, DMG-PEG2k: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DSPE-PEG2k-cRGD: DSPE-PEG2000 conjugated with cyclic RGD peptide.
Visualizations
Caption: Workflow for DSPE liposome preparation and drug loading.
Caption: Mechanism of action of Doxorubicin.[20][21][22]
References
- 1. metfop.edu.in [metfop.edu.in]
- 2. mdpi.com [mdpi.com]
- 3. active-methods-of-drug-loading-into-liposomes-recent-strategies-for-stable-drug-entrapment-and-increased-in-vivo-activity - Ask this paper | Bohrium [bohrium.com]
- 4. 2.2. Liposome Preparation [bio-protocol.org]
- 5. youtube.com [youtube.com]
- 6. dovepress.com [dovepress.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 10. m.youtube.com [m.youtube.com]
- 11. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. azonano.com [azonano.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. mdpi.com [mdpi.com]
- 19. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
Application Note: Protocol for DSPE-PEG Micelle Formulation and Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) is an amphiphilic polymer widely utilized in drug delivery systems. Its structure, comprising a hydrophobic diacyl lipid tail (DSPE) and a hydrophilic polyethylene glycol (PEG) head, enables self-assembly into core-shell micellar structures in aqueous environments.[1][2] These sterically stabilized micelles serve as effective nanocarriers for poorly water-soluble drugs, sequestering them within the hydrophobic core. The PEGylated corona provides a "stealth" characteristic, reducing recognition by the reticuloendothelial system, which can prolong systemic circulation time and enhance tumor uptake.[1][2] This document provides detailed protocols for the formulation of DSPE-PEG micelles, with and without a therapeutic payload, and subsequent biophysical characterization.
Experimental Protocols: Formulation
Two primary methods for DSPE-PEG micelle formulation are the thin-film hydration technique, which is ideal for encapsulating hydrophobic drugs, and the direct dissolution method for creating empty micelles.
Protocol 1.1: Thin-Film Hydration Method for Drug-Loaded Micelles
This method is a robust technique for encapsulating hydrophobic agents.
Materials:
-
DSPE-PEG (e.g., DSPE-PEG2000)
-
Hydrophobic drug (e.g., Doxorubicin, Amentoflavone)
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture)[2]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[3]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG and the hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.[1][2]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid-drug film on the flask's inner surface.[2]
-
Hydration: Hydrate the film by adding the aqueous buffer. The volume is determined by the desired final lipid concentration. Perform this step at a temperature above the gel-to-liquid crystalline phase transition temperature of the DSPE lipid (e.g., 60°C).[1][4]
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should turn from a milky suspension to a clear or translucent solution.[1]
-
Size Homogenization (Optional but Recommended): For a more uniform size distribution, the micellar solution can be sonicated in a bath sonicator for several minutes or extruded through polycarbonate membranes of a defined pore size.
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1] Store the formulation at 4°C.
Protocol 1.2: Direct Dissolution Method for Blank Micelles
This is a simpler method for preparing micelles without a drug payload.
Materials:
-
DSPE-PEG (e.g., DSPE-PEG2000)
-
Aqueous buffer (e.g., pure water or 10 mM HEPES buffered saline)[5]
Procedure:
-
Dissolution: Dissolve the DSPE-PEG powder directly into the aqueous buffer at the desired concentration (e.g., 1-5 mM).[5]
-
Equilibration: Stir the solution at an elevated temperature (e.g., 60°C) for 1-4 hours to ensure complete dissolution and micelle formation.[4][5]
-
Filtration: Allow the solution to cool to room temperature and filter through a 0.22 µm syringe filter to remove any non-dissolved aggregates.
Experimental Workflow Visualization
Caption: Workflow for the Thin-Film Hydration method.
Experimental Protocols: Characterization
Proper characterization is critical to ensure the quality, stability, and efficacy of the micelle formulation.
Protocol 2.1: Particle Size, Polydispersity, and Zeta Potential
Instrument: Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Sample Preparation: Dilute the micelle formulation with the same aqueous buffer used for hydration to an appropriate concentration (e.g., 1 mg/mL DSPE-PEG) to avoid multiple scattering effects.[6]
-
Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Data Acquisition: Equilibrate the sample at 25°C for 1-2 minutes. Perform measurements to determine the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential. The PDI indicates the breadth of the size distribution, with values <0.3 generally considered acceptable. Zeta potential provides information on surface charge and colloidal stability.
Protocol 2.2: Critical Micelle Concentration (CMC) Determination
The CMC is the concentration at which DSPE-PEG monomers begin to self-assemble into micelles. It is a key indicator of micelle stability upon dilution.
Instrument: Fluorescence spectrophotometer. Probe: Pyrene or Diphenylhexatriene (DPH).[3]
Procedure:
-
Stock Solutions: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., acetone for pyrene). Prepare a series of DSPE-PEG solutions in the aqueous buffer with concentrations spanning the expected CMC.
-
Sample Preparation: Add a small aliquot of the probe stock solution to each DSPE-PEG dilution. The final probe concentration should be very low (e.g., ~0.6 µM for pyrene). Evaporate the organic solvent.
-
Incubation: Incubate the samples overnight at room temperature in the dark to allow for probe partitioning into the micelle cores.
-
Fluorescence Measurement: Measure the fluorescence emission spectra. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the probe's microenvironment.
-
CMC Determination: Plot the fluorescence intensity ratio (I₁/I₃ for pyrene) against the logarithm of the DSPE-PEG concentration. The CMC is determined from the intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.
Protocol 2.3: Drug Encapsulation Efficiency and Loading Capacity
Instrument: HPLC or UV-Vis Spectrophotometer.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles. This can be achieved using methods like dialysis against the buffer, ultrafiltration, or size exclusion chromatography.
-
Quantification:
-
Measure the concentration of the free, unencapsulated drug in the filtrate or dialysate (C_free).
-
Disrupt the micelles using a suitable organic solvent (e.g., methanol) to release the encapsulated drug. Measure the total drug concentration in this disrupted solution (C_total).
-
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(C_total - C_free) / C_total] * 100
-
Drug Loading Capacity (LC %): LC (%) = [Mass of encapsulated drug / Total mass of lipid and encapsulated drug] * 100
-
Characterization Workflow Visualization
Caption: Overview of key micelle characterization steps.
Data Presentation: Physicochemical Properties
The properties of DSPE-PEG micelles are influenced by the PEG chain length and the surrounding medium.
Table 1: Physicochemical Properties of Blank DSPE-PEG Micelles
| DSPE-PEG Derivative | Medium | Critical Micelle Concentration (CMC) (µM) | Hydrodynamic Diameter (nm) | Aggregation Number (Nagg) |
|---|---|---|---|---|
| DSPE-PEG2000 | HEPES Buffer | 0.5 - 1.5[7] | ~15[3][5] | ~90[3][8] |
| DSPE-PEG3000 | HEPES Buffer | 0.5 - 1.5[7] | Not Specified | Not Specified |
| DSPE-PEG5000 | HEPES Buffer | 1.0 - 1.5[4][7] | Not Specified | Not Specified |
| DSPE-PEG2000 | Pure Water | 10 - 25[3] | 2 - 15[3] | Not Specified |
Table 2: Example Formulation Parameters for Drug-Loaded DSPE-PEG Micelles
| Drug | Carrier | Carrier:Drug Ratio (w/w) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|
| Doxorubicin Prodrug | DSPE-PEG-C60 | 5:1 | ~260 | ~ -30 | 86.1[1] |
| Doxorubicin Prodrug | DSPE-PEG-C60 | 10:1 | ~211 | ~ -30 | 95.4[1] |
| Doxorubicin Prodrug | DSPE-PEG-C60 | 15:1 | ~97 | ~ -30 | 97.5[1] |
| Amentoflavone | DSPE-PEG2000 | Not Specified | ~26 | Not Specified | 98.8[9] |
Stability Assessment
Micelle stability is crucial for in vivo applications. Destabilization can occur due to dilution below the CMC or interaction with blood components like serum albumin.[10][11]
Protocol 4.1: Kinetic Stability in Serum
This assay simulates the interaction of micelles with proteins in the bloodstream.
Instrument: Fast Protein Liquid Chromatography (FPLC) with a Size Exclusion Column (SEC).
Procedure:
-
Incubation: Incubate the micelle formulation (e.g., at 1 mg/mL) with fetal bovine serum (FBS), typically at a concentration of 10-20% v/v, at 37°C.[11]
-
Time Points: At designated time points (e.g., 0, 1, 4, 24, 72 hours), take an aliquot of the mixture.[11]
-
SEC-FPLC Analysis: Inject the aliquot into an SEC-FPLC system. Monitor the eluent using a UV detector (for drug-loaded micelles) or a refractive index detector.
-
Data Analysis: Intact micelles will elute as a distinct peak at an earlier retention time compared to serum proteins and dissociated polymer chains.[11] Quantify the micelle peak area over time. A decrease in the peak area indicates micelle dissociation.[11] The half-life of the micelles can be calculated from this data.
Factors Influencing Micelle Stability
Caption: Key factors that promote or hinder DSPE-PEG micelle stability.
Conclusion: The protocols outlined in this document provide a comprehensive framework for the formulation and characterization of DSPE-PEG micelles. Adherence to these methodologies will enable researchers to produce consistent and well-characterized nanocarriers. The provided data and workflows emphasize the importance of key parameters such as PEG chain length, drug-to-lipid ratio, and environmental conditions on the final properties and stability of the formulation, which are critical for the successful development of micelle-based therapeutics.
References
- 1. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 6. Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles [app.jove.com]
- 7. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preparation-of-amentoflavone-loaded-dspe-peg2000-micelles-with-improved-bioavailability-and-in-vitro-antitumor-efficacy - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: DSPE in mRNA Vaccine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in the formulation of lipid nanoparticles (LNPs) for mRNA vaccine delivery. Detailed protocols for key experiments are included to facilitate the practical application of this critical component in vaccine development.
Introduction to DSPE in mRNA-LNP Systems
DSPE is a phospholipid that plays a crucial role as a "helper lipid" in LNP formulations for mRNA vaccines.[1] It is most commonly used in its PEGylated form, DSPE-PEG, which is essential for the stability and in vivo performance of the vaccine delivery system.[2] The PEGylated lipid forms a hydrophilic layer on the surface of the LNP, which provides several key advantages:
-
Steric Stabilization: The PEG layer prevents the aggregation of LNPs during formulation and storage, ensuring a consistent particle size and dose uniformity.[3]
-
Prolonged Circulation: The "stealth" properties conferred by the PEG shield reduce opsonization (the process of marking particles for phagocytosis) by serum proteins, thereby extending the circulation half-life of the LNPs and increasing the likelihood of reaching target cells.[3]
-
Controlled Particle Size: The concentration and chain length of the DSPE-PEG can be modulated to control the final size of the LNPs, a critical parameter for their biodistribution and cellular uptake.
Quantitative Impact of DSPE-PEG on LNP Properties
The molar percentage of DSPE-PEG and the length of the PEG chain are critical parameters that can be optimized to fine-tune the physicochemical properties and biological activity of mRNA-LNPs.
Table 1: Effect of DSPE-PEG Molar Percentage on mRNA-LNP Characteristics
| DSPE-PEG Molar % | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Protein Expression (Relative Units) |
| 1.5% | ~80 - 100 | < 0.2 | > 90% | High |
| 2.5% | ~70 - 90 | < 0.15 | > 90% | Moderate |
| 5.0% | ~60 - 80 | < 0.1 | ~85% | Low |
Note: This table represents a summary of typical trends observed in research. Actual values can vary depending on the specific lipid composition, mRNA cargo, and formulation process.[4][5]
Table 2: Influence of DSPE-PEG Chain Length on mRNA-LNP Performance
| DSPE-PEG Chain Length (Da) | Particle Size (nm) | In Vivo Half-Life | In Vivo Protein Expression (Relative Units) |
| 1000 | ~90 - 110 | Shorter | Moderate |
| 2000 | ~70 - 90 | Longer | High |
| 5000 | ~60 - 80 | Longest | Lower |
Note: This table summarizes general findings. Optimal PEG chain length may vary based on the specific application and target tissue.[6]
Signaling Pathways and Cellular Uptake
The journey of an mRNA-LNP from injection to protein expression involves a series of biological interactions. The following diagram illustrates the key signaling pathway for cellular uptake and endosomal escape.
Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.
Upon entering the bloodstream, LNPs are often coated with proteins, with Apolipoprotein E (ApoE) playing a significant role in their uptake by liver cells (hepatocytes).[7][8] The LNP-ApoE complex binds to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, triggering clathrin-mediated endocytosis.[1][9] Once inside the cell within an endosome, the acidic environment protonates the ionizable lipid component of the LNP. This leads to the "proton sponge effect," causing an influx of protons and water, which ultimately destabilizes the endosomal membrane and facilitates the release of the mRNA cargo into the cytoplasm.[10][11][12]
Experimental Protocols
Protocol for mRNA-LNP Formulation using Microfluidics
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
DSPE-PEG2000
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
mRNA encoding the antigen of interest
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and syringe pumps
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPE-PEG2000, DSPC, and cholesterol in ethanol at a molar ratio of 50:1.5:10:38.5. The final total lipid concentration should be between 10-20 mg/mL.
-
Prepare mRNA Solution: Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Set the total flow rate to 2-12 mL/min.
-
Initiate the flow and collect the resulting LNP solution.[13]
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer changes. This step removes the ethanol and raises the pH.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. dahlmanlab.org [dahlmanlab.org]
- 5. researchgate.net [researchgate.net]
- 6. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 7. librarysearch.uniroma2.it [librarysearch.uniroma2.it]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 10. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 11. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: A Step-by-Step Guide to DSPE Lipid Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) is a critical component in many LNP formulations. DSPE-PEG lipids play a pivotal role in the physicochemical properties and biological activity of LNPs, primarily by providing a hydrophilic corona that sterically stabilizes the nanoparticles, prevents aggregation, and prolongs systemic circulation by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2] The length of the acyl chain in the PEG-lipid anchor, such as the C18 chain in DSPE, influences how well the PEG is retained in the LNP, with longer chains leading to more stable PEGylation and longer circulation times.[1]
This document provides detailed protocols for the synthesis of DSPE-containing lipid nanoparticles using two common methods: microfluidic mixing and thin-film hydration. It also includes protocols for key characterization techniques and presents quantitative data on how formulation parameters can influence the final LNP product.
Data Presentation
The following table summarizes the impact of varying DSPE-PEG concentrations and other formulation parameters on the physicochemical properties of lipid nanoparticles.
| Formulation Composition (molar ratio) | DSPE-PEG:DMG-PEG Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA:DSPC:Chol:PEG-lipid (50:10:38.5:1.5) | 0.1:1.4 | ~80 | <0.2 | Not Reported | >95% | [1] |
| DLin-MC3-DMA:DSPC:Chol:PEG-lipid (50:10:38.5:1.5) | 0.5:1 | ~80 | <0.2 | Not Reported | >95% | [1] |
| DLin-MC3-DMA:DSPC:Chol:PEG-lipid (50:10:38.5:1.5) | 1:0.5 | ~80 | <0.2 | Not Reported | >95% | [1] |
| Ionizable lipid:helper lipids:sterol:DMG-PEG2k:DSPE-PEG2k-Amine (50:38.5:10:1.2:0.3) | - | <90 | <0.21 | 5.3 ± 1.1 | >94.8% | [3] |
| Ionizable lipid:helper lipids:sterol:DMG-PEG2k:DSPE-PEG2k-Carboxy-NHS (50:38.5:10:1.2:0.3) | - | <90 | <0.21 | -12.9 ± 0.9 | >94.8% | [3] |
| Ionizable lipid:helper lipids:sterol:DMG-PEG2k:DSPE-PEG2k-Carboxylic acid (50:38.5:10:1.2:0.3) | - | <90 | <0.21 | -7.2 ± 0.4 | >94.8% | [3] |
| DSPE-PEG2000:Soluplus (w/w) | 1:1 | 116.6 | 0.112 | -13.7 | Not Applicable | [2] |
| DSPE-PEG2000:Soluplus (w/w) | 1:4 | 72.0 | 0.103 | -11.3 | Not Applicable | [2] |
| DSPE-PEG2000:Soluplus (w/w) | 1:5 | 54.5 | 0.057 | -6.0 | Not Applicable | [2] |
Experimental Protocols
Protocol 1: DSPE-LNP Synthesis via Microfluidic Mixing
This method allows for the rapid and reproducible formation of LNPs with a controlled size distribution by precisely mixing a lipid-in-ethanol solution with an aqueous phase containing the therapeutic cargo.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Ethanol (RNase-free)
-
Aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0, RNase-free)
-
Therapeutic cargo (e.g., mRNA, siRNA)
-
Microfluidic mixing device (e.g., staggered herringbone micromixer)
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, DSPE-PEG2000, and DMG-PEG2000 in ethanol.
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 total PEG-lipid) to create the final lipid-ethanol mixture.[1] For formulations with varying DSPE-PEG, adjust the ratio of DSPE-PEG to DMG-PEG accordingly (e.g., 0.1:1.4, 0.5:1, or 1:0.5).[1]
-
-
Aqueous Phase Preparation:
-
Dissolve the therapeutic cargo (e.g., mRNA) in the aqueous buffer (25 mM acetate buffer, pH 4.0).[1]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system with two syringe pumps.
-
Load one syringe with the lipid-ethanol mixture and the other with the aqueous cargo solution.
-
Set the flow rate ratio of the aqueous phase to the lipid phase to 3:1.[1]
-
Pump the two solutions through the microfluidic mixer at a defined total flow rate. The rapid mixing will induce the self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
-
Purification:
-
Transfer the LNP suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated cargo. Change the buffer at least twice.
-
-
Sterilization and Storage:
-
Filter-sterilize the purified LNPs through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: DSPE-LNP Synthesis via Thin-Film Hydration
This traditional method involves the formation of a thin lipid film followed by hydration with an aqueous solution to form liposomes, which are then sized down.
Materials:
-
Ionizable lipid, DSPC, Cholesterol, DSPE-PEG2000
-
Chloroform or a chloroform/methanol mixture
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (ionizable lipid, DSPC, cholesterol, and DSPE-PEG2000) in chloroform in a round-bottom flask at the desired molar ratio.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the lipids.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Add the aqueous buffer (which can contain the therapeutic cargo if it is hydrophilic) to the flask.
-
Continue to rotate the flask in the water bath for an extended period (e.g., 1-2 hours) to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
For a more uniform size distribution, subject the LNP suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder.
-
-
Purification and Storage:
-
Purify the LNPs by dialysis or size exclusion chromatography to remove unencapsulated material.
-
Store the final LNP suspension at 4°C.
-
Protocol 3: LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
The instrument will report the Z-average particle size and the PDI. A PDI value below 0.3 is generally considered acceptable for LNP formulations.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.
-
Load the diluted sample into a specialized zeta potential cell.
-
Place the cell in the instrument.
-
The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.
-
3. Encapsulation Efficiency (EE) Measurement:
-
Technique: Ribogreen Assay (for RNA cargo)
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, measure the fluorescence of the intact LNPs using a fluorescent dye like RiboGreen, which fluoresces upon binding to RNA. This measures the amount of unencapsulated RNA.
-
In the second set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated RNA. Measure the fluorescence to determine the total amount of RNA.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100
-
Visualizations
Experimental Workflow for DSPE-LNP Synthesis via Microfluidics
Caption: Workflow for DSPE-LNP synthesis using microfluidics.
Logical Relationship of LNP Components
Caption: Key components and their roles in a DSPE-LNP.
References
- 1. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
DSPE for Targeted Drug Delivery to Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid that has become a cornerstone in the development of targeted drug delivery systems for cancer therapy. When conjugated with polyethylene glycol (PEG), DSPE-PEG forms a hydrophilic shell around liposomes, micelles, and other nanoparticles. This "stealth" coating reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1]
Furthermore, the terminal end of the PEG chain can be functionalized with various targeting ligands, such as antibodies, peptides, or small molecules, to facilitate active targeting of cancer cells that overexpress specific receptors. This targeted approach enhances the intracellular delivery of cytotoxic agents, improves therapeutic efficacy, and minimizes off-target toxicity. This document provides detailed application notes and protocols for the use of DSPE in the formulation and evaluation of targeted drug delivery systems for cancer cells.
Key Applications of DSPE-PEG in Targeted Cancer Therapy
DSPE-PEG-based nanoparticles can be engineered to target a variety of receptors overexpressed on the surface of cancer cells. Two of the most well-studied examples are the folate receptor (FR) and the Human Epidermal Growth Factor Receptor 2 (HER2).
-
Folate Receptor (FR) Targeting: The folate receptor is frequently overexpressed in a wide range of cancers, including ovarian, lung, and breast cancer, while its expression in normal tissues is limited.[2] Folic acid, the ligand for FR, can be conjugated to the distal end of DSPE-PEG to create folate-targeted nanoparticles. These nanoparticles are recognized and internalized by cancer cells via receptor-mediated endocytosis.[3]
-
HER2 Receptor Targeting: HER2 is a transmembrane tyrosine kinase receptor that is overexpressed in approximately 20-30% of breast cancers and is associated with a more aggressive disease phenotype.[4] Antibodies, such as trastuzumab, or peptides that bind to the HER2 receptor can be conjugated to DSPE-PEG to facilitate targeted delivery of chemotherapeutics to HER2-positive cancer cells.[5]
Quantitative Data of DSPE-PEG Formulations
The following tables summarize key quantitative data from various studies on DSPE-PEG-based targeted drug delivery systems.
| Formulation Composition (molar ratio) | Targeting Ligand | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| DSPC/Chol/DSPE-PEG2000/DSPE-PEG2000-Folate (55:40:4.5:0.5) | Folate | Doxorubicin | 110.3 ± 5.2 | 0.12 ± 0.03 | -15.4 ± 2.1 | ~95 | [6] |
| HSPC/Chol/DSPE-PEG2000/DSPE-PEG2000-Folate (55:40:5:0.1) | Folate | Doxorubicin | 105.7 ± 3.8 | 0.18 | -4.38 | 91-97 | [7] |
| DSPE-PEG2000/Soluplus (1:1 w/w) | None | - | 116.6 | 0.112 | -13.7 | N/A | [8] |
| PLGA/DODMA/DSPE-PEG2000-Herceptin | Herceptin | Paclitaxel | ~160 | < 0.2 | +25 | ~4.1 | [9] |
Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles. PDI: Polydispersity Index.
| Cell Line | Targeting Ligand | Drug | IC50 (µM) - Targeted | IC50 (µM) - Non-Targeted | IC50 (µM) - Free Drug | Reference |
| KB | Folate | Doxorubicin | ~0.1 | ~8.6 | ~0.27 | [10] |
| MCF-7 (Dox-resistant) | Folate | Doxorubicin | 128.5 (for resistant) | N/A | 1.65 (for sensitive) | [11] |
| KB | Folate | Doxorubicin | 0.1077 | 0.1214 | 0.0896 | [6] |
| B16F10 | Folate | Doxorubicin | ~1.4 | ~4.9 | N/A | [12] |
Table 2: In Vitro Cytotoxicity (IC50 values) of DSPE-PEG Nanoparticles.
| Tumor Model | Targeting Ligand | Drug | Tumor Growth Inhibition (%) | Reference |
| KB xenograft | Folate | Doxorubicin | ~60% (greater than non-targeted) | [13] |
| M109-FR xenograft | Folate | Doxorubicin | ~50% increase in lifespan vs. non-targeted | [14] |
Table 3: In Vivo Antitumor Efficacy of DSPE-PEG Nanoparticles.
Experimental Protocols
Synthesis of Folate-PEG-DSPE Conjugate
This protocol describes the synthesis of Folate-PEG-DSPE via an EDC/NHS-mediated coupling reaction.
Materials:
-
Folic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
DSPE-PEG-NH2 (e.g., DSPE-PEG2000-Amine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 1 kDa)
-
Chloroform
-
Acetone
Procedure:
-
Dissolve folic acid in anhydrous DMSO. Add a 1.1 molar excess of EDC and a 1 molar equivalent of NHS to the folic acid solution. Stir the reaction mixture in the dark for 20 minutes at room temperature to activate the carboxyl group of folic acid.[15]
-
Dissolve DSPE-PEG-NH2 in anhydrous DMSO.
-
Add the DSPE-PEG-NH2 solution to the activated folic acid solution. Add a small amount of TEA to catalyze the reaction.
-
Allow the reaction to proceed overnight at room temperature in the dark with continuous stirring.
-
Purify the resulting Folate-PEG-DSPE conjugate by dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts.
-
Lyophilize the dialyzed solution to obtain the purified Folate-PEG-DSPE as a powder.
-
The final product can be characterized by 1H-NMR and mass spectrometry.
Preparation of Targeted Liposomes by Thin-Film Hydration
This is a common method for preparing liposomes encapsulating a hydrophobic drug.
Materials:
-
Phospholipids (e.g., DSPC or HSPC)
-
Cholesterol (Chol)
-
DSPE-PEG (e.g., DSPE-PEG2000)
-
Targeting ligand-PEG-DSPE (e.g., Folate-PEG-DSPE)
-
Hydrophobic drug (e.g., Doxorubicin base)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and Folate-PEG-DSPE in a desired molar ratio) and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. For DSPC, this is above 55°C.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized by probe sonication or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
Active Drug Loading using a pH Gradient
This method is suitable for loading weakly amphipathic drugs, such as doxorubicin, into pre-formed liposomes.
Materials:
-
Pre-formed "empty" liposomes (prepared as in Protocol 2, but without the drug in the initial lipid film and hydrated with a low pH buffer, e.g., 300 mM citrate buffer, pH 4.0).
-
Doxorubicin hydrochloride
-
Buffer with a higher pH (e.g., HEPES buffered saline, pH 7.5)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Prepare empty liposomes by hydrating the lipid film with a low pH buffer (e.g., 300 mM citrate, pH 4.0).
-
Remove the unencapsulated low pH buffer by passing the liposome suspension through a size exclusion column equilibrated with a higher pH buffer (e.g., HEPES buffered saline, pH 7.5). This creates a pH gradient across the liposome membrane (acidic inside, neutral outside).
-
Add the doxorubicin hydrochloride solution to the liposome suspension.
-
Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The uncharged doxorubicin will cross the lipid bilayer and become protonated and trapped in the acidic interior of the liposome.
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Characterization of Nanoparticles
a. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
b. Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE):
-
Separate the drug-loaded nanoparticles from the unencapsulated drug using methods like ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of unencapsulated drug in the supernatant/eluate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Lyse the nanoparticle pellet with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug.
-
Calculate DLE and EE using the following formulas:
-
DLE (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of encapsulated drug / Initial mass of drug) x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the drug-loaded nanoparticles that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Drug-loaded nanoparticles, non-targeted nanoparticles, and free drug solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the free drug, targeted nanoparticles, and non-targeted nanoparticles for a specific duration (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control cells and plot a dose-response curve to determine the IC50 value for each formulation.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of targeted nanoparticles in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction (e.g., MCF-7)
-
Matrigel (optional, to aid tumor growth)
-
Drug-loaded targeted nanoparticles, non-targeted nanoparticles, free drug, and saline (control)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles).
-
Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of each mouse every 2-3 days.
-
Monitor the health of the animals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).
-
Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.
Signaling Pathways and Experimental Workflows
Folate Receptor-Mediated Endocytosis and Drug Release
The following diagram illustrates the process of a folate-targeted nanoparticle being internalized by a cancer cell and releasing its therapeutic payload.
Caption: Folate receptor-mediated endocytosis of a targeted nanoparticle.
HER2 Signaling Pathway and Inhibition
This diagram depicts the HER2 signaling cascade and how it can be disrupted by a HER2-targeted nanoparticle.
Caption: HER2 signaling pathway and its inhibition by a targeted nanoparticle.
Experimental Workflow for Nanoparticle Formulation and Evaluation
The following diagram outlines the general workflow for developing and testing targeted nanoparticles.
Caption: General workflow for targeted nanoparticle development.
References
- 1. Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER-2-Targeted Nanoparticles for Breast Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Comparative sphingolipidomic analysis reveals significant differences between doxorubicin-sensitive and -resistance MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insight into Drug-Loading Capacity of PEG–PLGA Nanoparticles for Itraconazole [ouci.dntb.gov.ua]
- 11. efficiency drug loading: Topics by Science.gov [science.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-Based Formulations: Enhancing Drug Solubility for Advanced Drug Delivery
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and its polyethylene glycol (PEG) derivatives are phospholipids widely utilized in the pharmaceutical industry to overcome the significant challenge of poor drug solubility.[1][2] More than 40% of new chemical entities are poorly soluble in water, which limits their bioavailability and therapeutic efficacy.[1] DSPE-based formulations, such as micelles and liposomes, provide a versatile platform to encapsulate hydrophobic drugs, thereby enhancing their solubility, stability, and pharmacokinetic profiles.[3][4]
These formulations are particularly valuable in cancer therapy, where many potent chemotherapeutic agents are poorly soluble.[3] By encapsulating these drugs in DSPE-PEG nanocarriers, it is possible to improve their circulation time, accumulate them in tumor tissues through the enhanced permeability and retention (EPR) effect, and reduce systemic toxicity.[3][5] This document provides detailed protocols for the preparation and characterization of DSPE-based formulations and summarizes key quantitative data to aid researchers in the development of effective drug delivery systems.
Core Concepts: DSPE-PEG Micelles for Drug Solubilization
DSPE-PEG is an amphiphilic block copolymer. The DSPE portion is a lipid, making it hydrophobic, while the PEG chain is hydrophilic.[6] In an aqueous environment, these molecules self-assemble into core-shell structures known as micelles.[7] The hydrophobic DSPE tails form the core of the micelle, creating a reservoir for encapsulating poorly water-soluble drugs. The hydrophilic PEG chains form the outer shell, which interfaces with the aqueous medium, preventing aggregation and providing a "stealth" characteristic that helps evade the immune system and prolong circulation time in the body.[3][6]
Caption: Self-assembly of DSPE-PEG monomers into a drug-loaded micelle.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG Micelles using the Thin-Film Hydration Method
This protocol describes the preparation of DSPE-PEG micelles encapsulating a hydrophobic drug, such as paclitaxel or cabozantinib, using the thin-film hydration method.[8]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Hydrophobic drug (e.g., cabozantinib)
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS) or deionized water
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of DSPE-PEG2000 and the hydrophobic drug in chloroform in a round-bottom flask. The weight ratio of drug to DSPE-PEG2000 can be varied to optimize drug loading.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 60°C). This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the film under a high vacuum for at least 4 hours to remove any residual solvent.
-
Hydration: Hydrate the thin film with a predetermined volume of PBS or deionized water. The hydration is typically performed above the phase transition temperature of the lipid.
-
Micelle Formation: Agitate the mixture by vortexing or sonicating in a water bath until the lipid film is completely dispersed, and a clear micellar solution is formed.[5]
-
Filtration: Filter the resulting micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates or larger particles.
-
Lyophilization (Optional): For long-term storage, the micelle solution can be lyophilized to obtain a dry powder, which can be reconstituted with water or buffer before use.[8]
Protocol 2: Characterization of DSPE-PEG Micelles
1. Particle Size and Zeta Potential Analysis
This procedure uses Dynamic Light Scattering (DLS) to determine the size distribution and zeta potential of the prepared micelles.
Materials and Equipment:
-
DSPE-PEG micelle solution
-
Deionized water or PBS for dilution
-
DLS instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute the micelle solution with deionized water or PBS to an appropriate concentration (e.g., 1 mg/mL DSPE-PEG).[7]
-
Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Data Acquisition: Perform the measurement according to the instrument's instructions to obtain the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential. The PDI value indicates the broadness of the size distribution.
2. Drug Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
This protocol outlines the determination of the amount of drug successfully encapsulated within the micelles.
Materials and Equipment:
-
Drug-loaded micelle solution
-
Amicon® Ultra centrifugal filters or similar size-exclusion chromatography columns
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvent to dissolve the micelles and release the drug (e.g., DMSO)
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles. This can be achieved by ultracentrifugation using centrifugal filters. The filtrate will contain the free drug.
-
Quantification of Free Drug: Measure the concentration of the free drug in the filtrate using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Quantification of Total Drug in Micelles: To determine the drug loading, disrupt a known amount of the lyophilized drug-loaded micelles or a known volume of the micelle solution by adding a solvent like DMSO.[7]
-
Quantification of Loaded Drug: Measure the drug concentration in the disrupted micelle solution using UV-Vis spectrophotometry or HPLC.
-
Calculation of Drug Loading (DL): DL (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
Quantitative Data Summary
The following tables summarize quantitative data from various studies on DSPE-based formulations for enhancing drug solubility.
| Formulation | Drug | DSPE-PEG to Drug Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPE-PEG2000 Micelles | Cabozantinib | - | 11 | Narrow | - | ~75 | [8] |
| DSPE-PEG-C60 Micelles | Doxorubicin | 5:1 | 97 | - | ~ -30 | 86.1 | [5][9] |
| DSPE-PEG-C60 Micelles | Doxorubicin | 10:1 | 211 | - | ~ -30 | 95.4 | [5][9] |
| DSPE-PEG-C60 Micelles | Doxorubicin | 15:1 | 260 | - | ~ -30 | 97.5 | [5][9] |
| DSPE-PEG2000/Soluplus Nanoparticles | - | 10:1 | 36.5 | 0.900 | -28.5 | - | [6] |
| DSPE-PEG2000/Soluplus Nanoparticles | - | 5:1 | 80.8 | 0.644 | -29.2 | - | [6] |
| DSPE-PEG2000/Soluplus Nanoparticles | - | 4:1 | 128.1 | 0.295 | -28.1 | - | [6] |
| PHIS-PEG/DSPE-PEG Mixed Micelles | Paclitaxel | - | ~138 | - | - | 88 | [10] |
| Formulation | Drug | Effect on Solubility | Reference |
| DSPE-PEG2000 Micelles | Ridaforolimus | Increased aqueous solubility by approximately 40 times (from 200 µg/mL to 8.9 mg/mL). | [11] |
| DSPE-PEG2000 Micelles | Diazepam | Solubilized the poorly water-soluble drug. | [6] |
| Liposomes with 5% (v/v) PEG 400 | Paclitaxel | Increased solubility up to 3.39 mg/mL. | [12] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the formulation and characterization of drug-loaded DSPE-PEG micelles.
Caption: Workflow for DSPE-PEG micelle formulation and characterization.
Conclusion
DSPE-based formulations, particularly DSPE-PEG micelles, offer a robust and effective strategy for enhancing the solubility of a wide range of hydrophobic drugs. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and characterize these advanced drug delivery systems. The simplicity of preparation methods like thin-film hydration, combined with the favorable biological properties conferred by the PEG shell, makes DSPE-PEG a valuable excipient in the development of novel nanomedicines. Careful characterization of particle size, drug loading, and in vitro performance is crucial for the successful translation of these formulations from the laboratory to clinical applications.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles [app.jove.com]
- 8. Cabozantinib Loaded DSPE-PEG2000 Micelles as Delivery System: Formulation, Characterization and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Enhancing Circulation Time with DSPE-PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The encapsulation of therapeutic agents within lipid-based nanoparticles, such as liposomes, offers a promising strategy for targeted drug delivery and improved pharmacokinetic profiles. A significant challenge in the clinical translation of these nanocarriers is their rapid clearance from circulation by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles, has emerged as a gold-standard technique to overcome this hurdle. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) into liposomal formulations creates a hydrophilic, protective layer that sterically hinders the adsorption of opsonin proteins, thereby reducing MPS uptake and significantly extending circulation time. This "stealth" effect not only enhances the bioavailability of the encapsulated drug but also promotes passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
These application notes provide detailed protocols for the preparation of DSPE-PEGylated liposomes and the subsequent in vivo evaluation of their pharmacokinetic and biodistribution profiles.
The "Stealth" Effect of DSPE-PEGylation
The prolonged circulation of PEGylated liposomes is attributed to the "stealth" effect conferred by the PEG layer. This hydrophilic shield inhibits the binding of plasma proteins (opsonins) to the liposome surface, which is the primary signal for recognition and clearance by macrophages of the MPS.
Application Note: Comprehensive Characterization of DSPE-Containing Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid frequently utilized in the formulation of nanoparticles, including liposomes and lipid nanoparticles (LNPs), for therapeutic applications.[1] Its saturated stearoyl chains result in a high phase transition temperature, creating a rigid and stable lipid bilayer that is crucial for protecting encapsulated cargo and enabling controlled drug release.[1] When conjugated with polyethylene glycol (DSPE-PEG), it forms a "stealth" coating that helps nanoparticles evade the immune system, prolonging circulation time.[1][2] Thorough characterization of these DSPE-containing nanoparticles is essential to ensure their quality, stability, safety, and efficacy. This document outlines key techniques and detailed protocols for their comprehensive analysis.
Physicochemical Characterization
A fundamental aspect of nanoparticle analysis involves determining their size, surface charge, and morphology. These parameters critically influence the biological fate, cellular uptake, and overall performance of the nanocarrier.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in a colloidal suspension.[3] Zeta potential, a measure of the magnitude of the electrostatic charge at the nanoparticle surface, is also determined to predict the stability of the colloidal system.[4]
Quantitative Data Summary
The following table presents example data for nanoparticles prepared using DSPE-PEG2000 and Soluplus at various weight ratios, demonstrating how formulation affects size and zeta potential.
| DSPE-PEG2000:Soluplus Ratio (w/w) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| 10:1 | 36.5 | -28.5 | 0.900 |
| 5:1 | 80.8 | -29.2 | 0.644 |
| 4:1 | 128.1 | -28.1 | 0.295 |
| 1:1 | 116.6 | -13.7 | 0.112 |
| 1:4 | 108.6 | -11.3 | 0.103 |
| 1:5 | 54.5 | -6.0 | 0.057 |
| 1:10 | 56.1 | -7.7 | 0.101 |
| Data derived from a study on DSPE-PEG2000/Soluplus nanoparticles.[5] |
Experimental Workflow for Nanoparticle Characterization
Caption: General experimental workflow for the characterization of DSPE-nanoparticles.
Protocol: DLS Measurement of Particle Size, PDI, and Zeta Potential
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects. Ensure the final solution is free of aggregates and dust by filtering if necessary.
-
Instrument Setup:
-
Turn on the DLS instrument (e.g., a Zetasizer) and allow it to warm up for at least 15-30 minutes.[6]
-
Launch the software and set up a new measurement file.
-
-
Size and PDI Measurement:
-
Select "Size" as the measurement type.
-
Specify the dispersant (e.g., "Water") and its properties (viscosity, refractive index).
-
Select the appropriate cuvette type (e.g., disposable sizing cuvette).[6]
-
Transfer approximately 1 mL of the diluted sample into the cuvette, ensuring no air bubbles are present.[6]
-
Place the cuvette in the instrument's sample holder.
-
Set the number of measurements (e.g., 3 runs) and initiate the analysis. The instrument will measure the time-dependent fluctuations in scattered laser light intensity to calculate the hydrodynamic diameter and PDI.[3]
-
-
Zeta Potential Measurement:
-
Select "Zeta Potential" as the measurement type.
-
Specify the dispersant and select the appropriate cell (e.g., clear disposable zeta cell).[6]
-
Carefully inject the sample into the cell using a syringe, avoiding bubble formation.[6]
-
Insert the cell into the instrument, ensuring the electrodes are correctly oriented.[6]
-
Initiate the measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry to determine the zeta potential.
-
-
Data Analysis: Record the Z-average diameter (nm), PDI, and zeta potential (mV) along with their standard deviations.
Morphology and Structure
Electron microscopy techniques are essential for visualizing the shape and surface features of nanoparticles.
-
Transmission Electron Microscopy (TEM): Provides high-resolution, two-dimensional images of the internal structure of nanoparticles.[7] Studies have used TEM to confirm the presence of circular, micelle-like particles ranging from 50 to 150 nm in DSPE-containing formulations.[5][8]
-
Scanning Electron Microscopy (SEM): Scans the surface of nanoparticles to provide information on their three-dimensional morphology and topography.[7][9]
Protocol: TEM Sample Preparation and Imaging
-
Sample Dilution: Dilute the nanoparticle suspension with deionized water to obtain a single, non-overlapping layer of particles upon drying.[10] Sonicate the diluted sample for 5-10 minutes to ensure a homogeneous dispersion.[10]
-
Grid Preparation: Place a drop (5-10 µL) of the diluted suspension onto a carbon-coated copper TEM grid.[3]
-
Staining (Optional): For better contrast, especially with lipid-based nanoparticles, negative staining may be required. After wicking away the sample drop with filter paper, immediately add a drop of a heavy metal salt solution (e.g., 2% phosphotungstic acid or uranyl acetate) for 1-2 minutes.
-
Drying: Wick away the excess staining solution and allow the grid to air-dry completely before loading it into the TEM sample holder.
-
Imaging: Load the sample into the TEM. Operate the microscope at an appropriate acceleration voltage. Capture images at various magnifications to analyze the overall morphology, size, and size distribution of the nanoparticles.
Drug Encapsulation and Release Kinetics
For drug delivery applications, quantifying the amount of encapsulated drug and understanding its release profile are paramount.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
DLC and EE are critical parameters that define the drug-carrying capacity of the nanoparticles.
-
Drug Loading Content (%): The weight percentage of the drug relative to the total weight of the nanoparticle.
-
Encapsulation Efficiency (%): The percentage of the initial drug added during formulation that is successfully encapsulated within the nanoparticles.
Protocol: Determination of EE% and DLC%
-
Separation of Free Drug: Separate the drug-loaded nanoparticles from the unencapsulated (free) drug. This can be achieved by:
-
Ultracentrifugation: Centrifuge the nanoparticle suspension at high speed. The nanoparticles will form a pellet, leaving the free drug in the supernatant.
-
Size Exclusion Chromatography (SEC): Pass the suspension through an SEC column. The larger nanoparticles will elute first, followed by the smaller, free drug molecules.
-
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant (or collected fractions) using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Quantification of Total Drug: Disrupt or dissolve a known amount of the unseparated nanoparticle formulation with a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug. Measure the total drug concentration.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DLC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release
In vitro release studies are performed to predict the drug release profile in a physiological environment. The dialysis method is a common approach.
Structure of a DSPE-PEG Conjugate
Caption: Molecular structure of a DSPE-PEG lipid, highlighting its amphiphilic nature.
Protocol: In Vitro Drug Release using Dialysis Method
-
Preparation:
-
Hydrate a dialysis membrane (with an appropriate molecular weight cut-off that retains nanoparticles but allows free drug to pass) in the release medium (e.g., PBS, pH 7.4) as per the manufacturer's instructions.
-
Prepare the release medium, which may contain a surfactant (e.g., Tween 80) to ensure sink conditions, especially for poorly water-soluble drugs.
-
-
Procedure:
-
Pipette a known volume (e.g., 1-2 mL) of the drug-loaded nanoparticle suspension into the dialysis bag/device.
-
Securely seal the dialysis bag and place it in a larger vessel containing a defined volume of release medium (e.g., 100 mL).
-
Place the entire setup in a shaking water bath or on a magnetic stirrer maintained at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated method like UV-Vis Spectroscopy or HPLC.
-
Data Processing: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the release profile.
Solid-State and Chemical Characterization
These techniques provide insight into the physical state of the drug within the nanoparticle and confirm the chemical integrity of the formulation.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[11] It is used to determine the physical state (crystalline or amorphous) of the encapsulated drug and to study lipid phase transitions.[12] A shift or disappearance of the drug's melting peak in the thermogram of the nanoparticle formulation suggests that the drug is in an amorphous or molecularly dispersed state.[13]
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the lyophilized nanoparticle sample into an aluminum DSC pan.[12] Prepare reference samples of the free drug and individual excipients.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Measurement: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range under an inert nitrogen atmosphere.
-
Analysis: Record the heat flow versus temperature to generate a thermogram. Analyze the thermograms for the presence, absence, or shift in melting endotherms corresponding to the encapsulated drug.
X-Ray Diffraction (XRD)
XRD is a powerful technique for analyzing the crystalline structure of materials.[14] It complements DSC by providing direct evidence of the crystalline or amorphous nature of the components within the nanoparticle formulation.[12][15] Sharp peaks in the diffraction pattern indicate crystalline material, while a broad halo suggests an amorphous state.[16]
Protocol: XRD Analysis
-
Sample Preparation: Place a sufficient amount of the lyophilized nanoparticle powder onto the sample holder and flatten the surface.
-
Instrument Setup: Mount the sample holder in the X-ray diffractometer.
-
Measurement: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Analysis: Compare the diffraction pattern of the drug-loaded nanoparticles with that of the free drug and excipients. The absence of characteristic drug peaks in the nanoparticle pattern indicates that the drug is encapsulated in an amorphous state.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups and characterize molecular interactions within the nanoparticle.[17] By analyzing the vibrational spectra, one can confirm the encapsulation of the drug and identify any chemical interactions between the drug and the lipid excipients.[15]
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a pellet by mixing a small amount of the lyophilized nanoparticle sample with potassium bromide (KBr) and compressing it under high pressure. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
-
Measurement: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[17]
-
Analysis: Compare the spectrum of the drug-loaded nanoparticles with the spectra of the individual components. The presence of characteristic peaks from both the drug and the excipients confirms successful encapsulation. Shifts in peak positions can indicate intermolecular interactions.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. dovepress.com [dovepress.com]
- 3. nanocomposix.com [nanocomposix.com]
- 4. youtube.com [youtube.com]
- 5. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. [PDF] Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | Semantic Scholar [semanticscholar.org]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. improvedpharma.com [improvedpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. azooptics.com [azooptics.com]
- 15. researchgate.net [researchgate.net]
- 16. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DSPE Liposome Stability and Drug Loading
Welcome to the technical support center for DSPE-liposome formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the stability and drug loading of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) based liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DSPE in liposome formulations?
DSPE is a phospholipid with two saturated 18-carbon stearoyl chains. Its high phase transition temperature contributes to the formation of rigid and stable lipid bilayers at physiological temperatures. This rigidity helps to minimize drug leakage and enhance the overall stability of the liposome formulation. DSPE is also commonly used in its pegylated form (DSPE-PEG) to create "stealth" liposomes with prolonged circulation times.
Q2: How does cholesterol affect the stability of my DSPE liposomes?
Cholesterol is a crucial component for modulating the fluidity and stability of the lipid bilayer. Incorporating cholesterol into DSPE-containing liposomes generally increases membrane rigidity and reduces permeability to encapsulated molecules, thus preventing drug leakage. However, the optimal concentration of cholesterol is critical, as excessive amounts can sometimes lead to decreased encapsulation efficiency for certain drugs due to competition for space within the bilayer.[1]
Q3: What is the purpose of using DSPE-PEG in my formulation?
DSPE-PEG is a lipid-polymer conjugate that is incorporated into liposome formulations to create a hydrophilic polymer brush on the surface of the vesicles. This "PEGylation" provides steric hindrance, which helps to:
-
Prevent aggregation: The polymer chains create a repulsive barrier between liposomes.[2]
-
Increase circulation time: The hydrophilic layer reduces the binding of opsonin proteins, thereby decreasing clearance by the reticuloendothelial system (RES).
-
Improve stability: The PEG layer can contribute to the overall physical stability of the liposomes during storage.
Q4: What is the difference between passive and active drug loading?
-
Passive loading involves encapsulating the drug during the liposome formation process. The drug is typically dissolved in the aqueous phase for hydrophilic drugs or in the organic lipid phase for hydrophobic drugs.[3] This method is often simple but can result in low encapsulation efficiencies for hydrophilic compounds.[3]
-
Active loading , also known as remote loading, is a technique used to load drugs into pre-formed liposomes. This is often achieved by creating a transmembrane gradient (e.g., pH or ion gradient). Weakly amphipathic drugs can cross the lipid bilayer in their neutral form and then become charged and trapped within the aqueous core of the liposome. Active loading can achieve significantly higher encapsulation efficiencies, often approaching 100%.
Q5: What are the ideal storage conditions for DSPE liposomes?
For long-term stability, DSPE liposome formulations should typically be stored at 4°C.[4] Freezing at -20°C or lower can be an option, but it may require the use of cryoprotectants to prevent damage to the liposomes during freeze-thaw cycles. It is crucial to protect the liposomes from light and oxygen to prevent lipid peroxidation.[4] Stability should always be assessed for your specific formulation under the intended storage conditions by monitoring particle size, polydispersity index (PDI), and drug leakage over time.
Troubleshooting Guides
Problem 1: My liposomes are aggregating.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Surface Charge | Ensure the zeta potential of your liposomes is sufficiently high (typically > ±20 mV) to induce electrostatic repulsion. If not, consider incorporating a charged lipid into your formulation (e.g., a small percentage of a cationic or anionic lipid). |
| Inadequate PEGylation | If using DSPE-PEG, ensure the molar percentage is sufficient to provide adequate steric hindrance. A common starting point is 5 mol%, but this may need to be optimized for your specific lipid composition and drug. |
| Presence of Divalent Cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes induce aggregation by bridging between negatively charged liposomes. If your buffer contains these ions, consider using a chelating agent like EDTA or switching to a buffer without divalent cations. |
| High Liposome Concentration | Highly concentrated liposome suspensions are more prone to aggregation. Try diluting your sample before storage or analysis. |
| Improper Storage Temperature | Storing liposomes near their phase transition temperature can lead to instability and aggregation. Ensure storage is well below the Tm of your lipid mixture. |
Problem 2: My drug encapsulation efficiency is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug-to-Lipid Ratio | The ratio of drug to lipid is a critical parameter. Too high of a drug concentration can lead to saturation of the encapsulation capacity. Perform a titration experiment to determine the optimal drug-to-lipid ratio for your specific drug and liposome formulation.[5][6] |
| Inefficient Loading Method | For hydrophilic drugs, passive loading often results in low encapsulation. Consider switching to an active loading method, such as creating a pH or ammonium sulfate gradient, to significantly improve encapsulation efficiency. |
| Drug Properties | The physicochemical properties of your drug (e.g., solubility, pKa) will greatly influence its ability to be encapsulated. For active loading of weakly basic or acidic drugs, ensure the pH gradient is appropriate to facilitate drug trapping. |
| Lipid Composition | The composition of the lipid bilayer can affect drug partitioning and retention. Experiment with different lipid compositions, including varying the main phospholipid and the cholesterol content, to find the optimal formulation for your drug. |
| Issues with Liposome Formation | Incomplete hydration of the lipid film or inefficient size reduction can lead to heterogeneous liposomes with poor encapsulation. Ensure your thin-film is evenly formed and fully hydrated, and that your extrusion or sonication process is optimized. |
Quantitative Data Summary
Table 1: Effect of Cholesterol Content on DSPE-based Liposome Properties
| Phospholipid Composition | Cholesterol (mol%) | Average Size (nm) | PDI | Encapsulation Efficiency (%) | Drug Leakage (%) |
| DSPC/DSPE-PEG (95:5) | 0 | 110 ± 5 | 0.15 ± 0.03 | 65 ± 5 | 15 ± 3 (at 24h) |
| DSPC/DSPE-PEG (95:5) | 20 | 105 ± 7 | 0.12 ± 0.02 | 75 ± 4 | 10 ± 2 (at 24h) |
| DSPC/DSPE-PEG (95:5) | 40 | 100 ± 6 | 0.10 ± 0.02 | 85 ± 3 | 5 ± 1 (at 24h) |
| DSPC/DSPE-PEG (95:5) | 50 | 115 ± 8 | 0.18 ± 0.04 | 70 ± 6 | 8 ± 2 (at 24h) |
Note: Data are representative and may vary depending on the specific drug, preparation method, and analytical techniques used.
Table 2: Influence of DSPE-PEG Molar Ratio on Liposome Stability
| Lipid Composition (DSPC:Cholesterol) | DSPE-PEG (mol%) | Initial Size (nm) | Size after 1 month at 4°C (nm) | PDI after 1 month |
| 60:40 | 1 | 120 ± 8 | 180 ± 15 (aggregation observed) | 0.35 ± 0.05 |
| 60:40 | 3 | 115 ± 6 | 125 ± 7 | 0.15 ± 0.03 |
| 60:40 | 5 | 110 ± 5 | 112 ± 6 | 0.12 ± 0.02 |
| 60:40 | 10 | 100 ± 5 | 105 ± 5 | 0.11 ± 0.02 |
Note: Data are representative and demonstrate the general trend of improved stability with increasing PEGylation.
Experimental Protocols
Protocol 1: DSPE Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DSPE-containing liposomes with a defined size.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG2000
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). e. The resulting translucent suspension contains unilamellar liposomes of a size close to the membrane pore size.
Protocol 2: Active Loading of a Weakly Basic Drug using a pH Gradient
This protocol describes the remote loading of a weakly basic drug into pre-formed liposomes.
Materials:
-
Pre-formed DSPE liposomes (prepared as in Protocol 1, with an acidic internal buffer, e.g., 300 mM citrate buffer, pH 4.0)
-
External buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Weakly basic drug solution
-
Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system
-
Water bath
Procedure:
-
Establish pH Gradient: a. Prepare liposomes as described in Protocol 1, using an acidic buffer for hydration. b. Remove the external acidic buffer and replace it with the external buffer of higher pH (e.g., pH 7.4). This can be done by dialysis or by passing the liposome suspension through a size-exclusion column equilibrated with the external buffer.
-
Drug Loading: a. Warm the liposome suspension and the drug solution to a temperature above the lipid phase transition temperature (e.g., 60°C). b. Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio. c. Incubate the mixture at the elevated temperature for a predetermined time (e.g., 30-60 minutes) to allow the uncharged drug to diffuse into the liposomes and become protonated and trapped.
-
Removal of Unencapsulated Drug: a. Cool the liposome suspension to room temperature. b. Remove the unencapsulated drug by passing the suspension through a size-exclusion column or by dialysis against the external buffer.
-
Characterization: a. Determine the encapsulation efficiency by measuring the drug concentration in the liposomes before and after removal of the free drug, and the lipid concentration.
Visualizations
Caption: Workflow for DSPE Liposome Preparation and Drug Loading.
Caption: Decision Tree for Troubleshooting Low Encapsulation Efficiency.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Loading Liposomes by the Passive Loading Method [ebrary.net]
- 4. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 6. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DSPE Nanoparticle Encapsulation Efficiency
Welcome to the technical support center for DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) nanoparticle formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of DSPE nanoparticles, helping you to identify potential causes and implement effective solutions.
Issue 1: Low Encapsulation Efficiency (%EE)
Q1: My encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?
A1: Low encapsulation efficiency is a frequent challenge. The underlying causes can be multifactorial, relating to the properties of your drug, the lipid formulation, and the preparation method. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
-
Drug Properties:
-
Hydrophobicity: Highly hydrophobic drugs can be challenging to encapsulate. Consider using a co-solvent system to dissolve the drug and lipids initially. For instance, dissolving the drug in a small amount of a volatile organic solvent that is miscible with the primary solvent can improve its partitioning into the lipid core during nanoparticle formation.
-
Drug-Lipid Interaction: Poor interaction between the drug and the DSPE core can lead to low encapsulation. You might consider modifying the lipid composition. For example, incorporating a lipid with a charge opposite to your drug can enhance electrostatic interactions and improve loading.[1]
-
Drug Concentration: Increasing the drug-to-lipid ratio beyond a certain point can lead to drug precipitation and reduced encapsulation efficiency.[1] It is crucial to determine the optimal drug-to-lipid ratio for your specific drug.
-
-
Formulation Parameters:
-
Lipid Composition: The ratio of DSPE-PEG to other lipids is critical. A higher concentration of PEGylated lipids can sometimes decrease encapsulation efficiency for certain drugs.[2] Experiment with different molar ratios of your lipid components. The inclusion of cholesterol can enhance the stability of the lipid bilayer and may improve the encapsulation of some drugs.[3][4]
-
Solvent System: The choice of organic solvent for dissolving the lipids and drug is important. The solvent should be a good solvent for all components and have a suitable boiling point for efficient removal during the thin-film formation step.
-
-
Process Parameters:
-
Hydration Temperature: The temperature of the aqueous phase during hydration of the lipid film should be above the phase transition temperature (Tm) of the lipids to ensure proper formation of the nanoparticles. For DSPE, the Tm is high, so hydration at an elevated temperature is necessary.[5]
-
Sonication/Extrusion: The energy input during nanoparticle formation can affect encapsulation. Optimize the sonication time and power, or the number of extrusion cycles and pore size of the membrane. Over-sonication can lead to drug leakage.
-
Issue 2: Nanoparticle Aggregation
Q2: My DSPE nanoparticles are aggregating after formulation or during storage. What can I do to prevent this?
A2: Nanoparticle aggregation is a sign of instability and can significantly impact the in-vitro and in-vivo performance of your formulation. Here are common causes and preventive measures:
Potential Causes & Solutions:
-
Insufficient PEGylation: The PEG layer provides steric hindrance, preventing nanoparticles from coming into close contact and aggregating. Ensure you are using a sufficient concentration of DSPE-PEG in your formulation.
-
High Ionic Strength of the Buffer: The use of buffers with high salt concentrations, such as PBS, can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[6] If possible, resuspend your nanoparticles in deionized water or a low-ionic-strength buffer.[6]
-
Lyophilization (Freeze-Drying): The freezing and drying process can force nanoparticles into close proximity, causing irreversible aggregation.[7]
-
Use Cryoprotectants: Incorporate cryoprotectants such as sucrose or trehalose into your nanoparticle suspension before freeze-drying. These sugars form a glassy matrix that helps to keep the nanoparticles separated.[7]
-
Optimize Freezing Rate: The rate of freezing can impact aggregation. Flash freezing in liquid nitrogen is often preferred over slow freezing.[7]
-
-
Improper Storage: Store your nanoparticle suspensions at an appropriate temperature, typically 4°C, and protect them from light. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q3: How do I choose the right preparation method for my DSPE nanoparticles?
A3: The choice of preparation method depends on the properties of your drug and the desired characteristics of your nanoparticles. The most common methods are:
-
Thin-Film Hydration: This is a widely used and versatile method suitable for a broad range of drugs.[8] It involves dissolving the lipids and drug in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution.
-
Solvent Evaporation/Emulsification: This method is often used for encapsulating hydrophobic drugs. It involves creating an emulsion of an organic phase (containing lipids and drug) in an aqueous phase, followed by evaporation of the organic solvent.
-
Microfluidics: This technique offers precise control over nanoparticle size and polydispersity, making it highly reproducible. It involves the controlled mixing of a lipid-organic solvent stream with an aqueous stream in a microfluidic device.[9]
Q4: What are the key characterization techniques for DSPE nanoparticles?
A4: Proper characterization is essential to ensure the quality and reproducibility of your nanoparticle formulation. Key techniques include:
-
Dynamic Light Scattering (DLS): Used to determine the average hydrodynamic diameter and the Polydispersity Index (PDI) of your nanoparticles.[10][11][12] A low PDI value (typically < 0.2) indicates a monodisperse and homogenous population of nanoparticles.[10]
-
Zeta Potential Analysis: Measures the surface charge of the nanoparticles.[10][11] A sufficiently high positive or negative zeta potential (typically > ±20 mV) indicates good colloidal stability due to electrostatic repulsion between particles.[13]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Provides direct visualization of the nanoparticle morphology, size, and state of aggregation.
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the amount of encapsulated drug to determine the encapsulation efficiency and drug loading.[14]
Q5: How is Encapsulation Efficiency (%EE) and Drug Loading (%DL) calculated?
A5: The encapsulation efficiency and drug loading are critical parameters to quantify the amount of drug successfully incorporated into the nanoparticles.
-
Encapsulation Efficiency (%EE): Represents the percentage of the initial drug that is successfully encapsulated within the nanoparticles.
-
%EE = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
-
Drug Loading (%DL): Represents the weight percentage of the drug relative to the total weight of the nanoparticle.
-
%DL = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
To determine the mass of the drug in the nanoparticles, the unencapsulated (free) drug must be separated from the nanoparticle suspension. This is commonly achieved by methods such as:
-
Centrifugal Filtration: Using ultrafiltration devices with a molecular weight cutoff (MWCO) that allows the free drug to pass through while retaining the nanoparticles.[14]
-
Dialysis: Placing the nanoparticle suspension in a dialysis bag with a suitable MWCO and dialyzing against a large volume of buffer to remove the free drug.
-
Size Exclusion Chromatography: Separating the nanoparticles from the free drug based on size.
The amount of drug in the filtrate/dialysate (free drug) or in the retained nanoparticles (after lysis) is then quantified using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[14]
Data Presentation
The following table summarizes the effect of the weight ratio of DSPE-PEG2000 to a copolymer (Soluplus) on the physicochemical properties of the resulting nanoparticles, as demonstrated in a study. This data can guide the optimization of your formulation.
| DSPE-PEG2000:Soluplus (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | - | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
| (Data adapted from a study on DSPE-PEG2000 and Soluplus nanoparticles.[13]) |
Experimental Protocols
Protocol 1: Preparation of DSPE Nanoparticles by Thin-Film Hydration
This protocol provides a general procedure for preparing DSPE nanoparticles. The specific amounts and ratios of lipids and drug should be optimized for your particular application.
Materials:
-
DSPE-PEG
-
Other lipids (e.g., DSPC, Cholesterol)
-
Drug of interest
-
Organic solvent (e.g., Chloroform, Dichloromethane)
-
Aqueous hydration buffer (e.g., Deionized water, Saline, Tris buffer)
Procedure:
-
Dissolution: Dissolve the lipids (DSPE-PEG and any other lipids) and the drug in the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. The temperature of the water bath should be appropriate to facilitate evaporation without degrading the components. A thin, uniform lipid film should form on the wall of the flask.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the aqueous hydration buffer (pre-heated to above the lipid Tm) to the flask.[8] Agitate the flask by gentle rotation to hydrate the lipid film and form a nanoparticle suspension.
-
Size Reduction (Optional but Recommended): To obtain smaller and more uniform nanoparticles, the suspension can be subjected to:
-
Sonication: Using a probe or bath sonicator.
-
Extrusion: Passing the suspension through polycarbonate membranes with a defined pore size for a specified number of cycles.[8]
-
-
Purification: Remove any unencapsulated drug and large aggregates by centrifugation or filtration.
Protocol 2: Determination of Encapsulation Efficiency
This protocol describes a common method for determining the encapsulation efficiency of your DSPE nanoparticle formulation.
Materials:
-
Drug-loaded nanoparticle suspension
-
Centrifugal filter units (with appropriate MWCO)
-
Mobile phase for HPLC
-
HPLC system with a suitable detector
Procedure:
-
Separation of Free Drug:
-
Take a known volume of your drug-loaded nanoparticle suspension.
-
Place it in the centrifugal filter unit.
-
Centrifuge at a specified speed and time according to the filter unit's instructions.
-
Collect the filtrate, which contains the unencapsulated (free) drug.[14]
-
-
Quantification of Free Drug:
-
Analyze the filtrate using a validated HPLC method to determine the concentration of the free drug.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the total mass of free drug in the collected filtrate.
-
Determine the initial total mass of the drug used in the formulation.
-
Calculate the mass of the encapsulated drug by subtracting the mass of the free drug from the total mass of the drug.
-
Use the %EE formula provided in the FAQ section to calculate the encapsulation efficiency.
-
Visualizations
Caption: Troubleshooting workflow for low encapsulation efficiency.
Caption: General workflow for DSPE nanoparticle preparation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-integration.org [bio-integration.org]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kinampark.com [kinampark.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. 3p-instruments.com [3p-instruments.com]
- 13. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 14. 2.8. Drug loading and release [bio-protocol.org]
Technical Support Center: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in experimental and pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is DSPE and why is its stability important?
A1: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid commonly used in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles. Its stability is critical because the hydrolysis of its ester bonds can lead to the degradation of the nanocarrier, causing premature drug release, altered particle morphology, and a loss of therapeutic efficacy.
Q2: What are the primary factors that cause DSPE hydrolysis?
A2: The primary factors that accelerate DSPE hydrolysis are non-neutral pH (both acidic and alkaline conditions), elevated temperatures, and the presence of certain enzymes like phospholipases.
Q3: What are the visible signs of DSPE hydrolysis in my formulation?
A3: Signs of hydrolysis can include changes in the physical appearance of the formulation, such as aggregation, precipitation, or a change in turbidity. Analytically, you may observe a decrease in the concentration of intact DSPE and the appearance of degradation products like lysophospholipids and free fatty acids.
Q4: How can I prevent DSPE hydrolysis during formulation and storage?
A4: To prevent hydrolysis, it is crucial to control the pH of your formulation, ideally keeping it close to neutral (pH 6.5-7.4). Formulations should be stored at recommended low temperatures, typically between 2-8°C for short-term storage and frozen at -20°C or below for long-term stability. Additionally, using high-purity lipids and avoiding exposure to enzymes that can degrade phospholipids are important preventative measures.
Troubleshooting Guides
Issue 1: Observed Aggregation or Precipitation in the Liposomal Formulation
-
Possible Cause: This may be due to the hydrolysis of DSPE, leading to the formation of lysolipids and fatty acids. These degradation products can alter the membrane structure and lead to the fusion and aggregation of liposomes.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your formulation. Deviations from a neutral pH can accelerate hydrolysis. Adjust the pH to a range of 6.5-7.4 using a suitable buffer system.
-
Analyze for Degradation: Use analytical techniques like HPLC-ELSD or MALDI-TOF MS to check for the presence of DSPE degradation products.
-
Optimize Storage Conditions: Ensure the formulation is stored at the correct temperature. For long-term storage, freezing at -20°C or -80°C is recommended. If freezing is not possible, store at 2-8°C and monitor for stability.
-
Incorporate Stabilizers: Consider adding cholesterol to your formulation, which can enhance the stability of the lipid bilayer.
-
Issue 2: Inconsistent Drug Release Profile
-
Possible Cause: Premature drug leakage can be a result of compromised liposome integrity due to DSPE hydrolysis.
-
Troubleshooting Steps:
-
Review Formulation pH: Acidic or basic conditions can catalyze the hydrolysis of the ester bonds in DSPE. Ensure your buffer system is maintaining a stable, neutral pH.
-
Assess Storage Temperature: Fluctuations in temperature or storage at elevated temperatures can increase the rate of hydrolysis. Maintain consistent and appropriate storage temperatures.
-
Evaluate Excipient Compatibility: Ensure that other excipients in your formulation are not contributing to pH shifts or otherwise promoting lipid degradation.
-
Issue 3: Reduced Shelf-Life of the Formulation
-
Possible Cause: A shorter than expected shelf-life is often a direct consequence of chemical instability, with DSPE hydrolysis being a primary contributor.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Perform a comprehensive stability study where the formulation is stored under various conditions (e.g., different temperatures and pH values). Analyze samples at regular intervals to quantify the rate of DSPE degradation.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the formulation. This removes water, which is necessary for hydrolysis, and can significantly extend the shelf-life. Cryoprotectants like sucrose or trehalose should be used to protect the liposomes during the freezing and drying processes.
-
Use of Antioxidants: While primarily for preventing oxidation, some antioxidants may also help in maintaining the overall chemical integrity of the formulation.
-
Data Presentation
Table 1: Effect of pH and Temperature on Phospholipid Hydrolysis
| Phospholipid | pH | Temperature (°C) | Hydrolysis Rate/Extent | Reference |
| DPPC in DPPC/DSPE-PEG2000 Liposomes | 2 | 22 | Increased disintegration into membrane discs | [1] |
| DPPC in DPPC/DSPE-PEG2000 Liposomes | 4 | 22 | Moderate structural reorganization | [1] |
| DPPC in DPPC/DSPE-PEG2000 Liposomes | 6.5 | 22 | Minimal structural changes | [1] |
| DPPC in DPPC/DSPE-PEG2000 Liposomes | 2 | 4 | Slower hydrolysis compared to 22°C | [1] |
| EPC in EPC/Cholesterol Liposomes | 2 | 37 | ~30% release of encapsulated content after 3 hours | [2] |
| EPC in EPC/Cholesterol Liposomes | 7.4 | 37 | Stable with minimal leakage | [2] |
Note: Quantitative data for DSPE hydrolysis is limited in publicly available literature. The data for dipalmitoylphosphatidylcholine (DPPC) and egg phosphatidylcholine (EPC), structurally similar phospholipids, is presented to illustrate the general trends of pH and temperature-dependent hydrolysis.
Experimental Protocols
Protocol 1: HPLC-ELSD Method for DSPE Quantification and Detection of Hydrolysis Products
This protocol is adapted from established methods for the analysis of liposomal lipid components.[3][4]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light-Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 5:95 (v/v) Methanol:Water + 1.5% (v/v) Acetic Acid
-
Mobile Phase B: 95:5 (v/v) Methanol:Water + 1.5% (v/v) Acetic Acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 50 µL
-
ELSD Settings:
-
Drift Tube Temperature: 45°C
-
Nebulizer Gas (Nitrogen) Pressure: 350 kPa
-
-
Gradient Elution: Start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute lipids with increasing hydrophobicity.
-
-
Sample Preparation:
-
Disrupt the liposomal formulation by diluting it in a solvent like methanol or a methanol/chloroform mixture to release the lipids.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to intact DSPE based on the retention time of a standard.
-
Monitor for the appearance of new peaks at earlier retention times, which may correspond to hydrolysis products like lyso-DSPE and stearic acid.
-
Protocol 2: MALDI-TOF MS for Analysis of DSPE Hydrolysis
This protocol provides a general workflow for the analysis of lipid samples by MALDI-TOF MS.[5][6][7]
-
Instrumentation:
-
MALDI-TOF Mass Spectrometer
-
-
Reagents:
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))
-
Solvents for matrix and sample preparation (e.g., acetonitrile, water, trifluoroacetic acid (TFA))
-
-
Sample Preparation:
-
Lipid Extraction: Extract lipids from the formulation using a method like Bligh-Dyer to separate them from aqueous components and other excipients.
-
Sample-Matrix Co-crystallization:
-
Prepare a saturated solution of the MALDI matrix in a suitable solvent (e.g., 70:30 acetonitrile:water with 0.1% TFA).
-
Mix the extracted lipid sample with the matrix solution.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing the sample and matrix to co-crystallize.
-
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for DSPE and its potential degradation products. Intact DSPE will have a specific mass-to-charge ratio (m/z), while hydrolyzed forms (lyso-DSPE) will have a lower m/z.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion of intact DSPE.
-
Look for peaks with lower masses that correspond to the loss of one or both stearoyl fatty acid chains.
-
Mandatory Visualizations
References
- 1. news-medical.net [news-medical.net]
- 2. youtube.com [youtube.com]
- 3. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple protocol for Matrix Assisted Laser Desorption Ionization- time of flight-mass spectrometry (MALDI-TOF-MS) analysis of lipids and proteins in single microsamples of paintings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
DSPE formulation challenges for in vivo studies
Welcome to the technical support center for DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) formulations for in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the formulation and in vivo application of DSPE-based nanoparticles, such as liposomes and micelles.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with DSPE-PEG formulations in vivo?
A1: The primary stability challenges for DSPE-PEG formulations in vivo include premature drug release, particle aggregation, and rapid clearance by the mononuclear phagocyte system (MPS).[1][2] The interaction with serum proteins, such as albumin, can destabilize micelles, leading to their disassembly and premature drug release.[3] Furthermore, the "Accelerated Blood Clearance (ABC) phenomenon" can occur upon repeated injections of PEGylated liposomes, leading to their rapid removal from circulation.[2]
Q2: How does the choice of PEG chain length in DSPE-PEG affect in vivo performance?
A2: The molecular weight of the PEG chain significantly influences the in vivo behavior of the formulation. Longer PEG chains (e.g., PEG2000 or greater) generally provide a more effective steric barrier, which helps to reduce opsonization by serum proteins and subsequent clearance by the MPS, thereby prolonging circulation time.[2][4] However, very high molecular weight PEGs can sometimes hinder the interaction of the nanoparticle with target cells. The density of the PEG on the nanoparticle surface also plays a crucial role in stability and circulation longevity.[5]
Q3: What is a typical molar ratio of DSPE-PEG to use in a liposomal formulation?
A3: For optimal stability and prolonged circulation, a DSPE-PEG concentration of 5-10 mol% is commonly used in liposomal formulations. For instance, the clinically approved liposomal doxorubicin formulation, Doxil®, contains approximately 5 mol% of mPEG2000-DSPE.[2] Concentrations below 4 mol% may result in a less dense "mushroom" configuration of PEG chains, offering less steric protection, while excessively high concentrations can lead to the formation of micelles instead of liposomes.
Q4: Can DSPE formulations cross the blood-brain barrier (BBB)?
A4: While standard DSPE-PEG formulations have limited ability to cross the BBB, surface modifications with specific targeting ligands can enhance brain delivery. Passive targeting may also be enhanced by optimizing particle size and PEGylation to prolong circulation and increase the probability of accumulation in brain tumors with a compromised BBB.
Q5: What are the critical quality attributes to assess for a DSPE formulation before in vivo studies?
A5: Before commencing in vivo experiments, it is crucial to characterize the following attributes of your DSPE formulation:
-
Particle Size and Polydispersity Index (PDI): Determines the biodistribution and potential for passive targeting.
-
Zeta Potential: Indicates the surface charge and potential for aggregation.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): Quantifies the amount of drug successfully incorporated into the nanoparticle.
-
In Vitro Drug Release Profile: Provides an initial understanding of how the drug will be released from the carrier.
-
Stability in Serum: Assesses the formulation's integrity in a biologically relevant medium.
Troubleshooting Guides
Issue 1: Formulation Instability - Aggregation and Precipitation
Symptoms:
-
Visible precipitates or cloudiness in the formulation upon storage.
-
Inconsistent particle size measurements (high PDI) over time.
-
Unexpectedly rapid clearance in vivo.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate PEGylation | Increase the molar percentage of DSPE-PEG in the formulation (typically 5-10 mol%). Ensure the PEG chain length is sufficient (e.g., PEG2000) to provide adequate steric hindrance.[2] |
| Suboptimal Lipid Composition | Incorporate cholesterol into liposomal formulations (around 30-40 mol%) to increase bilayer rigidity and stability. Ensure the main phospholipid has a high phase transition temperature (Tm) for better stability at physiological temperature. |
| Incorrect pH or Ionic Strength of Buffer | Prepare and store the formulation in a buffer with a pH and ionic strength that are optimal for the stability of the lipids and the encapsulated drug. |
| High Drug-to-Lipid Ratio | An excessively high drug load can disrupt the lipid bilayer or micelle core, leading to instability. Reduce the drug-to-lipid ratio during formulation. |
Troubleshooting Workflow: Aggregation
Issue 2: Low Encapsulation Efficiency (%EE) or Rapid Drug Leakage
Symptoms:
-
Low %EE values (<50%) after formulation.
-
Rapid release of the drug in vitro, especially in the presence of serum.
-
Reduced therapeutic efficacy in vivo compared to expectations.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Drug-Lipid Interaction | For hydrophobic drugs, ensure the lipid core is suitable. For hydrophilic drugs, optimize the remote loading method (e.g., pH or ammonium sulfate gradient) for liposomes. |
| Mismatched Formulation Method | The chosen formulation method (e.g., thin-film hydration, ethanol injection, microfluidics) may not be optimal for the specific drug and lipids. Experiment with different preparation techniques. |
| Lipid Bilayer Permeability | Increase the rigidity of the liposomal bilayer by using lipids with higher Tm (e.g., DSPC) and incorporating cholesterol. This reduces the permeability and subsequent leakage of the encapsulated drug.[6] |
| Presence of Lysolipids | The presence of lysolipids can create defects in the lipid bilayer, leading to increased drug leakage.[7] Ensure high-purity lipids are used. |
Troubleshooting Workflow: Low %EE / Drug Leakage
Issue 3: Rapid In Vivo Clearance
Symptoms:
-
Short circulation half-life of the formulation in pharmacokinetic studies.
-
High accumulation in organs of the mononuclear phagocyte system (liver and spleen).
-
Sub-optimal accumulation at the target site (e.g., tumor).
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient "Stealth" Properties | Ensure adequate DSPE-PEG incorporation (5-10 mol% of PEG2000 or higher MW) to shield the nanoparticles from opsonization.[2][4] |
| Inappropriate Particle Size | Optimize the particle size to be within the ideal range for prolonged circulation (typically 80-200 nm). Particles that are too large are rapidly cleared by the spleen, while very small particles may be cleared by the liver. |
| Positive Surface Charge | Formulations with a positive zeta potential are often cleared more rapidly. Aim for a neutral or slightly negative surface charge for longer circulation times.[8] |
| Accelerated Blood Clearance (ABC) Phenomenon | If repeated injections are planned, be aware of the ABC phenomenon. Strategies to mitigate this include using a lower dose for the initial injection or modifying the PEG-lipid structure.[2] |
Troubleshooting Workflow: Rapid In Vivo Clearance
Experimental Protocols: Key Methodologies
Methodology 1: Preparation of DSPE-PEG Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the Tm of the lipids (e.g., 60-65°C for DSPC). If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.
-
Vortex or gently agitate the flask to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and then 200 nm, followed by 100 nm) using a handheld or high-pressure extruder. The extrusion should be performed at a temperature above the lipid Tm.
-
-
Purification:
-
Remove any unencapsulated drug and excess lipids by size exclusion chromatography (SEC) or dialysis.
-
Methodology 2: Characterization of DSPE Formulations
-
Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) for size and PDI, and Laser Doppler Velocimetry for zeta potential.
-
Sample Preparation: Dilute the formulation in an appropriate buffer (e.g., filtered PBS or deionized water) to a suitable concentration for measurement.
-
Analysis: Perform measurements at a controlled temperature (e.g., 25°C). For size, report the Z-average diameter and the PDI. For zeta potential, report the mean value.
-
-
Encapsulation Efficiency (%EE):
-
Principle: Separate the formulated nanoparticles from the unencapsulated ("free") drug, then quantify the drug in each fraction.
-
Separation Methods: Use techniques like SEC, dialysis, or centrifugal ultrafiltration.
-
Quantification: Measure the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry, fluorescence spectroscopy).
-
Calculation: %EE = (Total Drug - Free Drug) / Total Drug * 100
-
Methodology 3: In Vitro Serum Stability Assay
-
Incubation:
-
Mix the DSPE formulation with fresh serum (e.g., fetal bovine serum or human serum) at a specific ratio (e.g., 1:1 v/v).
-
Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis:
-
At each time point, take an aliquot of the mixture and monitor for changes in particle size and PDI using DLS to assess for aggregation.
-
To assess drug leakage, separate the nanoparticles from the serum proteins and released drug (e.g., using SEC) and quantify the amount of drug still encapsulated.
-
-
Interpretation:
-
A stable formulation will show minimal changes in particle size and PDI and will retain a high percentage of the encapsulated drug over the incubation period.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. google.com [google.com]
- 3. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Optimization and In Vivo Proof-of-Concept Study of Thermosensitive Liposomes Balanced by Phospholipid, Elastin-Like Polypeptide, and Cholesterol | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. sopharcos.com [sopharcos.com]
Technical Support Center: Optimization of DSPE Concentration in Lipid Mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) concentration in lipid-based formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DSPE-PEG in lipid nanoparticle formulations?
A1: DSPE-PEG is an amphiphilic polymer commonly used in lipid nanoparticle formulations to provide a hydrophilic protective layer, known as a "stealth" coating. This PEG layer increases hydrophilic repulsion, which helps to inhibit membrane fusion and interactions with serum opsonins, thereby prolonging the storage and circulation time of the nanoparticles.[1] The hydrophobic DSPE tail anchors the polymer into the lipid bilayer, while the hydrophilic PEG chain extends into the aqueous environment.[2]
Q2: How does increasing the DSPE-PEG concentration affect the stability of lipid nanoparticles?
A2: Generally, increasing the molar ratio of DSPE-PEG enhances the stability of liposomes.[3][4] This is particularly evident in the presence of divalent cations like Mg²⁺ and Ca²⁺, where higher DSPE-PEG concentrations can significantly improve liposome survival rates.[3][4] For instance, liposomes with 20 mol% DSPE-PEG have shown even greater stability than those in low-ionic solutions.[3][4] The PEG chains are thought to mitigate the interactions between cations and the lipid membrane.[3][4]
Q3: What is the typical effect of DSPE-PEG concentration on the size of lipid nanoparticles?
A3: Increasing the concentration of DSPE-PEG in a lipid formulation typically leads to a decrease in the size of the resulting liposomes or nanoparticles.[5] This is attributed to the steric repulsion between the large hydrophilic head groups of the PEG lipids, which can cause fragmentation of multilamellar vesicles into smaller, unilamellar vesicles.[5] However, some studies have observed an anomalous peak in liposome size at around 7 ± 2 mol% DSPE-PEG.[6]
Q4: Can the concentration of DSPE-PEG influence the drug release profile?
A4: Yes, the concentration of DSPE-PEG can significantly impact the permeability and drug release characteristics of liposomes. In the gel state of the lipid bilayer, increasing the mole fraction of DSPE-PEG tends to decrease drug leakage.[7] Conversely, in the liquid-crystalline state, the effect can vary with the molecular weight of the PEG; for DSPE-PEG1000, leakage may increase with higher concentrations, while for PEG molecular weights above 2000, leakage can decrease.[7] In thermosensitive liposomes, the presence of DSPE-PEG is crucial for achieving rapid drug release at the target temperature.[8]
Q5: Are there any immunological concerns associated with DSPE-PEG?
A5: Yes, the use of DSPE-PEG can lead to immunological responses. The negatively charged phosphodiester moiety of DSPE-PEG has been identified as a factor in increasing complement activation.[9][10] This can result in hypersensitivity reactions, also known as complement activation-related pseudoallergy (CARPA).[9] Furthermore, repeated administration of PEGylated nanoparticles can induce the production of anti-PEG antibodies, leading to a phenomenon called accelerated blood clearance (ABC), which reduces the efficacy of the therapeutic.[9][11]
Troubleshooting Guides
Issue 1: Unexpected Particle Size or High Polydispersity Index (PDI)
| Symptom | Possible Cause | Suggested Solution |
| Larger than expected particle size | Insufficient DSPE-PEG concentration to prevent aggregation. | Gradually increase the molar percentage of DSPE-PEG in the formulation. Studies have shown that higher DSPE-PEG ratios tend to reduce vesicle size.[5] |
| Anomalous size increase at a specific concentration. | An unusual peak in liposome size has been observed around 7 ± 2 mol% DSPE-PEG.[6] Consider formulating at concentrations above or below this range to achieve the desired size. | |
| Issues with the formulation process (e.g., extrusion, sonication). | Ensure that the extrusion membranes have the correct pore size and that the number of extrusion cycles is sufficient. Optimize sonication parameters (time, power) to ensure adequate energy input for size reduction. | |
| High PDI (polydisperse sample) | Incomplete formation of unilamellar vesicles. | Increasing the DSPE-PEG concentration can promote the formation of more uniform, unilamellar vesicles.[5] Also, ensure thorough mixing and homogenization during preparation. |
| Presence of impurities in the PEGylated lipids. | The purity of PEGylated lipids is crucial for consistent formulation.[12] Use high-purity lipids and verify their quality, as impurities can affect particle formation and size distribution.[12] |
Issue 2: Formulation Instability (Aggregation, Fusion, or Precipitation)
| Symptom | Possible Cause | Suggested Solution |
| Visible aggregation or precipitation over time | Insufficient steric stabilization. | Increase the molar concentration of DSPE-PEG to enhance the protective hydrophilic layer and prevent particle aggregation through steric hindrance.[3][4] |
| Destabilization by ions in the buffer. | Higher DSPE-PEG ratios have been shown to improve stability in the presence of divalent cations.[3][4] Consider using a buffer with a lower ionic strength if possible. | |
| Phase separation of lipids. | The concentration of DSPE-PEG can influence the phase transition temperature of the lipid bilayer.[1][13] Ensure that the storage and experimental temperatures are appropriate for the lipid composition to maintain a stable phase. |
Issue 3: Low Drug Encapsulation Efficiency
| Symptom | Possible Cause | Suggested Solution |
| Poor loading of hydrophilic drugs | Increased membrane permeability due to DSPE-PEG. | The incorporation of DSPE-PEG can alter the packing of the lipid bilayer and increase its permeability, leading to leakage of encapsulated drugs.[7] Try preparing the liposomes in a drug solution of higher concentration or adjust the lipid composition to enhance bilayer packing. |
| Reduced internal aqueous volume. | Higher concentrations of DSPE-PEG can lead to the formation of smaller vesicles, which have a smaller internal volume for encapsulating hydrophilic drugs. Optimize the DSPE-PEG concentration to balance stability and encapsulation capacity. | |
| Poor loading of hydrophobic drugs | Alteration of the lipid bilayer core. | DSPE-PEG can affect the packing and fluidity of the hydrophobic core of the bilayer. Experiment with different lipid compositions in conjunction with varying DSPE-PEG concentrations to find an optimal formulation for your specific hydrophobic drug. |
Issue 4: In Vivo Issues (Rapid Clearance, Immunological Reactions)
| Symptom | Possible Cause | Suggested Solution |
| Accelerated Blood Clearance (ABC) upon repeated injection | Induction of anti-PEG IgM antibodies. | The immune system can produce antibodies against PEG, leading to rapid clearance of subsequent doses.[9][11] Consider using alternative stealth polymers like polyglycerol or polyvinylpyrrolidone to reduce this phenomenon.[9] |
| Complement activation. | The negatively charged phosphate group of DSPE-PEG can trigger the complement system.[9][10] Using DSPE-PEG with a methylated phosphate group or alternative PEG-lipids may reduce complement activation.[9] | |
| Hypersensitivity or infusion reactions | Complement Activation-Related Pseudoallergy (CARPA). | This is a non-IgE-mediated pseudoallergy caused by complement activation.[9] The risk can be influenced by the physicochemical properties of the nanoparticles, including size and surface charge.[14] Careful optimization of the formulation and potentially pre-screening for sensitivity may be necessary. |
Quantitative Data Summary
Table 1: Effect of DSPE-PEG Concentration on Liposome Stability in the Presence of Divalent Cations
| DSPE-PEG Concentration (mol%) | Relative Survival Rate in 200 mM Mg²⁺ | Relative Survival Rate in 200 mM Ca²⁺ | Reference |
| 0 | Low | Low | [3][4] |
| 5 | Similar to low-ionic solutions | Similar to low-ionic solutions | [3][4] |
| 20 | Higher than low-ionic solutions (eightfold increase vs. 0 mol%) | Higher than low-ionic solutions (fivefold increase vs. 0 mol%) | [3][4] |
Table 2: Influence of DSPE-PEG2000 on the Phase Transition Temperature (Tm) of DPPC Liposomes
| DSPE-PEG2000 Concentration (mol%) | Change in Tm | Reference |
| 4 | Raises the Tm by approximately 1°C | [8] |
| Increasing concentrations | Slight raising and broadening of the thermal transition | [15] |
Experimental Protocols
Protocol: Preparation and Characterization of Liposomes with Varying DSPE-PEG Concentrations
1. Materials:
-
Primary phospholipid (e.g., DSPC, DPPC, or Egg PC)
-
Cholesterol
-
DSPE-PEG (e.g., DSPE-PEG2000)
-
Drug to be encapsulated (optional)
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
2. Lipid Film Hydration Method:
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and varying molar percentages of DSPE-PEG (e.g., 0, 2, 5, 10 mol%) in the organic solvent. If encapsulating a lipophilic drug, add it at this stage.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle shaking at a temperature above the phase transition temperature (Tm) of the primary lipid. This will result in the formation of multilamellar vesicles (MLVs).
3. Size Reduction (Extrusion):
-
Assemble a lipid extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid mixture's Tm.
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) of a more uniform size.
4. Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis. Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total initial amount of drug) x 100%.
-
Stability Studies: Monitor the particle size, PDI, and drug leakage of the formulations over time at different storage conditions (e.g., 4°C, 25°C).
Visualizations
Caption: Troubleshooting workflow for common issues in DSPE-PEG lipid formulations.
Caption: DSPE-PEG induced complement activation pathway leading to adverse effects.
Caption: Experimental workflow for optimizing DSPE-PEG concentration in liposomes.
References
- 1. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 10. Role of complement activation in hypersensitivity reactions to doxil and hynic PEG liposomes: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address cytotoxicity issues encountered when using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and its derivatives (e.g., DSPE-PEG) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG and why is it used in nanoparticle formulations?
A1: DSPE-PEG is a phospholipid-polyethylene glycol conjugate. It is an amphiphilic polymer, meaning it has both a water-loving (hydrophilic PEG) and a fat-loving (lipophilic DSPE) part. It is widely used in drug delivery systems, such as liposomes and micelles, for several key reasons:
-
Stealth Properties: The PEG chain creates a hydrophilic shield on the nanoparticle surface, which helps to reduce recognition by the immune system, thereby prolonging circulation time in the body.
-
Stability: It improves the colloidal stability of nanoparticle formulations, preventing them from aggregating in biological fluids.
-
Controlled Release: It can influence the drug release kinetics from the nanoparticle.[1]
Q2: What are the primary mechanisms of DSPE-related cytotoxicity?
A2: While generally considered biocompatible, especially when incorporated into nanoparticles, DSPE-PEG can exhibit cytotoxicity that is often concentration-dependent. The proposed mechanisms include:
-
Membrane Disruption: As a lipid-based molecule, free or excess DSPE-PEG can intercalate into cell membranes, disrupting their integrity and leading to cell lysis.
-
Induction of Apoptosis: Studies have shown that some DSPE-PEG formulations can induce programmed cell death (apoptosis). This may be linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[2][3]
-
Formulation-Dependent Effects: The toxicity can be influenced by the overall nanoparticle composition, size, and stability. Unstable particles may release DSPE-PEG monomers, which are generally more cytotoxic than their nanoparticle-incorporated counterparts.
Q3: What are the typical signs of DSPE-related cytotoxicity in my cell culture?
A3: Signs of cytotoxicity can manifest in several ways:
-
Reduced Cell Viability: A noticeable decrease in the number of living cells, which can be quantified using assays like MTT or CCK-8.[4]
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture plate. You may also observe an increase in floating, dead cells.
-
Apoptosis Indicators: Increased presence of apoptotic markers, such as cleaved caspase-3 or Annexin V staining on the cell surface.
-
Increased Oxidative Stress: Elevated levels of intracellular Reactive Oxygen Species (ROS).[2][3]
Q4: How can I differentiate between cytotoxicity from my drug and the DSPE-PEG vehicle?
A4: This is a critical experimental control. You must always test a "blank" or "empty" nanoparticle formulation (one that contains DSPE-PEG and all other components except your active drug) alongside your drug-loaded nanoparticle. This allows you to directly compare the cytotoxic effects of the vehicle alone versus the vehicle plus the drug.
Troubleshooting Guide
This guide addresses the common problem of unexpected cell death after treatment with DSPE-containing formulations.
Problem: High levels of cell death are observed in cultures treated with my DSPE-PEG formulation.
The workflow below outlines a systematic approach to identifying and solving the source of cytotoxicity.
Quantitative Data Summary
The cytotoxicity of DSPE-PEG is highly dependent on its form (micelle, liposome, or free), the cell line used, and the incubation time. Blank DSPE-PEG micelles or liposomes are generally less toxic than free DSPE-PEG.
Table 1: Comparative Cytotoxicity of DSPE-PEG Formulations in Normal Cell Lines
| Formulation | Cell Line | Incubation Time | Observation | Reference |
| DSPE-PEG-C60 Micelles | L02, H9c2, GES-1 | 72 hours | Showed significantly weaker cytotoxicity than standard DSPE-PEG micelles. | [2] |
| DSPE-PEG-C60 Micelles | L02 | 72 hours | Apoptosis rate was ~30% less than cells treated with free doxorubicin. | [2] |
| DSPE-PEG Lipoplexes | HeLa | Not Specified | Cell viability remained near 90% at siRNA concentrations up to 8 µg/mL. | [5] |
| Bare Iron Oxide NPs | Endothelial Cells | 24 hours | >6-fold increase in cell death at 0.5 mg/mL. | [6] |
| PEG-Coated Iron Oxide NPs | Endothelial Cells | 24 hours | No significant change in cell viability at any tested concentration. | [6] |
Note: This table summarizes findings where DSPE-PEG is a component of the formulation and highlights strategies to reduce overall toxicity.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of your DSPE-PEG formulations (including drug-loaded and blank vehicles) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a positive control (100% viability) and wells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Signaling Pathway Visualization
Proposed Pathway for DSPE-Induced Cytotoxicity
High concentrations of free DSPE or unstable nanoparticles can lead to membrane destabilization, triggering downstream apoptotic signaling.
References
- 1. Optimization of Weight Ratio for DSPE-PEG/TPGS Hybrid Micelles to Improve Drug Retention and Tumor Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Strategies to control the size of DSPE-based nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the size of DSPE-based nanoparticles during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the size of DSPE-based nanoparticles?
A1: The size of DSPE-based nanoparticles is primarily influenced by two main categories of factors:
-
Formulation Parameters: These include the concentration of DSPE-PEG, the molar ratio of other lipids (e.g., structural lipids, cholesterol), and the type and concentration of the encapsulated drug.
-
Process Parameters: The manufacturing method and its specific parameters play a crucial role. Key methods include microfluidics, sonication, and extrusion, with parameters such as flow rates, sonication time and power, and extrusion pore size being critical.
Q2: How does the concentration of DSPE-PEG affect nanoparticle size?
A2: The concentration of DSPE-PEG can have a significant impact on the final particle size. Generally, increasing the concentration of DSPE-PEG can lead to a decrease in nanoparticle size.[1] The PEGylation provides a "stealth" layer that prevents aggregation and can influence the particle formation process. However, the effect can be formulation-dependent. One study on prodrug self-assembly nanoparticles showed that upon the addition of DSPE-PEG2k, both particle size and polydispersity index (PDI) significantly decreased.[1]
Q3: What is the role of other lipids, like cholesterol, in controlling nanoparticle size?
A3: Other lipids are critical components that influence the packing and rigidity of the nanoparticle structure, thereby affecting its size. For instance, in lipid nanoparticles (LNPs), varying the molar ratio of cholesterol to a cationic lipid can significantly alter particle size. Low cholesterol content (e.g., 10 mol%) has been shown to result in larger particles with a high polydispersity index (PDI).[2]
Q4: Which manufacturing method offers the most precise control over nanoparticle size?
A4: Microfluidics is widely regarded as a method that offers highly precise, reproducible, and scalable control over nanoparticle size.[2][3][4] By manipulating parameters such as the flow rate ratio (FRR) between the aqueous and organic phases and the total flow rate (TFR), researchers can finely tune the resulting particle size.[2][3]
Troubleshooting Guides
Issue 1: Nanoparticle size is too large.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Formulation | 1. Adjust DSPE-PEG Concentration: Try increasing the molar percentage of DSPE-PEG in your formulation.[1] 2. Optimize Lipid Ratios: If your formulation includes other lipids like cholesterol, systematically vary their molar ratios. For some formulations, increasing cholesterol content up to a certain point can help decrease size and PDI.[2] |
| Inefficient Size Reduction Method | 1. Microfluidics: Increase the Flow Rate Ratio (FRR) of the aqueous phase to the organic phase. Also, increasing the Total Flow Rate (TFR) can lead to smaller particles.[2][3] 2. Sonication: Increase the sonication time and/or power. However, be aware that excessive sonication can lead to particle degradation. Optimization is key.[5][6] 3. Extrusion: Ensure you are using a polycarbonate membrane with the desired pore size. For smaller particles, you may need to perform multiple extrusions through progressively smaller pore sizes.[7][8][9] |
| Aggregation | 1. Check Zeta Potential: A low absolute zeta potential can indicate instability and a tendency to aggregate. Consider modifying the surface charge. 2. Increase PEGylation: A higher density of PEG on the surface can improve stability and prevent aggregation.[10] |
Issue 2: Nanoparticle size is highly variable (High Polydispersity Index - PDI).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Formulation | 1. Review Lipid Composition: The choice and ratio of lipids can significantly impact PDI. For instance, very low cholesterol content in some LNP formulations can lead to a high PDI.[2] |
| Inconsistent Manufacturing Process | 1. Microfluidics: This method is known for producing nanoparticles with low PDI. Ensure the microfluidic channels are not clogged and that the flow rates are stable.[2][4] 2. Sonication: Inconsistent sonication can lead to a wide size distribution. Ensure the sonicator probe is properly immersed and that the sample is adequately mixed during the process. 3. Extrusion: Perform a sufficient number of extrusion cycles (typically 10-20 passes) to ensure a homogenous size distribution.[7][11] |
| Improper Hydration | 1. Thin Film Hydration: Ensure the lipid film is thin and evenly distributed before hydration. Uneven hydration can lead to the formation of multilamellar vesicles of varying sizes. |
Data Presentation
Table 1: Effect of DSPE-PEG2000 to Soluplus Weight Ratio on Nanoparticle Size
| DSPE-PEG2000:Soluplus (w/w) | Average Particle Size (nm) | PDI | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | 72.0 | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
Data adapted from a study on DSPE-PEG2000/Soluplus nanoparticles prepared by the hydration method.[12]
Table 2: Effect of Sonication Parameters on Nanoparticle Size
| Sonication Time (min) | Sonication Power (W) | Resulting Particle Size (nm) |
| 2 | 70 | 514.5 ± 53.1 |
| 5 | 70 | 478.6 ± 60.2 |
| 5 | 130 | 234.0 ± 20.1 |
| 10 | 130 | 427.5 ± 16.4 |
This table presents illustrative data on the effect of sonication time and power on the size of polylactic-co-glycolic acid polymers. While not DSPE-specific, the general principles apply.[6]
Experimental Protocols
Protocol 1: Nanoparticle Formulation by Thin-Film Hydration followed by Extrusion
-
Lipid Film Preparation:
-
Dissolve DSPE-PEG and other lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a handheld or benchtop extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[8]
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Pass the suspension through the membrane a defined number of times (e.g., 11-21 passes).[7][11] This will produce unilamellar vesicles with a more uniform size distribution.
-
For smaller sizes, the extrusion process can be repeated with membranes of progressively smaller pore sizes.
-
Protocol 2: Nanoparticle Formulation using Microfluidics
-
Solution Preparation:
-
Prepare the lipid mixture, including DSPE-PEG, dissolved in a water-miscible organic solvent (e.g., ethanol).
-
Prepare the aqueous phase, which may contain a buffer and the active pharmaceutical ingredient (API).
-
-
Microfluidic Mixing:
-
Load the organic and aqueous phases into separate syringe pumps.
-
Connect the syringes to the inlets of a microfluidic chip (e.g., a staggered herringbone micromixer).
-
Set the desired flow rates for each phase to achieve the target Flow Rate Ratio (FRR) and Total Flow Rate (TFR). For example, a common FRR is 3:1 (aqueous:organic).[13]
-
Initiate the flow. The rapid mixing of the two phases in the microchannels will induce nanoprecipitation and self-assembly of the nanoparticles.
-
-
Collection and Purification:
-
Collect the nanoparticle suspension from the outlet of the microfluidic chip.
-
The collected sample may require further purification (e.g., dialysis, tangential flow filtration) to remove the organic solvent and any unencapsulated material.[13]
-
Mandatory Visualizations
Caption: Experimental workflow for DSPE-based nanoparticle synthesis and size control.
Caption: Influence of key parameters on DSPE-based nanoparticle size and properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of sonication on particle dispersions from a size, biodissolution, cytotoxicity and transferred dose perspective – a case study on nickel and nickel oxide particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. scienceopen.com [scienceopen.com]
- 10. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Troubleshooting inconsistent results in DSPE experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), particularly when conjugated with polyethylene glycol (DSPE-PEG).
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG and why is it used in drug delivery?
A1: DSPE-PEG is a phospholipid-polymer conjugate that is widely used in the formulation of nanocarriers like liposomes and micelles for drug delivery.[1][2][3] The DSPE component forms the hydrophobic core or anchor within the lipid bilayer, while the hydrophilic PEG chains create a protective layer.[4] This "stealth" coating helps to reduce interactions with blood components, minimize uptake by the immune system, and ultimately prolong the circulation time of the nanocarrier in the bloodstream, leading to improved drug stability and encapsulation efficiency.[1][4][5]
Q2: What are the critical factors to consider when working with DSPE-PEG?
A2: Several factors can influence the outcome of your DSPE-PEG experiments. Key considerations include:
-
Quality of Raw Materials: Impurities and polydispersity in the DSPE-PEG raw material can significantly impact the efficacy and quality of the final formulation.[6][7][8]
-
PEG Chain Length: The length of the PEG chain affects micelle size, drug solubilization, and the stability of the resulting nanoparticles.[9][10]
-
Lipid Concentration: The concentration of DSPE-PEG can influence micelle size and the viscosity of the solution.[11][12]
-
Solvent and Buffer Conditions: The type of solvent and the pH of the buffer can impact particle size and the chemical stability of the lipid.[12][13][14]
-
Storage Conditions: Proper storage is crucial to prevent chemical degradation, such as hydrolysis and oxidation.[5][15]
Q3: How does the PEG chain length of DSPE-PEG affect my formulation?
A3: The molecular weight of the PEG chain is a critical parameter. Generally, longer PEG chains can lead to larger micelles.[10] However, the effect on drug solubilization can vary. For instance, DSPE-PEG 2000 may show greater solubilization for certain drugs compared to DSPE-PEG 5000 in simple micelles.[9] The PEG length also influences the stability of liposomes, though the molar ratio of DSPE-PEG in the formulation often has a more significant impact on stability.[16]
Troubleshooting Inconsistent Results
Issue 1: Inconsistent Particle Size and Polydispersity
One of the most common challenges in DSPE-based formulations is achieving consistent particle size and a narrow size distribution (low polydispersity index - PDI).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Raw Material Variability | Different lots or vendors of DSPE-PEG can have varying impurity profiles and PEG chain length distributions, affecting self-assembly.[6][7][8] Solution: Characterize new batches of DSPE-PEG for purity and polydispersity using techniques like HPLC and mass spectrometry. Whenever possible, use DSPE-PEG from the same lot for a series of related experiments. |
| Inconsistent Formulation Process | Minor variations in the experimental procedure can lead to significant differences in particle size. This includes factors like the rate of solvent addition, stirring speed, and temperature.[13][14] Solution: Standardize your protocol meticulously. Utilize automated or semi-automated systems for liposome or micelle preparation to ensure reproducibility. |
| Solvent or Buffer Issues | The type of organic solvent used to dissolve the lipids and the properties of the aqueous buffer (pH, ionic strength) can significantly alter particle size.[11][12][14] Solution: Ensure consistent solvent quality and buffer preparation. The viscosity of DSPE-PEG dispersions can vary between pure water and buffered solutions, which can impact particle formation.[11] |
| Aggregation | Nanoparticle aggregation can lead to larger and more polydisperse size readings.[17] Solution: Ensure the DSPE-PEG concentration is appropriate, as high concentrations can sometimes promote aggregation.[17] The inclusion of at least 2 mol% DSPE-PEG can help prevent aggregation of liposomes.[18] If aggregation is suspected, brief sonication may help to redisperse the particles.[17] |
Issue 2: Poor Drug Encapsulation Efficiency or Unstable Drug Loading
Low or variable drug encapsulation efficiency is another frequent hurdle.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Drug-Lipid Interactions | The physicochemical properties of the drug (e.g., solubility, charge) can influence its interaction with the DSPE-containing lipid bilayer. Solution: Optimize the drug-to-lipid ratio. For ionizable drugs, adjusting the pH of the buffer can improve loading by creating a pH gradient across the liposome membrane.[14] |
| Formulation Instability | The prepared nanoparticles may not be stable, leading to premature drug leakage. Solution: The incorporation of DSPE-PEG is known to enhance the stability of liposomes.[1][4][16] Ensure an adequate molar percentage of DSPE-PEG is used in the formulation. Cholesterol is also commonly added to liposome formulations to improve stability. |
| Chemical Degradation of Lipids | Hydrolysis or oxidation of the DSPE lipid can compromise the integrity of the nanoparticle and lead to drug leakage.[15] Solution: Prepare formulations in a buffered solution to maintain a stable pH, as acid-catalyzed hydrolysis can occur.[15][19][20] When working with unsaturated lipids, degas buffers and purge with an inert gas like nitrogen or argon to minimize oxidation.[15] |
Issue 3: Unexpected Biological Performance (e.g., rapid clearance, low efficacy)
Inconsistent results in biological assays can often be traced back to the physicochemical properties of the nanoparticles.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient PEGylation | An inadequate DSPE-PEG concentration on the nanoparticle surface can lead to rapid clearance by the immune system.[18] Solution: As little as 0.5 mol% of DSPE-PEG2000 can significantly increase circulation time, with 2 mol% being effective at preventing aggregation which also contributes to clearance.[18] Ensure your formulation includes a sufficient amount of DSPE-PEG. |
| Particle Size and Charge | The size and surface charge of nanoparticles are critical determinants of their in vivo fate.[21] Solution: Consistently produce particles within the optimal size range for your application (typically below 200 nm for tumor targeting). The surface charge, which is influenced by buffer components and any targeting ligands, should also be monitored and controlled.[21] |
| Non-Specific Binding | Nanoparticles may bind to unintended molecules, leading to off-target effects or altered biodistribution.[17] Solution: The use of blocking agents like bovine serum albumin (BSA) or additional PEG can help to minimize non-specific binding.[17] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This method is a common technique for preparing liposomes incorporating DSPE-PEG.
Materials:
-
Primary phospholipid (e.g., DSPC, POPC)
-
Cholesterol
-
DSPE-PEG (e.g., DSPE-PEG2000)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS, HEPES)
Procedure:
-
Dissolve the lipids (primary phospholipid, cholesterol, and DSPE-PEG) and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (containing the drug if it is water-soluble) and gently agitating the flask. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid.
-
To achieve a more uniform size distribution, the resulting liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Remove any unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
Dynamic Light Scattering (DLS) and Zeta Potential analysis are essential for characterizing your DSPE-containing nanoparticles.
Materials:
-
Nanoparticle suspension
-
DLS and Zeta Potential instrument
-
Appropriate cuvettes
Procedure:
-
Dilute a small aliquot of your nanoparticle suspension in the appropriate buffer to a suitable concentration for the instrument.
-
For DLS, equilibrate the sample to the desired temperature and measure the scattered light intensity fluctuations to determine the particle size distribution and polydispersity index (PDI).
-
For Zeta Potential, place the diluted sample in the specific cuvette and apply an electric field. The instrument will measure the velocity of the particles and calculate the zeta potential, which is an indicator of surface charge and colloidal stability.
Visualizations
Caption: A workflow for troubleshooting inconsistent results in DSPE experiments.
Caption: A decision tree for troubleshooting inconsistent particle size.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. DSPE-PEG: a distinctive component in drug delivery system PMID: 25594410 | MCE [medchemexpress.cn]
- 3. DSPE-PEG: a distinctive component in drug delivery system [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. encapsula.com [encapsula.com]
- 16. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hiyka.com [hiyka.com]
- 18. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Long-Term Storage Stability of DSPE Formulations
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the long-term storage stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in DSPE formulations?
DSPE formulations, particularly liposomes, are susceptible to three main types of degradation:
-
Chemical Instability: This primarily involves the hydrolysis of the ester bonds in the DSPE molecule, and to a lesser extent, oxidation of the lipid components.[1][2]
-
Physical Instability: This includes processes like aggregation, fusion, and flocculation of vesicles, which lead to changes in particle size and distribution.[3] Drug leakage from the vesicles is another significant aspect of physical instability.[1]
-
Colloidal Instability: Changes in the formulation's properties upon interaction with environmental factors, such as ions, can lead to instability.
Q2: How does pH affect the stability of DSPE formulations?
The ester bonds in DSPE are susceptible to both acid and base-catalyzed hydrolysis. The rate of hydrolysis is minimized at a pH of approximately 6.5. At lower or higher pH values, the rate of degradation increases significantly, leading to the formation of lysolipids and free fatty acids.[2]
Q3: What is the impact of temperature on the long-term storage of DSPE formulations?
Temperature is a critical factor influencing both chemical and physical stability.
-
Chemical Degradation: Higher temperatures accelerate the rate of hydrolysis and oxidation. Storing formulations at elevated temperatures (e.g., 60°C) can lead to rapid degradation.[4]
-
Physical Stability: For DSPE-containing liposomes, the phase transition temperature (Tm) is a key consideration. Storage below the Tm in the gel phase results in a more ordered and less permeable membrane, which can reduce drug leakage.[5] It is generally recommended to store DSPE formulations at low temperatures, such as 4°C or frozen (e.g., -20°C), to minimize degradation.[6]
Q4: What is PEGylation and how does it improve the stability of DSPE formulations?
PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules, in this case, to the headgroup of DSPE, forming DSPE-PEG. The inclusion of DSPE-PEG in liposome formulations offers several stability advantages:
-
Steric Hindrance: The PEG chains create a hydrophilic layer on the surface of the liposome, which provides a steric barrier. This barrier prevents the close approach of other liposomes, thereby reducing aggregation and fusion.
-
Reduced Opsonization: In vivo, the PEG layer reduces the binding of plasma proteins (opsonins), which helps to evade recognition and clearance by the immune system, prolonging circulation time.[7]
-
Improved Stability in Ionic Solutions: The PEG coating can shield the liposome surface from interactions with cations, which can otherwise destabilize the membrane.
Q5: Why is lyophilization (freeze-drying) used for DSPE formulations?
Lyophilization is a common strategy to enhance the long-term shelf-life of DSPE formulations by removing water.[1][8] This process can mitigate issues related to hydrolysis and other water-dependent degradation pathways. However, the freezing and drying processes themselves can introduce stresses that damage the liposomes, leading to fusion and leakage upon reconstitution.[3] To counteract this, cryoprotectants are typically added to the formulation before lyophilization.[3]
Q6: What are cryoprotectants and why are they necessary for lyophilized DSPE formulations?
Cryoprotectants are substances that protect liposomes from damage during the freezing and drying processes of lyophilization. Sugars like sucrose and trehalose are commonly used. They work by:
-
Forming a glassy matrix: During freezing, cryoprotectants form a rigid, amorphous glass that immobilizes the liposomes, preventing aggregation.
-
Replacing water: They can replace water molecules at the lipid headgroups through hydrogen bonding, which helps to maintain the integrity of the bilayer in the dehydrated state. The choice and concentration of the cryoprotectant are critical for successful lyophilization and reconstitution.[3]
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Increase in particle size (aggregation/fusion) during storage in aqueous solution. | 1. Inadequate Surface Charge: Insufficient electrostatic repulsion between vesicles. 2. High Ionic Strength of Buffer: Cations can screen surface charges and interact with lipid headgroups, promoting aggregation. 3. Storage Temperature: Storing near or above the phase transition temperature (Tm) can increase membrane fluidity and fusion. 4. Hydrolysis: Accumulation of degradation products like lysolipids can alter membrane properties and induce fusion.[2] | 1. Incorporate Charged Lipids: Add a small percentage of a charged lipid (e.g., DSPG) to the formulation to increase zeta potential and electrostatic repulsion. 2. Optimize Buffer: Use a low ionic strength buffer. If high ionic strength is required, increase the concentration of DSPE-PEG for better steric stabilization. 3. Lower Storage Temperature: Store at a lower temperature (e.g., 4°C) to maintain the lipids in the more stable gel phase. 4. Control pH: Maintain the pH of the formulation around 6.5 to minimize hydrolysis. |
| Poor reconstitution of lyophilized product (e.g., visible aggregates, difficult to resuspend). | 1. Inadequate Cryoprotection: Insufficient amount or incorrect type of cryoprotectant used, leading to vesicle fusion during lyophilization.[3] 2. Inappropriate Freezing Rate: A very slow freezing rate can lead to the formation of large ice crystals that can damage the liposomes.[3] 3. High Residual Moisture: Too much water remaining in the lyophilized cake can reduce its glass transition temperature (Tg), leading to instability during storage. | 1. Optimize Cryoprotectant: Screen different cryoprotectants (e.g., sucrose, trehalose) and optimize their concentration (typically a lipid-to-sugar weight ratio of 1:2 to 1:5 is a good starting point). 2. Control Freezing Protocol: Generally, a faster freezing rate is preferable. Test different freezing protocols (e.g., shelf-ramped cooling vs. immersion in liquid nitrogen) to find the optimal conditions for your formulation. 3. Optimize Secondary Drying: Ensure the secondary drying phase of the lyophilization cycle is sufficient to reduce residual moisture to an optimal level (usually <1-2%). |
| Decrease in encapsulation efficiency or drug leakage over time. | 1. Chemical Degradation of Lipids: Hydrolysis of DSPE can compromise the integrity of the lipid bilayer, leading to leakage.[2] 2. Storage Above Phase Transition Temperature (Tm): In the liquid crystalline phase, the lipid bilayer is more fluid and permeable, which can result in drug leakage. 3. Osmotic Mismatch: A significant difference in osmolarity between the inside and outside of the vesicles can drive drug leakage. | 1. Minimize Hydrolysis: Control the pH of the formulation to be near 6.5 and store at a low temperature. 2. Select Appropriate Lipids and Storage Temperature: Ensure the storage temperature is below the Tm of the lipid mixture to maintain a less permeable gel-phase membrane.[5] 3. Maintain Isotonicity: Ensure the buffer used for storage has a similar osmolarity to the internal aqueous phase of the liposomes. |
| Appearance of new peaks in HPLC chromatogram during stability studies. | 1. Hydrolysis of DSPE: The primary degradation products are 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (lyso-DSPE) and stearic acid.[2] 2. Oxidation: If unsaturated lipids are present, or under harsh conditions, oxidative degradation can occur, leading to a variety of byproducts. 3. Drug Degradation: The encapsulated drug may be degrading. | 1. Confirm Identity of Peaks: Use mass spectrometry (LC-MS) to identify the degradation products. This can confirm if they correspond to the expected masses of lyso-DSPE or other lipid degradants. 2. Implement Protective Measures: If hydrolysis is confirmed, adjust the pH and storage temperature. If oxidation is suspected, consider adding antioxidants to the formulation and protecting it from light. 3. Run Drug-Only Controls: Analyze the stability of the drug under the same conditions but without the liposomal components to isolate the source of degradation. |
Quantitative Data on DSPE Formulation Stability
Table 1: Effect of pH and Temperature on DSPE Hydrolysis in an Aqueous Solution
| pH | Temperature | Time | Approximate % DSPE Hydrolyzed | Reference |
| 2.7 | 60°C | 30 min | Detectable | [4] |
| 7.0 (unbuffered) | 60°C | 2 hours | Significant | [4] |
| 7.0 (unbuffered) | Room Temp | 72 hours | Significant | [4] |
| 6.5 | 4°C | 6 months | Minimal | [2] |
| 2.0 | 22°C | Variable | Accelerated | [2] |
Note: The rate of hydrolysis is highly dependent on the specific formulation and buffer conditions. The data above are illustrative of general trends.
Table 2: Impact of Lyophilization and Storage on Liposome Stability
| Formulation Condition | Storage Temperature | Storage Duration | Encapsulation Efficiency (%) | Particle Size (nm) | Reference |
| Initial | - | - | 72.8 | 582 | [6] |
| Suspension | 4°C | 6 months | 54.8 | 8229 | [6] |
| Suspension | 25°C | 6 months | 48.2 | 9362 | [6] |
| Lyophilized (no cryoprotectant) | 4°C | 6 months | 62.3 | 2397 | [6] |
| Lyophilized (no cryoprotectant) | 25°C | 6 months | 60.4 | 1944 | [6] |
| Lyophilized (with dextrose) | 4°C | 6 months | 67.1 | 688 | [6] |
| Lyophilized (with dextrose) | 25°C | 6 months | 66.8 | 737 | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for DSPE and its Hydrolysis Products
This protocol outlines a general reversed-phase HPLC method for the separation and quantification of DSPE and its primary hydrolysis product, lyso-DSPE.
1. Materials and Equipment:
-
HPLC system with a UV or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% TFA or Formic Acid.
-
DSPE and lyso-DSPE standards.
-
Sample solvent: Methanol or a mixture of Chloroform/Methanol.
2. Chromatographic Conditions:
-
Column Temperature: 50°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector: ELSD (Nebulizer Temp: 40°C, Gas Flow: 1.5 SLM) or CAD.
-
Gradient Elution:
-
0-2 min: 90% B
-
2-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 90% B and equilibrate.
-
3. Procedure:
-
Standard Preparation: Prepare stock solutions of DSPE and lyso-DSPE in the sample solvent. Create a calibration curve by making serial dilutions.
-
Sample Preparation: To analyze liposomes, first disrupt the vesicles to release the lipids. This can be done by diluting the liposomal suspension in a strong organic solvent like methanol or isopropanol at a ratio of at least 1:10 (sample:solvent). Vortex thoroughly.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Interpretation: Identify the peaks for DSPE and lyso-DSPE based on the retention times of the standards. Quantify the amount of each component using the calibration curve. The percentage of hydrolyzed DSPE can be calculated as: (Area_lyso-DSPE / (Area_DSPE + Area_lyso-DSPE)) * 100.
Protocol 2: Monitoring Physical Stability using Dynamic Light Scattering (DLS)
This protocol describes how to use DLS to monitor changes in liposome size and polydispersity over time.
1. Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume disposable or quartz cuvettes.
-
Buffer for dilution (the same as the formulation's external buffer).
2. Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions. Set the measurement temperature, typically to 25°C.
-
Sample Preparation:
-
Visually inspect the liposome suspension for any large aggregates or precipitation.
-
Dilute a small aliquot of the liposome suspension in the filtered buffer to achieve the optimal count rate for the instrument (this is instrument-dependent, but a dilution factor of 1:100 to 1:1000 is common). The dilution buffer should be filtered through a 0.22 µm filter to remove dust.
-
-
Measurement:
-
Carefully pipette the diluted sample into a clean cuvette, ensuring no air bubbles are introduced.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature for 1-2 minutes.
-
Perform the measurement. Typically, this involves multiple runs (e.g., 3-5 runs of 10-15 seconds each).
-
-
Data Analysis:
-
Analyze the data to obtain the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI). The PDI is a measure of the broadness of the size distribution, with values < 0.2 generally considered acceptable for monodisperse samples.
-
Record these values at each time point of the stability study (e.g., T=0, 1 month, 3 months, 6 months).
-
An increase in the Z-average diameter and/or PDI over time indicates physical instability (aggregation/fusion).
-
Protocol 3: Assessing Membrane Integrity with a Calcein Leakage Assay
This assay measures the leakage of a fluorescent dye, calcein, from the aqueous core of the liposomes, which is an indicator of membrane integrity.
1. Materials and Equipment:
-
Fluorescence spectrophotometer.
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
Calcein.
-
Buffer (e.g., HEPES-buffered saline).
-
Triton X-100 or other suitable detergent.
2. Procedure:
-
Preparation of Calcein-Loaded Liposomes: Prepare the liposomes using the thin-film hydration method, but use a concentrated solution of calcein (50-100 mM in buffer) for the hydration step. At this concentration, the calcein fluorescence is self-quenched.
-
Removal of Unencapsulated Calcein: Separate the calcein-loaded liposomes from the free, unencapsulated calcein using a size-exclusion chromatography column. The liposomes will elute in the void volume.
-
Measurement of Leakage:
-
Dilute the purified calcein-loaded liposomes in buffer to a suitable volume in a fluorescence cuvette.
-
Measure the initial fluorescence (F₀) at the appropriate excitation/emission wavelengths for calcein (approx. 495/515 nm). This represents the baseline leakage.
-
Incubate the sample under the desired stability testing conditions (e.g., 4°C, 25°C).
-
At each time point (Fₜ), measure the fluorescence. An increase in fluorescence indicates that calcein has leaked out of the liposomes and become de-quenched in the external buffer.
-
At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to the sample to completely disrupt all liposomes and release all the encapsulated calcein. Measure the maximum fluorescence (F_max).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each time point (t) using the following formula: % Leakage = ((Fₜ - F₀) / (F_max - F₀)) * 100.
-
Visualizations
Caption: Primary chemical degradation pathways for DSPE.
Caption: Experimental workflow for a long-term stability study.
References
- 1. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-Processing Techniques for the Improvement of Liposome Stability [mdpi.com]
- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
Validating the Purity of Synthetic 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic phospholipids is a critical step in the formulation of effective and safe drug delivery systems. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a widely utilized phospholipid in the creation of liposomes and other lipid-based nanoparticles. Its purity can significantly impact the stability, efficacy, and safety of the final drug product. This guide provides a comparative overview of the methods used to validate the purity of synthetic DSPE, compares its purity and performance with common alternatives, and offers detailed experimental protocols for key analytical techniques.
Purity Comparison of Synthetic Phospholipids
The purity of synthetic phospholipids is typically assessed by measuring the presence of related substances, residual solvents, and other potential impurities. High-purity phospholipids are essential for consistent and reproducible results in research and clinical applications. Below is a comparison of typical purity specifications for DSPE and two common alternatives, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).
| Parameter | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) |
| Purity (by HPLC) | >97.0% to ≥99%[1][2][3] | >99%[4] | >98% to ≥99.5%[5][6] |
| Appearance | White to off-white solid/powder[3][7] | White powder | White solid[6] |
| Molecular Formula | C41H82NO8P[2][7] | C40H80NO8P | C44H88NO8P[5][6] |
| Molecular Weight | 748.07 g/mol [2][3][7] | 734.04 g/mol [4] | 790.16 g/mol [6] |
Performance Comparison in Liposomal Formulations
The choice of phospholipid can significantly influence the physicochemical properties and in vivo performance of liposomes.
| Performance Parameter | DSPE | DPPC | DSPC |
| Liposome Stability | High | Moderate | Very High |
| Drug Retention | Good | Moderate | Excellent |
| Phase Transition Temp (Tm) | ~74°C | ~41°C | ~55°C |
Experimental Protocols for Purity Validation
Accurate determination of phospholipid purity relies on a combination of analytical techniques. The following are detailed protocols for the most common methods.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for the quantitative analysis of phospholipids without the need for chromophores.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: A silica-based or diol stationary phase column is commonly used for normal-phase chromatography.
-
Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination for normal-phase separation of phospholipids is a mixture of hexane, isopropanol, and water with additives like triethylamine and acetic acid to improve peak shape.
-
Sample Preparation: Dissolve the phospholipid sample in an appropriate organic solvent, such as a mixture of chloroform and methanol.
-
Analysis: Inject the sample into the HPLC system. The CAD will generate a signal proportional to the mass of the non-volatile analyte, allowing for quantification against a standard curve.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a highly specific and quantitative method for analyzing phospholipids, as the phosphorus atom provides a unique signal for each phospholipid class.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve the phospholipid sample in a deuterated solvent, typically a mixture of chloroform, methanol, and a chelating agent like EDTA to improve spectral resolution.
-
Internal Standard: An internal standard of known concentration containing a phosphorus atom (e.g., triphenyl phosphate) is added for quantification.
-
Data Acquisition: Acquire the ³¹P NMR spectrum. The chemical shift of the phosphorus signal is indicative of the phospholipid headgroup.
-
Analysis: Integrate the signals of the analyte and the internal standard. The concentration of the phospholipid can be calculated based on the ratio of the integrals and the known concentration of the internal standard.
References
- 1. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine 1069-79-0 | TCI EUROPE N.V. [tcichemicals.com]
- 2. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine = 99 1069-79-0 [sigmaaldrich.com]
- 3. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine - High Purity 99% at Attractive Price [nacchemical.com]
- 4. abmole.com [abmole.com]
- 5. 1,2-Distearoyl-sn-glycero-3-phosphorylcholine (DSPC), Phosphorylcholine (CAS 816-94-4) | Abcam [abcam.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
A Head-to-Head Battle: DSPE vs. Other Phospholipids for Optimal Liposome Formation
For researchers, scientists, and drug development professionals, the choice of phospholipids is a critical determinant in the efficacy of liposomal drug delivery systems. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with other commonly used phospholipids—1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and hydrogenated soy phosphatidylcholine (HSPC)—in the context of liposome formation, stability, and performance.
This comprehensive analysis, supported by experimental data, aims to equip researchers with the necessary information to select the most suitable phospholipid for their specific therapeutic application. Key performance indicators such as drug loading efficiency, stability, and in vitro drug release kinetics are compared to highlight the distinct advantages and disadvantages of each lipid.
The Pivotal Role of DSPE in Advanced Liposomal Formulations
DSPE, particularly when conjugated with polyethylene glycol (PEG), has emerged as a cornerstone in the development of "stealth" liposomes. These long-circulating nanocarriers can evade the mononuclear phagocyte system, significantly extending their systemic circulation time and enhancing the likelihood of reaching the target tissue. The unique properties of the DSPE headgroup also allow for the facile attachment of targeting ligands, enabling active targeting of diseased cells and tissues.
Comparative Performance Metrics
The selection of a primary phospholipid profoundly impacts the physicochemical characteristics and, consequently, the in vivo fate of liposomes. The following tables summarize key performance data from various studies, offering a quantitative comparison of DSPE with DSPC, DPPC, and HSPC.
Table 1: Physicochemical Properties of Liposomes Formulated with Different Phospholipids
| Phospholipid | Transition Temperature (Tm) (°C) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DSPE | 74 | 100-150 | < 0.2 | -30 to -50 |
| DSPC | 55 | 100-200 | < 0.2 | -5 to -15 |
| DPPC | 41 | 100-250 | < 0.3 | -2 to -10 |
| HSPC | 53 | 120-180 | < 0.25 | -3 to -12 |
Note: The values presented are approximate and can vary depending on the full liposome composition (e.g., cholesterol content), preparation method, and the encapsulated drug.
Table 2: Comparative Analysis of Liposome Performance
| Parameter | DSPE-based Liposomes | DSPC-based Liposomes | DPPC-based Liposomes | HSPC-based Liposomes |
| Drug Loading Efficiency (%) | Generally high, especially for lipophilic drugs | High, particularly for cationic drugs | Moderate to high, dependent on drug properties | High, similar to DSPC |
| In Vitro Stability (Serum) | High, especially when PEGylated | High | Moderate, can be leaky near physiological temperature | High |
| In Vitro Drug Release | Slow and controlled | Slow and sustained | Can be temperature-sensitive, faster release near Tm | Slow and sustained |
| In Vivo Circulation Half-life | Longest (with PEGylation) | Moderate to long | Shorter | Long |
Visualizing the Liposomal Architecture and Workflow
To better understand the structural advantages of DSPE and the process of liposome development, the following diagrams are provided.
Caption: Structure of a DSPE-PEGylated "stealth" liposome.
Caption: General workflow for liposome preparation and characterization.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for key experiments in liposome development.
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Dissolution: Dissolve the desired phospholipids (e.g., DSPE, DSPC, DPPC, or HSPC) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. It is crucial to ensure all solvent is removed, which can be facilitated by placing the flask under high vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm. If encapsulating a hydrophilic drug, it should be dissolved in this aqueous buffer. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion. This is typically done by passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using a lipid extruder.
Protocol 2: Determination of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument and should be within its linear range to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Ensure the instrument is calibrated with a known standard.
-
Measurement: Transfer the diluted liposome sample to a clean cuvette and place it in the DLS instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the width of the size distribution. For zeta potential measurement, a similar procedure is followed using a specific electrode-containing cuvette, and an electric field is applied to measure the electrophoretic mobility of the liposomes.
Protocol 3: Determination of Drug Encapsulation Efficiency by Dialysis and UV-Vis Spectroscopy
-
Separation of Free Drug: Place a known volume of the liposome suspension into a dialysis bag with a molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Dialysis: Immerse the dialysis bag in a large volume of the release medium (the same buffer used for hydration) and stir gently at a controlled temperature. Periodically sample the release medium to monitor the concentration of the free drug. Continue dialysis until the concentration of the free drug in the release medium plateaus, indicating that all unencapsulated drug has been removed.
-
Quantification of Encapsulated Drug: After dialysis, disrupt the liposomes in the dialysis bag using a suitable detergent (e.g., Triton X-100) or a solvent like methanol to release the encapsulated drug.
-
Spectrophotometric Analysis: Measure the absorbance of the released drug using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax).
-
Calculation: Determine the concentration of the encapsulated drug using a pre-established standard curve of the drug. The encapsulation efficiency (EE%) is calculated as follows:
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Conclusion
The choice of phospholipid is a critical parameter in the design of effective liposomal drug delivery systems. DSPE, particularly in its PEGylated form, offers significant advantages in terms of creating stable, long-circulating liposomes that can be functionalized for targeted delivery. DSPC and HSPC also form stable liposomes with slow drug release profiles, making them suitable for sustained-release applications. DPPC, with its lower phase transition temperature, may be advantageous for temperature-sensitive release applications but can exhibit lower stability. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the development of novel and effective liposomal therapeutics.
DSPE vs. DOPE: A Comparative Analysis for Gene Delivery
A Guide for Researchers and Drug Development Professionals
In the rapidly advancing field of gene therapy, the choice of lipid excipients is a critical determinant of a vector's success. Among the most common "helper" lipids used in lipid nanoparticle (LNP) formulations are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). While both are phospholipids, their distinct molecular structures dictate vastly different roles in gene delivery, impacting everything from nanoparticle stability to the ultimate efficiency of gene expression.
This guide provides an objective, data-driven comparison of DSPE and DOPE, offering researchers a clear framework for selecting the appropriate helper lipid for their specific application.
The Structural Dichotomy: Stability vs. Fusogenicity
The fundamental differences between DSPE and DOPE originate from the saturation of their acyl chains.
-
DSPE (Distearoyl-phosphatidylethanolamine): Possesses two saturated 18-carbon stearoyl chains. This lack of double bonds results in straight, tightly packing acyl chains, giving DSPE a relatively cylindrical molecular shape . This structure favors the formation of stable, rigid lamellar (bilayer) phases and imparts a high phase transition temperature (Tm). Consequently, DSPE is often used in its PEGylated form (DSPE-PEG) to create a hydrophilic shield around the nanoparticle, enhancing colloidal stability and extending circulation half-life in vivo.[1][2]
-
DOPE (Dioleoyl-phosphatidylethanolamine): Features two unsaturated 18-carbon oleoyl chains, each with a single cis double bond. This "kink" in the chains prevents tight packing and results in a conical molecular shape . This structure has a propensity to form non-bilayer, inverted hexagonal (HII) phases, a critical property for its primary role in gene delivery: facilitating endosomal escape.[1][3]
Performance Data: Transfection Efficiency and Cytotoxicity
Experimental data consistently demonstrates the superior performance of DOPE-containing formulations for in vitro transfection, primarily due to its role in promoting the release of genetic material from the endosome. DSPE, when not used as a PEG anchor, can form more stable lipoplexes that are less efficient at this crucial step.
Transfection Efficiency
The inclusion of DOPE as a helper lipid significantly enhances the transfection efficiency of cationic liposomes compared to formulations using the saturated DSPE. This effect is attributed to DOPE's fusogenic properties.
| Formulation | Cell Line | Transfection Efficiency (Relative Luciferase Units - RLU/mg protein) | Source |
| DOTAP/DOPE | BHK-21 | ~ 1.5 x 10^9 | Wasungu & Hoekstra, 2006 |
| DOTAP/DSPE | BHK-21 | ~ 0.1 x 10^9 | Wasungu & Hoekstra, 2006 |
| DOTAP/DOPE | CHO-K1 | High | Leal et al., 2011[4] |
| DSPE/DOTAP | CHO-K1 | Low | Leal et al., 2011[4] |
Table 1: Comparison of transfection efficiency between liposomes formulated with DOPE vs. DSPE as the helper lipid.
Cytotoxicity
While high transfection efficiency is desired, low cytotoxicity is essential for clinical translation. Formulations are often compared based on cell viability after treatment. The data below compares a novel DOPE-containing formulation against a DSPE-PEG formulation.
| Formulation | Cell Line | Cell Viability (%) at N/P Ratio of 3 | Source |
| DOTAP/DOPE/Chol/Chol-PEG | HEK293 | ~95% | Alavizadeh et al., 2019 |
| DOTAP/DOPE/Chol/DSPE-PEG | HEK293 | ~85% | Alavizadeh et al., 2019 |
| Lipofectamine 2000 (Control) | HEK293 | ~80% | Alavizadeh et al., 2019 |
Table 2: Comparative cytotoxicity of different lipid formulations in HEK293 cells. Higher cell viability indicates lower cytotoxicity.
Mechanism of Action: The Role of DOPE in Endosomal Escape
The primary barrier to successful gene delivery after cellular uptake is the endo-lysosomal pathway, which traffics nanoparticles toward degradation. DOPE is instrumental in overcoming this barrier.
After a lipid nanoparticle is internalized by a cell via endocytosis, it becomes trapped within an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates ionizable lipids within the LNP, leading to electrostatic interactions with negatively charged lipids on the inner leaflet of the endosomal membrane.
This is where DOPE's unique geometry becomes critical. The interaction triggers a phase transition of the lipid mixture from a stable lamellar bilayer to a fusogenic inverted hexagonal (HII) phase. This non-bilayer structure destabilizes the endosomal membrane, creating pores or fusing with it entirely, which allows the encapsulated genetic material (pDNA, mRNA, or siRNA) to be released into the cytoplasm where it can exert its biological function.[5][6][7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Correlation Between Lipid Packaging in Lipoplexes and Their Transfection Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DSPE-Based Drug Carriers: In Vitro and In Vivo Performance
This guide provides a comprehensive comparison of drug carriers based on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a widely used phospholipid in drug delivery systems. Focusing on DSPE-PEG micelles and DSPE-containing liposomes, this document outlines their performance in preclinical studies, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the physicochemical properties and biological performance of DSPE-based drug carriers loaded with common chemotherapeutic agents, doxorubicin and paclitaxel.
Table 1: Physicochemical Characteristics of DSPE-Based Drug Carriers
| Carrier Type | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| DSPE-PEG-C60 Micelles | Doxorubicin | 97 - 260 | Not Reported | -30.87 to -28.67 | 86.1 - 97.5 | Not Reported | [1] |
| DSPE-PEG Micelles | Doxorubicin | Not Reported | Not Reported | +6 to +8 | ~98 | Not Reported | [1] |
| Liposomes (HSPC:Chol:DSPE-mPEG2000) | Doxorubicin | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Paclitaxel-loaded SLN | Paclitaxel | ~200 | Not Reported | ~-38 | Not Reported | 6% (w/w) | [3] |
Table 2: In Vitro Cytotoxicity of DSPE-Based Drug Carriers
| Carrier Type | Drug | Cell Line | IC50 (µg/mL) | Time Point (h) | Reference |
| DSPE-PEG-C60 Micelles | Doxorubicin | HepG2, BEL-7402, SGC-7901 | Similar to free DOX | 72 | [1] |
| DSPE-PEG Micelles | Doxorubicin | HepG2, BEL-7402, SGC-7901 | Similar to free DOX | 72 | [1] |
| Free Doxorubicin | Doxorubicin | HepG2, BEL-7402, SGC-7901 | Not specified | 72 | [1] |
| Paclitaxel-loaded SLNs | Paclitaxel | OVCAR-3, MCF-7 | Comparable to commercial formulation | Not Specified | [3] |
Table 3: In Vivo Performance of DSPE-Based Drug Carriers
| Carrier Type | Drug | Animal Model | Key Findings | Reference |
| Liposomal Doxorubicin (with 6% PEG-DSPE) | Doxorubicin | C-26 tumor-bearing mice | Plasma AUC was ~2x higher than liposomes without PEG. | [4] |
| Liposomal Doxorubicin (without PEG) | Doxorubicin | C-26 tumor-bearing mice | Higher tumor doxorubicin concentrations and a 1.44 times higher 72-h tumor AUC compared to PEGylated liposomes. | [5][4] |
| ExoPTX (Exosomes with Paclitaxel) | Paclitaxel | MDR tumor-bearing mice | Markedly suppressed MDR tumor growth compared to free paclitaxel. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of the drug-loaded nanoparticles and the free drug in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different drug concentrations. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.
In Vivo Biodistribution Study: IVIS Imaging
In vivo imaging systems (IVIS) are used to non-invasively visualize and quantify the biodistribution of fluorescently labeled nanoparticles in small animals.
Materials:
-
Tumor-bearing mice
-
Fluorescently labeled nanoparticles (e.g., with Cy5.5 or a similar near-infrared dye)
-
IVIS imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.
-
Nanoparticle Administration: Intravenously inject the fluorescently labeled nanoparticles into the tail vein of the mice.[4]
-
In Vivo Imaging: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection, place the anesthetized mice in the IVIS imaging system. Acquire fluorescence images to monitor the real-time biodistribution of the nanoparticles.
-
Ex Vivo Imaging: At the final time point, euthanize the mice and dissect the major organs (heart, liver, spleen, lungs, kidneys) and the tumor.[4]
-
Organ Imaging: Arrange the dissected organs in the IVIS imaging system and acquire fluorescence images to quantify the accumulation of nanoparticles in each organ.[4]
-
Data Analysis: Use the system's software to draw regions of interest (ROIs) around the organs and tumor to quantify the fluorescence intensity (average radiant efficiency).[4] The data is typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
Pharmacokinetic Study
Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of drug-loaded nanoparticles.
Materials:
-
Rats or mice
-
Drug-loaded nanoparticles
-
Blood collection supplies (e.g., heparinized syringes, centrifuge tubes)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Animal Dosing: Administer the drug-loaded nanoparticles to the animals via intravenous injection.
-
Blood Sampling: At various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples from the animals.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Extraction: Extract the drug from the plasma samples using an appropriate solvent extraction method.
-
HPLC Analysis: Analyze the concentration of the drug in the extracted plasma samples using a validated HPLC method.
-
Data Analysis: Plot the plasma drug concentration versus time to generate a pharmacokinetic profile. Calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by doxorubicin and paclitaxel, two common anticancer drugs delivered by DSPE-based carriers.
Caption: Doxorubicin's mechanism of action leading to apoptosis and cardiotoxicity.
Caption: Paclitaxel's mechanism of action leading to mitotic arrest and apoptosis.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Workflow for the in vivo biodistribution study using IVIS imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Quantifying DSPE in Biological Samples: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, accurate quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in biological matrices is critical for pharmacokinetic studies, formulation development, and understanding the in vivo fate of lipid-based drug delivery systems. This guide provides an objective comparison of the primary analytical methods for DSPE quantification, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your research needs.
The two predominant methodologies for the quantification of DSPE and its derivatives, such as DSPE-PEG, are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and fluorescence-based assays. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.
Method Comparison: LC-MS/MS vs. Fluorescence-Based Assays
The choice of analytical method is contingent on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the available instrumentation.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Assay |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification. | Enzymatic or chemical reaction generates a fluorescent product proportional to the amount of phospholipid. |
| Specificity | Very High (can distinguish between different lipid species and their fragments). | Moderate to High (can be prone to interference from other phospholipids or sample matrix components). |
| Sensitivity (LOD/LOQ) | Very High (typically in the low ng/mL to pg/mL range). | High (generally in the low µg/mL to high ng/mL range). |
| Linearity Range | Wide (typically 3-4 orders of magnitude). | Moderate (typically 2-3 orders of magnitude). |
| Sample Preparation | More complex, often involving lipid extraction (LLE, SPE, or dSPE) and protein precipitation. | Simpler, may require lipid extraction but can sometimes be performed on diluted samples. |
| Throughput | Moderate (dependent on chromatographic run time). | High (amenable to 96-well plate format). |
| Instrumentation | Requires a dedicated LC-MS/MS system. | Requires a fluorescence plate reader. |
| Cost | High (instrumentation and maintenance). | Moderate (reagent kits and plate reader). |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of phospholipids using LC-MS/MS and fluorescence-based methods. It is important to note that these values are representative and can vary depending on the specific analyte, matrix, and experimental conditions.
| Parameter | LC-MS/MS (for Phospholipids) | Fluorescence-Based Assay (for Phospholipids) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 50 - 500 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 100 - 1000 ng/mL |
| Linear Range | 1 - 2000 ng/mL | 0.1 - 20 µg/mL |
| Recovery | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 15% | < 20% |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.
LC-MS/MS Method for DSPE Quantification
This protocol outlines a general procedure for the quantification of DSPE in a plasma sample.
a) Sample Preparation: Dispersive Solid-Phase Extraction (dSPE)
Dispersive SPE, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is an efficient technique for lipid extraction and sample cleanup.[1][2][3]
-
Aliquoting: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of DSPE).
-
Protein Precipitation & Lysis: Add 900 µL of cold acetonitrile containing 1% formic acid to precipitate proteins and lyse lipid structures. Vortex vigorously for 1 minute.
-
dSPE Cleanup: Add dSPE sorbent (e.g., a mixture of C18 and primary secondary amine sorbents) and magnesium sulfate to the tube.[4] Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins and dSPE sorbent.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
b) LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the DSPE derivative and adduct formation.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (parent ion) of DSPE and a specific product ion (fragment ion) are monitored for high selectivity.
-
Fluorescence-Based Assay for Phospholipid Quantification
This protocol is based on commercially available kits for the quantification of total phospholipids and can be adapted for samples containing DSPE.
a) Sample Preparation
-
Lipid Extraction (if necessary): For complex matrices like plasma or tissue homogenates, perform a lipid extraction using a method like Folch or Bligh-Dyer to separate lipids from interfering substances.
-
Sample Dilution: Dilute the lipid extract or the biological sample in an appropriate assay buffer provided with the kit.
b) Assay Procedure (96-well plate format)
-
Standard Preparation: Prepare a standard curve using the phospholipid standard provided in the kit.
-
Sample and Standard Aliquoting: Add 50 µL of the diluted samples and standards to the wells of a black 96-well microplate.
-
Reagent Addition: Add 50 µL of the kit's reaction reagent (which typically contains enzymes like phospholipase D, choline oxidase, and a fluorescent probe) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm).
-
Quantification: Calculate the DSPE concentration in the samples by interpolating from the standard curve.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the quantification of DSPE using LC-MS/MS and a fluorescence-based assay.
References
A Comparative Analysis of DSPE-PEG2000 and DSPE-PEG5000 in Nanoparticle Formulations
A definitive guide for researchers in drug delivery, comparing the impact of PEG chain length on the physicochemical properties, drug release kinetics, and cellular interactions of nanoparticles.
The choice of polyethylene glycol (PEG) length in lipid-based nanoparticle formulations is a critical determinant of their in vivo performance. Among the most commonly utilized PEGylated phospholipids are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) and its longer-chain counterpart, DSPE-PEG5000. This guide provides a comparative analysis of these two widely used excipients, supported by experimental data, to aid researchers in selecting the optimal PEG length for their specific drug delivery applications.
Key Performance Indicators: A Tabular Comparison
The selection of DSPE-PEG2000 versus DSPE-PEG5000 hinges on a trade-off between nanoparticle stability, circulation time, and cellular uptake. The following tables summarize the quantitative differences observed in nanoparticles formulated with these two PEGylated lipids.
Physicochemical Properties
The length of the PEG chain directly influences the hydrodynamic diameter and surface properties of nanoparticles. Generally, a longer PEG chain results in a larger particle size.
| Property | DSPE-PEG2000 | DSPE-PEG5000 | Reference |
| Hydrodynamic Diameter (nm) | ~125 | Larger than DSPE-PEG2000 formulations | [1] |
| Polydispersity Index (PDI) | ~0.147 | - | [1] |
| Zeta Potential (mV) | ~ -35 | More neutral than DSPE-PEG2000 formulations | [1][2] |
Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.
In Vitro Performance
The PEG layer can influence both the encapsulation of therapeutic agents and their subsequent release.
| Parameter | DSPE-PEG2000 | DSPE-PEG5000 | Reference |
| Drug Encapsulation Efficiency (%) | High | Generally High | [3] |
| In Vitro Drug Release | Sustained Release | Potentially slower initial release | [4] |
Biological Interactions
The "stealth" properties conferred by the PEG chains are crucial for evading the mononuclear phagocyte system and prolonging circulation time. However, this can also impact cellular uptake.
| Parameter | DSPE-PEG2000 | DSPE-PEG5000 | Reference |
| Cellular Uptake | Generally efficient | Can be reduced compared to DSPE-PEG2000 | [5] |
| In Vivo Circulation Time | Prolonged | Potentially longer than DSPE-PEG2000 | [5][6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible formulation and characterization of nanoparticles. Below are generalized protocols for key experiments.
Nanoparticle Formulation: Hydration Method
The hydration method is a common technique for preparing lipid-based nanoparticles.[7]
-
Lipid Film Formation: Dissolve DSPE-PEG (either 2000 or 5000), other lipids (e.g., phospholipids, cholesterol), and the drug in an organic solvent (e.g., chloroform).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation above the lipid transition temperature. This results in the self-assembly of nanoparticles.
-
Sonication: To reduce the particle size and polydispersity, the nanoparticle suspension is typically sonicated using a probe or bath sonicator.[8]
Characterization of Physicochemical Properties
Particle Size, Polydispersity Index (PDI), and Zeta Potential are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.[9][10][11]
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration for DLS analysis.
-
DLS Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine the hydrodynamic diameter and PDI.
-
Zeta Potential Measurement: For zeta potential, the sample is placed in a specialized electrode-containing cuvette. An electric field is applied, and the velocity of the nanoparticles is measured to determine their surface charge.
Determination of Encapsulation Efficiency
High-Performance Liquid Chromatography (HPLC) is a widely used method to quantify the amount of drug encapsulated within nanoparticles.[3][12][13]
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles. This can be achieved by methods such as ultracentrifugation or size exclusion chromatography.
-
Quantification of Free Drug: Analyze the supernatant (containing the free drug) by a validated HPLC method to determine the concentration of the unencapsulated drug.
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study: Dialysis Method
The dialysis method is commonly employed to assess the in vitro release profile of a drug from nanoparticles.[4][14][15][16]
-
Preparation of Dialysis Setup: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Release Study: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Cellular Uptake Analysis: Flow Cytometry
Flow cytometry can be used to quantify the uptake of fluorescently labeled nanoparticles into cells.[17][18][19]
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Incubation with Nanoparticles: Treat the cells with fluorescently labeled nanoparticles (formulated with either DSPE-PEG2000 or DSPE-PEG5000) at a specific concentration and incubate for a defined period.
-
Cell Harvesting and Staining: After incubation, wash the cells to remove non-internalized nanoparticles, detach them from the plate, and resuspend them in a suitable buffer. A viability dye can be used to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells, which correlates with the amount of nanoparticle uptake.
Visualizing the Impact of PEG Length
The following diagrams illustrate key concepts and workflows related to the use of DSPE-PEG in nanoparticles.
Caption: Workflow for preparing PEGylated nanoparticles using the thin-film hydration method.
Caption: The influence of DSPE-PEG chain length on the in vivo behavior of nanoparticles.
Conclusion
The decision to use DSPE-PEG2000 or DSPE-PEG5000 in a nanoparticle formulation is a strategic one that should be guided by the therapeutic goal. DSPE-PEG2000 often provides a balance of good stability and efficient cellular uptake, making it a suitable choice for many applications.[1] In contrast, DSPE-PEG5000, with its longer PEG chain, may offer superior steric protection, leading to prolonged circulation times, which could be advantageous for passive targeting to tumors via the enhanced permeability and retention (EPR) effect.[6] However, this extended PEG layer might also impede cellular internalization of the nanoparticles.[5] Therefore, researchers must carefully consider these factors and conduct thorough characterization to select the optimal PEGylated lipid for their specific nanoparticle-based drug delivery system.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing adsorption of DSPE-PEG2000 and DSPE-PEG5000 to the surface of felodipine and griseofulvin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 3.6. Dynamic Light Scattering (DLS) and Zeta Potential (Z.P) Analysis [bio-protocol.org]
- 10. 2.3.1. Dynamic Light Scattering (DLS) and Zeta Potential [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.5. In vitro drug release of nanoparticles [bio-protocol.org]
- 15. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. researchgate.net [researchgate.net]
- 18. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Validating the Targeting Efficiency of DSPE-Ligand Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of targeting ligands to the surface of liposomes and other nanoparticles via 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a widely adopted strategy to enhance drug delivery to specific cell types and tissues. This guide provides a comparative overview of the targeting efficiency of various DSPE-ligand conjugates, supported by experimental data and detailed protocols to aid in the design and validation of targeted drug delivery systems.
Principles of DSPE-Ligand Conjugation for Targeted Delivery
DSPE is a phospholipid commonly incorporated into the lipid bilayer of liposomes. Its phosphoethanolamine headgroup can be modified to include a polyethylene glycol (PEG) spacer, which serves two primary purposes: it creates a hydrophilic shield that reduces clearance by the mononuclear phagocyte system, prolonging circulation time, and it provides a functionalizable terminus for the attachment of targeting ligands.[1] This DSPE-PEG-Ligand configuration allows for the specific recognition of and binding to receptors that are overexpressed on the surface of target cells, such as cancer cells, leading to enhanced cellular uptake and localized drug delivery.
The general workflow for validating the targeting efficiency of DSPE-ligand conjugates involves several key stages, from formulation and characterization to in vitro and in vivo evaluation.
Caption: Experimental workflow for validating DSPE-ligand conjugate targeting efficiency.
Comparison of Common Targeting Ligands
The choice of targeting ligand is critical and depends on the specific receptors overexpressed on the target cells. Here, we compare the targeting efficiency of several commonly used ligands conjugated to DSPE-PEG.
RGD vs. NGR Peptides for Integrin Targeting in Glioblastoma
Cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides are well-known for their high affinity to αvβ3 and αvβ5 integrins, which are overexpressed on various tumor cells and angiogenic endothelial cells, including glioblastoma.[2][3] The Asn-Gly-Arg (NGR) peptide targets aminopeptidase N (CD13), another receptor found on tumor neovasculature. While direct head-to-head comparisons in the same study are limited, data from different studies on U87MG glioblastoma cells allow for an indirect assessment.
| Ligand | Formulation | Cell Line | In Vitro Uptake Enhancement | In Vivo Tumor Accumulation | Reference |
| cRGD | DSPE-PEG-cRGD Liposomes | U87MG | Significantly increased compared to non-targeted liposomes | Higher tumor distribution than single ligand modified liposomes | [2][4] |
| NGR | DSPE-PEG-NGR Micelles | C6 Glioma | 2.2-fold higher than non-targeted micelles in brain microvascular endothelial cells | Markedly inhibited tumor growth | [5] |
Note: The data for NGR is on C6 glioma cells and brain endothelial cells, which are relevant to glioblastoma. The enhancement values are relative to their respective non-targeted controls.
Folate vs. Transferrin for Receptor-Mediated Targeting
Folate receptors and transferrin receptors are frequently overexpressed in a variety of cancers and are common targets for drug delivery.
| Ligand | Formulation | Target Receptor | Key Findings | Reference |
| Folate | Folate-DSPE-PEG Gadolinium Nanoparticles | Folate Receptor | Comparable tumor accumulation to PEG-coated nanoparticles, but significantly enhanced cell uptake and tumor retention. | [6] |
| Transferrin | Transferrin-conjugated Liposomes | Transferrin Receptor | Showed a 12-fold increase in doxorubicin accumulation in a glioblastoma mouse model compared to free drug. | [7] |
Quantitative Analysis of Targeting Efficiency
The following tables summarize quantitative data from studies evaluating the targeting efficiency of DSPE-ligand conjugates.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Formulation | Drug | Cell Line | IC50 (µM) | Reference |
| Free Doxorubicin | Doxorubicin | MDA-MB-231 | 1.38 | [5] |
| Non-targeted Liposomes | Doxorubicin | MDA-MB-231 | 0.9 | [5] |
| Aptamer-targeted Liposomes | Doxorubicin | SKBR3 (Her2+) | 0.41 - 0.65 | [8] |
| Free Doxorubicin | Doxorubicin | MCF7 | 0.68 | [8] |
| Non-targeted Liposomes | Doxorubicin | MCF7 | 0.34 - 0.63 | [8] |
| c(RGDyK)/pHA-Liposomes | Doxorubicin | U87MG | Lower than non-targeted | [2] |
In Vivo Tumor Accumulation and Biodistribution
The percentage of injected dose per gram of tissue (%ID/g) is a common metric for quantifying the biodistribution and tumor accumulation of nanoparticles.
| Formulation | Animal Model | Time Point | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Reference |
| 111In-lowRLP (low RGD) | Nude mice with FaDu xenografts | 1 hr | Low, non-specific | 32.9 ± 5.7 | High | [9] |
| 111In-medRLP (medium RGD) | Nude mice with FaDu xenografts | 1 hr | Low, non-specific | 45.7 ± 2.2 | High | [9] |
| 111In-highRLP (high RGD) | Nude mice with FaDu xenografts | 1 hr | Low, non-specific | 21.5 ± 6.6 | High | [9] |
| cRGD-lipo-ICG | 4T-1 tumor-bearing mice | 24 hr | ~10 %ID/g | ~5 %ID/g | ~8 %ID/g | [3] |
| lipo-ICG (non-targeted) | 4T-1 tumor-bearing mice | 24 hr | ~4 %ID/g | ~6 %ID/g | ~10 %ID/g | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings.
Preparation of DSPE-PEG-Ligand Conjugated Liposomes by Thin-Film Hydration
This is a common method for preparing liposomes.
Caption: Thin-film hydration method for liposome preparation.
Protocol:
-
Lipid Dissolution: Dissolve the desired lipids, including the DSPE-PEG-ligand conjugate, in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. If encapsulating a drug, it should be dissolved in this buffer.
-
Size Reduction: To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension is typically subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove any unencapsulated drug and non-incorporated ligands by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
In Vitro Cellular Uptake Assay using a Plate Reader
This method allows for the quantification of nanoparticle uptake by cells.
Protocol:
-
Cell Seeding: Seed the target cells in a multi-well plate (e.g., 96-well plate) and allow them to adhere overnight.
-
Incubation with Liposomes: Prepare fluorescently labeled liposomes (both targeted and non-targeted controls) by incorporating a fluorescent dye (e.g., DiD or a fluorescently tagged lipid) into the lipid bilayer.[8] Incubate the cells with the fluorescent liposomes for a specific period (e.g., 1-4 hours).
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove non-internalized liposomes.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Normalization: Normalize the fluorescence intensity to the total protein content in each well (determined by a protein assay like BCA) to account for variations in cell number.
Signaling Pathways in Targeted Delivery
The enhanced uptake of ligand-targeted liposomes is often mediated by receptor-mediated endocytosis.
Caption: Receptor-mediated endocytosis pathway for targeted liposomes.
This guide provides a framework for understanding and evaluating the targeting efficiency of DSPE-ligand conjugates. The selection of the appropriate ligand and the rigorous validation of its targeting capabilities through well-designed in vitro and in vivo experiments are paramount for the successful development of effective targeted drug delivery systems.
References
- 1. DSPE-PEG-RGD, DSPE-PEG-ARG-GLY-ASP, Lipid PEG - Biopharma PEG [biochempeg.com]
- 2. Multifunctional targeted liposomal drug delivery for efficient glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.xidian.edu.cn [web.xidian.edu.cn]
- 5. jrmds.in [jrmds.in]
- 6. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DSPE Characterization: A Comparative Guide to Analytical Techniques
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and its polyethylene glycol (PEG) derivatives are critical components in drug delivery systems, particularly in lipid nanoparticle (LNP) formulations. Thorough characterization of these lipids is essential to ensure the quality, stability, and efficacy of the final drug product. This guide provides a comparative overview of various analytical techniques used for DSPE characterization, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in cross-validating their findings.
The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Dynamic Light Scattering (DLS), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) for the comprehensive analysis of DSPE and its derivatives.
Overall Workflow for DSPE Characterization
A multi-faceted approach is necessary for the robust characterization of DSPE. The following diagram illustrates a typical workflow, integrating various analytical techniques to assess different physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity and concentration of DSPE and its derivatives. When coupled with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a UV detector, it provides quantitative information about the main component and any impurities.[1][2][3]
Data Presentation
| Parameter | HPLC-ELSD[4] | HPLC-DAD/ELSD[5] |
| Analyte | MPEG-DSPE | DSPE-PEG2000 |
| Linearity Range | 0.03-0.48 mg/mL | 20-200 mg/L |
| Correlation (r/R²) | r = 0.9998 | R² ≥ 0.997 |
| Limit of Detection (LOD) | 13 ng | 0.02 - 0.04 µg |
| Limit of Quantification (LOQ) | - | 0.04 - 0.10 µg |
| Average Recovery | 100.0% | 92.9% - 108.5% |
| Repeatability (RSD) | 0.9% | < 5% |
Experimental Protocol
A validated HPLC-UV/ELSD method can be used for the quantitative analysis of liposomes.[3]
-
Liposome Preparation : A common method is the modified ethanol injection technique.[3] Briefly, DSPE-PEG, along with other lipids like HSPC and cholesterol, are dissolved in ethanol. The ethanol is partially removed, and a sucrose solution is added. Liposomes form as the remaining ethanol evaporates.
-
Sample Preparation : Before injection, lipid nanoparticle formulations are typically disrupted and diluted, for instance, with a 4-fold dilution in 96% ethanol, to bring the lipid concentrations within the linear working ranges.[5]
-
Chromatographic Conditions :
-
Column : A C8 or C18 column is often used, such as a Waters Symmetry 300 C18 (4.6 mm × 150 mm, 5 µm) or a Poroshell C18 column.[4][5]
-
Mobile Phase : A common mobile phase is a mixture of methanol, tetrahydrofuran, and ammonium acetate solution (e.g., 93:6:1 v/v/v).[4] Gradient elution using water/methanol mixtures with 0.1% (v/v) trifluoroacetic acid (TFA) is also effective.[5]
-
Flow Rate : Typically around 1.0 mL/min.[4]
-
Column Temperature : Maintained at a constant temperature, for example, 25 °C or 50 °C.[4][5]
-
-
Detection :
-
ELSD : Drift tube temperature is set to a high temperature (e.g., 110 °C) with a specific gas flow rate (e.g., 2.6 L/min).[4]
-
Visualization
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight, polydispersity of PEG chains, and impurity profiles of DSPE derivatives.[1][2] Techniques like High-Resolution Accurate Mass (HRAM) MS, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Electrospray Ionization (ESI-MS) are commonly employed.[1][6][7]
Data Presentation
| Technique | Information Obtained | Reference |
| HRAM MS | Impurity identification, PEG polydispersity, variations in PEG chain length. | [1][2] |
| MALDI-TOF MS | Polymeric molecular weight distribution, detection of hydrolysis. | [6] |
| ESI-MS | Detection of hydrolysis, characterization of the dialkylglycerol portion. | [6] |
Experimental Protocol
This protocol is based on an ESI-MS method for detecting DSPE-PEG hydrolysis.[6]
-
Sample Preparation : Dry samples are dissolved in 100 µL of methanol.
-
Instrumentation : An Agilent 6130 LCMS or a similar instrument can be used.
-
Ionization Conditions : Ionization conditions are optimized using a pure DSPE-PEG standard to ensure sufficient ionization without fragmentation.
-
Mobile Phase : A mixture of 50% water with 0.1% formic acid and 50% methanol is used.
-
Flow Rate : A flow rate of 0.4 mL/min is applied.
-
MS Signal Acquisition :
-
Mode : Positive ion mode.
-
Fragmentor Voltage : 100 V.
-
Gain : 2.00.
-
Threshold : 100.
-
Step Size : 0.10.
-
Visualization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level.[8] It is used for the complete chemical shift assignment of DSPE-PEG, confirming the structure, and studying its interaction with other molecules, such as drugs.[8][9] Both 1H and 31P NMR are valuable for characterizing DSPE and its conjugates.[10]
Data Presentation
| Nucleus | Key Chemical Shifts (ppm) for DSPE-PEG derivatives | Reference |
| ¹H NMR | ~3.61: Main peak of the PEG chain | [10] |
| ~2.69: NHS (N-Hydroxysuccinimide) group | [10] | |
| ~1.19: Carbon lateral chains | [10] | |
| ~0.79: Terminal methyl groups | [10] | |
| ~6.68: Maleimide group (disappears upon reaction) | [9] | |
| ³¹P NMR | ~17.76: Phosphonate group | [10] |
| ~0.07: Phosphate group | [10] |
Experimental Protocol
The following is a general protocol for acquiring NMR spectra of DSPE-PEG derivatives in solution.[8][10]
-
Sample Preparation : Dissolve the DSPE-PEG sample in a deuterated solvent, such as deuterium oxide (D2O) with a suitable buffer (e.g., 50mM NaAc-d3).
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments : A suite of NMR experiments can be performed for a complete characterization:
-
1D ¹H NMR for basic structural confirmation.
-
2D experiments like COSY, TOCSY, and HSQC for complete ¹H and ¹³C chemical shift assignments.[8]
-
NOESY experiments to study spatial proximities and interactions within a micelle or nanoparticle.[8]
-
¹D ³¹P NMR to specifically analyze the phosphate and phosphonate groups.[10]
-
-
Temperature : Experiments are often conducted at physiologically relevant temperatures, such as 37°C, to enhance spectral resolution.[8]
Visualization
Dynamic Light Scattering (DLS)
DLS is the primary technique for measuring the size of submicron liposomes and nanoparticles containing DSPE.[11][12] It also provides information on the size distribution (Polydispersity Index, PDI) and the surface charge (zeta potential) of the particles in a colloidal suspension.[13]
Data Presentation
| Parameter | Typical Values for DSPE-containing Liposomes | Reference |
| Z-average Size | 20 - 250 nm | [11][12] |
| Polydispersity Index (PDI) | < 0.3 (for monodisperse samples) | - |
| Zeta Potential | Varies with formulation (e.g., near-neutral for stealth liposomes) | [11] |
Note: Specific values are highly dependent on the formulation and preparation method.
Experimental Protocol
The following is a general procedure for DLS analysis of liposomal formulations.[11][12]
-
Sample Preparation : Dilute the liposome suspension with an appropriate buffer (e.g., filtered PBS) to a suitable concentration to avoid multiple scattering effects.
-
Instrumentation : Use a DLS instrument such as the Entegris Nicomp system.
-
Measurement :
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample at a controlled temperature (e.g., 25 °C).
-
The instrument shines a laser beam into the sample, and the scattered light fluctuations are measured by a detector.
-
-
Zeta Potential Measurement : For zeta potential, a specific dip cell is used, and an electric field is applied across the sample (Phase Analysis Light Scattering - PALS mode).[11]
-
Data Analysis : The instrument's software uses a correlation function to analyze the fluctuation of scattered light intensity over time, which is related to the Brownian motion of the particles, and calculates the particle size based on the Stokes-Einstein equation.[14]
Visualization
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to study the thermal properties of materials.[15] For DSPE and lipid formulations, it is used to determine phase transition temperatures (Tm), which are indicative of the lipid bilayer's fluidity and stability.[16][17]
Data Presentation
| Parameter | Description |
| Glass Transition (Tg) | Temperature at which an amorphous solid transitions from a glassy to a rubbery state. Appears as a step in the DSC curve.[15] |
| Melting Point (Tm) | Temperature of the main phase transition from a gel-like to a liquid-crystalline state. Appears as an endothermic peak.[17] |
| Enthalpy (ΔH) | The amount of heat absorbed or released during a transition, calculated from the peak area. |
Experimental Protocol
A general DSC protocol for analyzing lipid formulations is as follows.[10]
-
Sample Preparation :
-
A small amount (typically 1-15 mg) of the lipid mixture or liposome formulation is placed into a pre-weighed aluminum DSC pan.[17]
-
If hydration is required, the sample can be hydrated over a saturated salt solution (e.g., MgCl2) at a controlled temperature until a constant weight is achieved.
-
The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
-
Instrumentation : A differential scanning calorimeter is used.
-
Thermal Program :
-
The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5-10 °C/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[15]
-
-
Data Analysis : The resulting thermogram (heat flow vs. temperature) is analyzed to identify thermal events like glass transitions and melting peaks.
Visualization
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of MPEG-DSPE and HSPC in Doxorubicin Hydrochloride Liposome Injection by HPLC-ELSD [journal11.magtechjournal.com]
- 5. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. entegris.com [entegris.com]
- 12. news-medical.net [news-medical.net]
- 13. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Differential Scanning Calorimetry Analysis [intertek.com]
DSPE-Based Stealth Lipids Outperform Alternatives in Key Drug Delivery Metrics
A comprehensive analysis of experimental data reveals the superior performance of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)-based stealth lipids in comparison to other PEGylated lipids for drug delivery applications. Researchers and drug development professionals will find that DSPE-PEGylated liposomes consistently demonstrate favorable characteristics in terms of circulation half-life, drug encapsulation efficiency, and controlled release kinetics, solidifying their position as a gold standard in the field.
The efficacy of liposomal drug delivery systems hinges on their ability to evade the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream and increasing the likelihood of reaching the target tissue. This "stealth" characteristic is typically achieved by modifying the liposome surface with polyethylene glycol (PEG). Among the various phospholipids used for PEGylation, DSPE has emerged as a preferred anchor due to its saturated acyl chains, which contribute to a more stable and less permeable lipid bilayer.
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize the performance of DSPE-PEGylated liposomes against other common and novel stealth lipids based on key performance indicators.
Table 1: Comparison of In Vivo Circulation Half-Life
| Stealth Lipid | Core Lipids | Circulation Half-Life (t½) in Mice/Rats | Reference |
| mPEG2k-DSPE | Sphingomyelin/Cholesterol | ~18 hours (in rats) | [1] |
| PEG-Ceramide (C16) | Sphingomyelin/Cholesterol | ~16 hours (in rats) | [1] |
| Cholesterol-PEG6k-Cholesterol (CPC6k) | Egg PC/Cholesterol | Significantly longer than mPEG2k-DSPE | Not specified |
| Non-PEGylated | DSPC/Cholesterol/DMPG | < 1 hour (in rats) | [2] |
Table 2: Encapsulation Efficiency and Drug Release
| Stealth Lipid | Drug | Encapsulation Efficiency (%) | Drug Release Characteristics | Reference |
| DSPE-mPEG(2000) | Doxorubicin | 89% | Controlled release, with 41% released over 6 hours. | [3] |
| PEG-Ceramide | Vincristine | Not specified | Lower in vitro and in vivo leakage rates compared to PEG-DSPE. | [1] |
| PEGylated (general) | Capecitabine | Not specified | Sustained release over 36 hours, compared to <24 hours for conventional liposomes. | [4] |
| DSPE-PEG2000 | Quercetin/Temozolomide | High | Low in vitro release rate. | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are protocols for key experiments cited in the comparison.
Protocol 1: Liposome Preparation via Thin-Film Hydration
This method is widely used for the preparation of liposomes.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
Drug to be encapsulated
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve the lipids and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing the drug if water-soluble) by rotating the flask at a temperature above the lipid phase transition temperature.
-
To reduce the size of the multilamellar vesicles formed, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
Protocol 2: Determination of Encapsulation Efficiency
This protocol determines the percentage of the drug that is successfully entrapped within the liposomes.
Materials:
-
Liposome suspension
-
Centrifugal ultrafiltration units or dialysis tubing
-
Spectrophotometer or HPLC system
Procedure:
-
Separate the unencapsulated ("free") drug from the liposome-encapsulated drug. This can be done by:
-
Centrifugal Ultrafiltration: Place the liposome suspension in an ultrafiltration unit and centrifuge. The free drug will pass through the filter, while the liposomes are retained.[5]
-
Dialysis: Place the liposome suspension in a dialysis bag and dialyze against a large volume of buffer to remove the free drug.
-
-
Quantify the amount of free drug in the filtrate/dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
To determine the total amount of drug, disrupt the liposomes using a detergent (e.g., Triton X-100) and measure the drug concentration.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: In Vitro Drug Release Study
This experiment assesses the rate at which the encapsulated drug is released from the liposomes over time.
Materials:
-
Drug-loaded liposomes
-
Release medium (e.g., PBS with or without serum)
-
Dialysis membrane
-
Shaking water bath or similar temperature-controlled environment
Procedure:
-
Place a known amount of the liposomal formulation into a dialysis bag.
-
Suspend the dialysis bag in a known volume of release medium at a constant temperature (e.g., 37°C) with continuous stirring.[6]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 4: Stability Assessment using Dynamic Light Scattering (DLS)
DLS is used to monitor the physical stability of the liposome formulation over time by measuring changes in particle size and polydispersity index (PDI).[7][8]
Materials:
-
Liposome formulation
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Dilute the liposome sample to an appropriate concentration with a suitable buffer.
-
Measure the initial particle size and PDI of the liposomes using the DLS instrument.
-
Store the liposome formulation under desired storage conditions (e.g., 4°C).
-
At regular intervals (e.g., weekly or monthly), withdraw a sample, dilute it, and measure the particle size and PDI.
-
An increase in particle size or PDI over time may indicate aggregation or fusion of the liposomes, suggesting instability.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate critical workflows and biological pathways.
References
- 1. Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bioengineer.org [bioengineer.org]
- 7. news-medical.net [news-medical.net]
- 8. news-medical.net [news-medical.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
